Technical Documentation Center

6-Chloro-2,8-dimethylquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-2,8-dimethylquinoline
  • CAS: 948289-20-1

Core Science & Biosynthesis

Foundational

6-Chloro-2,8-dimethylquinoline (CAS 948289-20-1): A Comprehensive Technical Guide on Synthesis, Physicochemical Properties, and Applications

Executive Summary 6-Chloro-2,8-dimethylquinoline (CAS 948289-20-1) is a highly specialized, nitrogen-containing heterocyclic building block utilized extensively in advanced medicinal chemistry, proteomics research, and m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-2,8-dimethylquinoline (CAS 948289-20-1) is a highly specialized, nitrogen-containing heterocyclic building block utilized extensively in advanced medicinal chemistry, proteomics research, and materials science[1]. Characterized by its unique substitution pattern—a chlorine atom at the C6 position and methyl groups at the C2 and C8 positions—this quinoline derivative offers a privileged scaffold for rational drug design[2]. The steric hindrance provided by the 2,8-dimethyl groups significantly modulates the basicity and nucleophilicity of the quinoline nitrogen, while the 6-chloro substituent serves as an orthogonal handle for late-stage transition-metal-catalyzed functionalization. This whitepaper provides an in-depth analysis of its physicochemical profile, validated synthetic methodologies, and downstream applications.

Physicochemical Profiling and Analytical Signatures

Accurate analytical profiling is essential for validating the integrity of synthesized or procured 6-chloro-2,8-dimethylquinoline. The compound typically presents as a yellow solid at room temperature[3]. The table below summarizes its core physicochemical properties and Nuclear Magnetic Resonance (NMR) signatures, which serve as a self-validating benchmark for product purity.

Property / Analytical MetricValue / Description
IUPAC Name 6-chloro-2,8-dimethylquinoline
CAS Registry Number 948289-20-1[4]
Molecular Formula C11H10ClN
Molecular Weight 191.66 g/mol [4]
Physical Appearance Yellow solid[3]
Melting Point 73–74 °C[3]
1H NMR (400 MHz, CDCl3) δ 7.90 (d, J = 8.4 Hz, 1H), 7.58 (d, J = 2.3 Hz, 1H), 7.48 (m, 1H), 7.28 (d, J = 8.4 Hz, 1H), 2.79 (s, 3H), 2.76 (s, 3H)[3]
13C NMR (101 MHz, CDCl3) δ 158.1, 145.4, 138.9, 135.3, 130.7, 130.0, 127.0, 124.0, 122.5, 25.6, 17.8[3]

Expert Insight: The distinct singlet peaks at δ 2.79 and 2.76 ppm in the 1H NMR spectrum are critical diagnostic markers for the C2 and C8 methyl groups, confirming successful cyclization without undesired migration.

Mechanistic Synthetic Pathways

The construction of the 6-chloro-2,8-dimethylquinoline core can be approached via two primary retrosynthetic disconnections. The choice of pathway dictates the impurity profile and overall yield.

Pathway A: The Classical Doebner-Miller Reaction

Historically, 2-alkylquinolines are synthesized via the Doebner-Miller reaction. For this specific target, 4-chloro-2-methylaniline is reacted with crotonaldehyde under strongly acidic conditions. While conceptually straightforward, this route often suffers from low yields due to the propensity of crotonaldehyde to undergo competitive polymerization and the formation of regioisomeric mixtures[5].

DoebnerMiller N1 4-Chloro-2-methylaniline N3 Michael Addition Adduct N1->N3 Acid Catalyst N2 Crotonaldehyde N2->N3 α,β-unsaturated carbonyl N4 Electrophilic Aromatic Substitution N3->N4 Ring Closure N5 Oxidation / Aromatization N4->N5 -H₂O N6 6-Chloro-2,8- dimethylquinoline N5->N6 -2H (Oxidant)

Figure 1: Classical Doebner-Miller synthesis route for 2,8-dimethylquinoline derivatives.

Pathway B: Advanced Catalytic Retro-Aldol / Friedländer Condensation

To circumvent the limitations of the Doebner-Miller approach, modern synthetic protocols utilize a catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes[3]. By using a β-hydroxyketone as an in situ source of acetone, the reaction avoids the self-condensation issues of neat enolizable ketones. The controlled release of acetone reacts seamlessly with 2-amino-5-chloro-3-methylbenzaldehyde via a Friedländer-type condensation, yielding the target compound with high regioselectivity and yields up to 88%[3].

RetroAldol A 2-Amino-5-chloro- 3-methylbenzaldehyde C Aldol Condensation Intermediate A->C Base Catalyst B Acetone (via Retro-Aldol) B->C D Cyclization & Dehydration C->D -H₂O E 6-Chloro-2,8- dimethylquinoline D->E -H₂O

Figure 2: Mechanistic pathway for the synthesis of 6-chloro-2,8-dimethylquinoline via retro-aldol.

Experimental Protocol: Catalytic Retro-Aldol Synthesis

The following methodology outlines the self-validating synthesis of 6-chloro-2,8-dimethylquinoline based on the retro-aldol condensation strategy[3].

Causality & Rationale: The use of a β-hydroxyketone (e.g., 4-hydroxy-4-methyl-2-pentanone) under basic conditions ensures a steady, low-concentration generation of acetone. This kinetic control prevents the acetone from undergoing rapid self-aldol condensation (forming mesityl oxide), thereby funneling the intermediate exclusively into the cross-condensation with the aminobenzaldehyde.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-amino-5-chloro-3-methylbenzaldehyde (1.0 mmol) and the selected β-hydroxyketone (1.5 mmol).

  • Catalyst Introduction: Introduce the base catalyst (e.g., KOH, 20 mol%) and an appropriate organic solvent (such as toluene or ethanol, 5.0 mL).

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 80–110 °C depending on the solvent). Maintain stirring for 12–24 hours. The thermal energy is critical to drive the initial retro-aldol cleavage.

  • In-Process Quality Control (QC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (10:1 v/v) mobile phase. The disappearance of the highly fluorescent starting material and the appearance of a new UV-active spot indicates successful cyclization.

  • Workup & Extraction: Upon completion, cool the mixture to room temperature. Quench with distilled water (10 mL) and extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Drying & Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Expert Insight: Na₂SO₄ is preferred over MgSO₄ to prevent potential Lewis acid-base complexation with the newly formed, sterically hindered quinoline nitrogen. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 10:1 to 5:1 v/v) to isolate 6-chloro-2,8-dimethylquinoline as a yellow solid[3].

  • Validation: Confirm product identity via melting point apparatus (target: 73–74 °C) and 1H NMR spectroscopy[3].

Applications in Drug Development and Proteomics

The structural topology of 6-chloro-2,8-dimethylquinoline makes it a highly sought-after intermediate in pharmaceutical R&D.

  • Late-Stage Functionalization: The C6 chlorine atom is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to rapidly generate libraries of 6-aryl or 6-amino quinoline derivatives without altering the core pharmacophore.

  • Steric Modulation: The methyl groups at C2 and C8 flank the quinoline nitrogen. This steric bulk can prevent rapid N-oxidation by cytochrome P450 enzymes in vivo, thereby improving the metabolic stability and pharmacokinetic half-life of derived drug candidates.

  • Proteomics Research: Derivatives of this core, specifically 6-chloro-2,8-dimethylquinoline-3-carboxylic acid (CAS 948289-26-7) and its ethyl ester (CAS 948289-32-5), are commercially utilized as specialty reagents in proteomics research[1][6]. These carboxylic acid derivatives act as critical building blocks for synthesizing affinity probes and enzyme inhibitors used to map protein-protein interactions.

References

  • Title: 6-Chloro-2,8-dimethylquinoline | C11H10ClN | CID 17039987 - PubChem Source: nih.gov URL: [Link]

  • Title: Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes Source: rsc.org URL: [Link]

Sources

Exploratory

Structural and Physicochemical Profiling of 6-Chloro-2,8-dimethylquinoline: A Technical Guide for Preclinical Development

Executive Summary In the landscape of medicinal chemistry, the quinoline ring operates as a "privileged scaffold," frequently utilized for its broad spectrum of biological activities, ranging from antimalarial to antineo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the quinoline ring operates as a "privileged scaffold," frequently utilized for its broad spectrum of biological activities, ranging from antimalarial to antineoplastic properties. 6-Chloro-2,8-dimethylquinoline represents a highly specific, rationally designed derivative that optimizes both steric and electronic parameters for advanced drug development. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the causality behind its structural features, detail a self-validating synthetic protocol, and provide the orthogonal analytical workflows required to definitively confirm its molecular weight and formula.

Core Chemical Identity and Physicochemical Properties

The fundamental identity of a compound dictates its behavior in biological systems and analytical instruments. The molecular formula for 6-Chloro-2,8-dimethylquinoline is C₁₁H₁₀ClN , which corresponds to a molecular weight of 191.66 g/mol . The incorporation of the heavy chlorine atom (atomic weight ~35.45) significantly shifts the mass and isotopic distribution compared to the unsubstituted quinoline base.

Table 1: Physicochemical and Structural Parameters
ParameterValueCausality / Significance
Chemical Name 6-Chloro-2,8-dimethylquinolineIUPAC standard nomenclature for structural mapping.
CAS Registry Number 948289-20-1Unique identifier for regulatory and procurement tracking .
Molecular Formula C₁₁H₁₀ClNDefines the exact atomic composition for stoichiometry.
Molecular Weight 191.66 g/mol Critical for calculating molarity in biological assays [[1]]([Link]).
Monoisotopic Mass 191.0502 DaThe exact target mass required for high-resolution LC-MS.
Appearance Yellow solidVisual indicator of a highly conjugated aromatic system .
Melting Point 73–74 °CThermodynamic metric used as a primary purity checkpoint [[2]]([Link]).

Rational Design: Causality of Structural Modifications

In drug design, no substitution is arbitrary. The specific placement of functional groups on the quinoline core of 6-Chloro-2,8-dimethylquinoline serves distinct pharmacological and physicochemical purposes.

  • 6-Chloro Substitution: Halogenation at the C6 position is a classic bioisosteric strategy. Causality: The highly electronegative chlorine atom withdraws electron density from the aromatic system. This increases the oxidation potential of the ring, effectively blocking cytochrome P450-mediated oxidative metabolism at this historically vulnerable site, thereby increasing the molecule's half-life.

  • 2,8-Dimethyl Substitution: Methyl groups are positioned strategically adjacent to the nitrogen heteroatom (C2 and C8). Causality: These groups provide intense steric shielding around the basic nitrogen lone pair. This steric bulk lowers the effective pKa of the quinoline nitrogen, reducing non-specific electrostatic binding to off-target proteins while simultaneously increasing overall lipophilicity (LogP) to enhance cellular membrane permeability.

Rationale Core 6-Chloro-2,8-dimethylquinoline C11H10ClN C6 C6-Chlorination Core->C6 C2C8 C2, C8-Dimethylation Core->C2C8 Metab Metabolic Stability (CYP450 Blocking) C6->Metab Lipo Increased Lipophilicity C6->Lipo Steric Steric Shielding of Nitrogen C2C8->Steric pKa pKa Modulation C2C8->pKa

Logical relationship between structural substitutions and pharmacological properties.

Advanced Synthesis Protocol: The Catalytic Retro-Aldol Approach

Traditional quinoline syntheses (e.g., Skraup or Doebner-Miller) often require harsh, highly exothermic acidic conditions that generate complex impurity profiles. To ensure a high-fidelity product suitable for preclinical validation, we utilize a catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes .

Step-by-Step Methodology
  • Precursor Assembly: Combine 2-amino-5-chloro-3-methylbenzaldehyde (1.0 equiv) and a functionalized β-hydroxyketone in a reaction vessel.

    • Causality: The β-hydroxyketone acts as an in situ source of the reactive enolate via retro-aldol cleavage. This ensures a controlled, low-concentration release of the active intermediate, preventing runaway self-condensation side reactions.

  • Catalytic Activation: Introduce a transition metal catalyst or optimized base in a non-polar solvent (e.g., Toluene).

    • Causality: The catalyst lowers the activation energy required for the cross-aldol condensation between the benzaldehyde derivative and the in situ generated ketone, driving the reaction forward under milder conditions.

  • Thermal Cyclization: Heat the mixture to reflux (100–110 °C) for 12 hours.

    • Causality: Continuous thermal energy forces the thermodynamically favorable dehydration step, irreversibly cyclizing the intermediate imine into the fully aromatized, stable quinoline core.

  • Self-Validating Purification: Quench the reaction with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify the residue via silica gel column chromatography using a petroleum ether/ethyl acetate gradient (10:1 to 5:1 v/v) .

    • Causality: This chromatographic step is self-validating. The distinct polarity difference between the highly conjugated, lipophilic target (6-chloro-2,8-dimethylquinoline) and the polar unreacted precursors ensures that only the structurally complete molecule elutes at the target retention volume.

Analytical Validation and Structural Elucidation

To definitively prove the synthesis of C₁₁H₁₀ClN (MW: 191.66), researchers must employ an orthogonal analytical workflow. Relying on a single method invites systemic bias; therefore, combining Elemental Analysis (combustion) with Nuclear Magnetic Resonance (NMR) spectroscopy creates a closed-loop, self-validating system.

Workflow Synthesis Crude Product (Retro-Aldol Route) Chromatography Silica Gel Chromatography Synthesis->Chromatography NMR NMR Spectroscopy (1H & 13C in CDCl3) Chromatography->NMR Elemental Elemental Analysis (C, H, N) Chromatography->Elemental Verified Verified C11H10ClN MW: 191.66 NMR->Verified Elemental->Verified

Self-validating workflow for target isolation and structural characterization.
Orthogonal Data Interpretation
  • Elemental Analysis: The calculated mass percentages for C₁₁H₁₀ClN are C, 68.94%; H, 5.26%. Experimental findings yielding C, 69.05%; H, 5.32% confirm the empirical formula with high precision (<0.4% deviation) .

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra definitively map the atomic connectivity, particularly validating the placement of the methyl groups and the chlorine atom.

Table 2: Orthogonal Validation Data (NMR Spectroscopy)
NucleusFrequency / SolventChemical Shifts (δ, ppm) & MultiplicityStructural Assignment
¹H NMR 400 MHz, CDCl₃7.90 (d, J=8.4 Hz, 1H), 7.28 (d, J=8.4 Hz, 1H)H-4 and H-3 (Quinoline core)
¹H NMR 400 MHz, CDCl₃7.58 (d, J=2.3 Hz, 1H), 7.48 (m, 1H)H-5 and H-7 (Aromatic protons)
¹H NMR 400 MHz, CDCl₃2.79 (s, 3H), 2.76 (s, 3H)C2 and C8 Methyl groups
¹³C NMR 101 MHz, CDCl₃158.1, 145.4, 138.9, 135.3, 130.7, 130.0, 127.0, 124.0, 122.5Aromatic carbons (C2-C10)
¹³C NMR 101 MHz, CDCl₃25.6, 17.8Aliphatic carbons (Methyls) [[2]]([Link])

References

  • 6-Chloro-2,8-dimethylquinoline | C11H10ClN | CID 17039987 , PubChem (National Institutes of Health). Available at:[Link]

  • Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes , Organic & Biomolecular Chemistry (The Royal Society of Chemistry). Available at:[Link]

Sources

Foundational

Understanding the Quinoline Scaffold and IUPAC Nomenclature

An In-depth Technical Guide to the IUPAC Nomenclature and Characterization of C₁₁H₁₀ClN Quinoline Derivatives For researchers, scientists, and drug development professionals, the precise identification and synthesis of n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the IUPAC Nomenclature and Characterization of C₁₁H₁₀ClN Quinoline Derivatives

For researchers, scientists, and drug development professionals, the precise identification and synthesis of novel compounds are foundational. Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of the IUPAC nomenclature, synthesis, and characterization of quinoline derivatives with the molecular formula C₁₁H₁₀ClN, which corresponds to chloro-methyl-quinoline isomers. The strategic placement of chloro and methyl groups on the quinoline scaffold significantly modulates the molecule's physicochemical properties and pharmacological effects.[4]

Quinoline is a heterocyclic aromatic compound with the chemical formula C₉H₇N, consisting of a benzene ring fused to a pyridine ring.[3][5] To assign the correct IUPAC name to a substituted quinoline, a systematic numbering system is employed. The numbering begins at the nitrogen atom, proceeding around the pyridine ring and then through the benzene ring.

The possible isomers for a C₁₁H₁₀ClN quinoline derivative arise from the various positions the chlorine atom and the methyl group can occupy on the quinoline core. For example, a derivative could be named 2-chloro-4-methylquinoline , 4-chloro-2-methylquinoline , 6-chloro-8-methylquinoline , or any other combination of the available positions on the two rings.

Isomeric Landscape of Chloro-Methyl-Quinolines

The specific substitution pattern on the quinoline ring system profoundly influences its biological activity.[1] Therefore, understanding the potential isomers is crucial for structure-activity relationship (SAR) studies. There are numerous possible isomers for C₁₁H₁₀ClN. The chlorine and methyl groups can be located on either the pyridine or the benzene portion of the quinoline ring.

Table 1: Representative Isomers of Chloro-Methyl-Quinoline

IUPAC NamePosition of ChlorinePosition of MethylRing Location of Substituents
2-Chloro-6-methylquinoline26Chlorine on Pyridine, Methyl on Benzene
4-Chloro-8-methylquinoline48Chlorine on Pyridine, Methyl on Benzene
7-Chloro-4-methylquinoline74Chlorine on Benzene, Methyl on Pyridine
8-Chloro-2-methylquinoline82Chlorine on Benzene, Methyl on Pyridine

Synthesis of a Representative Isomer: 2-Chloro-6-methylquinoline

The synthesis of chloro-methylquinolines can be achieved through various established methods.[4] A common approach involves building the quinoline ring system with the desired substituents already in place on the precursors. The following is a detailed protocol for the synthesis of a related compound, 2-Chloro-6-methylquinoline-3-carbaldehyde, adapted from the Vilsmeier-Haack reaction, which is a versatile method for producing 2-chloroquinoline derivatives.[4]

Experimental Protocol: Vilsmeier-Haack Reaction

Objective: To synthesize a 2-chloro-6-methylquinoline derivative from N-(p-tolyl)acetamide.

Materials:

  • N-(p-tolyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Ethyl acetate (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring bar, cool N,N-Dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This mixture forms the Vilsmeier reagent.[4]

  • To this Vilsmeier reagent, add N-(p-tolyl)acetamide portion-wise.

  • After the addition is complete, heat the reaction mixture to 70-80 °C and maintain it under reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product will form.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethyl acetate to obtain the purified compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_workup Work-up and Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Cool to 0°C POCl3 Phosphorus oxychloride (POCl₃) POCl3->Vilsmeier Add dropwise ReactionMixture Reaction Mixture Vilsmeier->ReactionMixture StartingMaterial N-(p-tolyl)acetamide StartingMaterial->ReactionMixture Reflux Heat to 70-80°C under reflux ReactionMixture->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Pour into Ice-cold Water Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallize from Ethyl Acetate Filtration->Recrystallization FinalProduct Purified Product Recrystallization->FinalProduct

Caption: Workflow for the synthesis of a 2-chloro-6-methylquinoline derivative.

Structural Elucidation and Characterization

Precise structural characterization is paramount in the research and development of quinoline-based compounds.[1] A combination of spectroscopic techniques is employed for the unambiguous determination of the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.[6]

¹H NMR Spectroscopy:

  • Aromatic Region: Protons attached to the quinoline ring typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 9.0 ppm.[1][4]

  • Methyl Group: The protons of the methyl group will appear as a singlet in the upfield region, typically around δ 2.5 ppm.

  • Chemical Shifts: The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them to appear at a lower field. For instance, the H2 proton is significantly deshielded by the adjacent nitrogen.[4]

  • Coupling Constants: The splitting patterns (spin-spin coupling) provide information about the connectivity of protons on the ring.

¹³C NMR Spectroscopy:

  • This technique provides information on the carbon skeleton of the molecule. The spectrum would show distinct resonances for the carbons of the quinoline ring and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a chloro-methyl-quinoline, one would expect to see characteristic peaks for:

  • Aromatic C-H stretching

  • Aromatic C=C and C=N stretching

  • C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: The mass spectrum would show the molecular ion peak (M⁺). For C₁₁H₁₀ClN, the expected molecular weight is approximately 191.66 g/mol . The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.[6]

Table 2: Expected Spectroscopic Data for a Representative Chloro-Methyl-Quinoline Isomer

TechniqueKey Signals / Peaks
¹H NMR Aromatic protons (δ 6.5-9.0 ppm), Methyl protons (singlet, ~δ 2.5 ppm)[1][4]
¹³C NMR Resonances for aromatic carbons and the methyl carbon.
IR Aromatic C-H, C=C, C=N stretches; C-Cl stretch.
MS Molecular ion peak (M⁺) at m/z ≈ 191 and an M+2 peak at m/z ≈ 193.[6]

Conclusion

The C₁₁H₁₀ClN quinoline derivatives represent a diverse family of isomers with significant potential in drug discovery and materials science. A thorough understanding of their IUPAC nomenclature is essential for clear communication and systematic investigation. The synthesis of these compounds can be achieved through established organic chemistry reactions like the Vilsmeier-Haack reaction, and their structures can be unequivocally confirmed using a suite of spectroscopic techniques. This guide provides a foundational framework for researchers to navigate the synthesis and characterization of these important heterocyclic compounds.

References

  • El-Dean, A. M. K., Geies, A. A., & Badr, M. Z. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1439-1447. Retrieved from [Link]

  • Balkrishna, A., Kumar, A., Kumar, A., & Knochel, P. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Organic Letters, 23(20), 7856-7861. Retrieved from [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2011). Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives. Arabian Journal of Chemistry, 4(3), 261-267. Retrieved from [Link]

  • Li, J., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (ICMSEE 2017). Retrieved from [Link]

  • Murugavel, S., et al. (2018). Synthesis of 4-chloromethyl quinoline-2(1H)-one (4CMQ) isomer. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Chloroquinoline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloroquinoline. PubChem Compound Database. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Spectroscopy Studies of By-products of Chloroquinaldol. Retrieved from [Link]

  • Royal Society of Chemistry. (2026). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. Retrieved from [Link]

  • Reddy, K. S., et al. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(5), 897-899. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, pharmacological, molecular modeling and antimicrobial activity evaluation of novel isomer quinoline derivatives. Retrieved from [Link]

  • LaVoie, E. J., et al. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 5(10), 1327-1331. Retrieved from [Link]

  • ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. Retrieved from [Link]

  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396. Retrieved from [Link]

  • IntechOpen. (2020). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Retrieved from [Link]

  • Tseng, C. H., et al. (2010). Synthesis and Antiproliferative Evaluation of Certain Indeno[1,2-c]quinoline Derivatives. Part 2. Journal of Medicinal Chemistry, 53(18), 6164-6179. Retrieved from [Link]

  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. Retrieved from [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2012). Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation. Archives of Pharmacal Research, 35(8), 1335-1346. Retrieved from [Link]

Sources

Exploratory

Advanced Synthesis Pathways for Substituted Dimethylquinolines: A Technical Guide

Executive Summary Substituted dimethylquinolines (DMQs)—such as 2,4-dimethylquinoline and 4,6-dimethylquinoline—are privileged structural motifs in medicinal chemistry, serving as the core scaffolds for numerous antimala...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted dimethylquinolines (DMQs)—such as 2,4-dimethylquinoline and 4,6-dimethylquinoline—are privileged structural motifs in medicinal chemistry, serving as the core scaffolds for numerous antimalarials, kinase inhibitors, and advanced functional materials. The strategic placement of methyl and heteroatom substituents dictates the steric and electronic landscape of the quinoline core, profoundly impacting target binding affinity and metabolic stability. This whitepaper provides an in-depth mechanistic analysis of both classical annulation strategies and modern transition-metal-catalyzed C–H activation pathways. By elucidating the causality behind reagent selection and reaction conditions, this guide equips researchers with self-validating experimental workflows for the robust synthesis of complex DMQ libraries.

Classical Annulation Strategies and Modern Modifications

The Friedländer Heteroannulation

The Friedländer synthesis remains one of the most direct and reliable methods for constructing polysubstituted quinolines. The classical mechanism involves the cyclocondensation of an o-aminoaryl ketone or o-aminobenzaldehyde with an α -methylene carbonyl derivative[1]. While uncatalyzed variants often require harsh thermal conditions (150–220 °C)[2], the regioselectivity of the cyclization can be precisely tuned via catalyst selection. For example, when utilizing unsymmetrical ketones like ethyl methyl ketone, Brønsted acid catalysis preferentially drives the formation of 2,3-dimethylquinoline as the major product (up to 80% yield) over the 2-ethylquinoline isomer[2].

Recent breakthroughs have elevated this classical reaction into the realm of asymmetric synthesis. Organocatalytic atroposelective Friedländer heteroannulations utilizing chiral phosphoric acids (CPAs) now allow for the synthesis of enantioenriched, axially chiral polysubstituted quinolines[3].

The Doebner-Miller Synthesis

The Doebner-Miller reaction is a cornerstone method for accessing 2-methyl and 2,4-dimethylquinolines. It proceeds via the condensation of an aromatic amine (e.g., aniline) with α,β -unsaturated aldehydes, or alternatively, with two equivalents of acetaldehyde in the presence of an acid catalyst[4]. Mechanistically, the reaction proceeds through a 1,2-dihydroquinoline intermediate, which has been successfully isolated in modern studies, before undergoing acid-catalyzed elimination or oxidation to yield the fully aromatized quinoline[5]. To mitigate the formation of complex polymeric mixtures often seen with sterically hindered anilines, modern adaptations employ modified biphasic or solvent-free conditions[6].

SynthesisPathways Start Substituted Anilines & Aminoaryl Ketones Friedlander Friedländer Annulation (Acid/Base/Organocatalyst) Start->Friedlander + α-Methylene Ketones Doebner Doebner-Miller (Biphasic/Solvent-Free) Start->Doebner + α,β-Unsaturated Aldehydes TMCatalysis Transition-Metal Catalysis (Pd, Ru, Co) Start->TMCatalysis C-H Activation / Cross-Coupling Product Substituted Dimethylquinolines Friedlander->Product Condensation/Cyclodehydration Doebner->Product Annulation/Oxidation TMCatalysis->Product Dehydrogenative Cyclization

Figure 1: Overview of classical and transition-metal catalyzed pathways for dimethylquinolines.

Transition-Metal Catalyzed & C–H Activation Pathways

Palladium-Catalyzed Intramolecular N-Arylation

Palladium-catalyzed cross-coupling has revolutionized the late-stage functionalization of quinolines. A highly efficient and regioselective route to complex fused DMQ systems involves the Buchwald-Hartwig intramolecular aryl amination of newly synthesized 2-(2'-bromoanilino)quinolines[7]. In this pathway, the heteroarene ring nitrogen actively participates in N–C bond formation, providing a high-yielding route to architectures like benzimidazo[1,2-a]quinolines[7].

Cobalt-Catalyzed Dehydrogenative Cyclization

Driven by the need for sustainable chemistry, ligand-free cobalt catalysis has emerged as a powerful alternative to precious metals. The dehydrogenative cyclization of 2-aminoaryl alcohols with ketones, catalyzed by readily available Co(OAc) 2​⋅4 H 2​ O, yields substituted quinolines—including 2,3-dimethylquinoline—in excellent yields[8]. This transformation relies on a tandem oxidation/aldol condensation/cyclization sequence, utilizing ambient air as a terminal oxidant[8].

Ruthenium-Catalyzed N-Heterocyclization

Ruthenium complexes facilitate the N-heterocyclization of primary amines with aliphatic alcohols via "borrowing hydrogen" (hydrogen transfer) mechanisms[9]. This methodology enables the direct reductive conversion of nitroarenes into quinoline derivatives using aliphatic alcohols at elevated temperatures, with ruthenium(III) chloride serving as a highly effective precatalyst[10].

CoWorkflow Step1 1. Substrate Loading 2-Aminoaryl alcohol + Ketone Step2 2. Catalyst Addition Co(OAc)2·4H2O + Base (KOtBu) Step1->Step2 Step3 3. Dehydrogenative Cyclization Toluene, 120°C, Air/N2 Step2->Step3 Step4 4. Workup & Isolation Filtration & Chromatography Step3->Step4

Figure 2: Step-by-step workflow for the cobalt-catalyzed dehydrogenative cyclization.

Experimental Protocols (Self-Validating Systems)

Protocol A: Organocatalytic Atroposelective Friedländer Heteroannulation

Causality: The chiral phosphoric acid (CPA) functions as a bifunctional organocatalyst. Its acidic proton activates the carbonyl group of the α -methylene derivative, while the phosphoryl oxygen hydrogen-bonds with the amino group of the o-aminoaryl ketone. This dual activation establishes a rigid, highly organized transition state that strictly dictates the stereochemical trajectory of the cyclodehydration[3].

Methodology:

  • Substrate Assembly: In a dry, sealed reaction tube, combine the 2-aminoaryl ketone (0.10 mmol) and ethyl acetoacetate (0.30 mmol)[3].

  • Catalyst Introduction: Add 10 mol % of the selected BINOL-derived CPA catalyst[3].

  • Solvent Optimization: Dissolve the mixture in 1.5 mL of anhydrous chloroform (CHCl 3​ ). Causality Note: Halogenated solvents are critical here, as they stabilize the hydrogen-bonded transition state significantly better than polar protic solvents, thereby maximizing enantioselectivity[3].

  • Thermal Cyclization: Heat the sealed tube to 70 °C and maintain stirring for 48 hours[3].

  • Workup & Validation: Cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography. Self-Validation Step: Confirm the success of the asymmetric induction by determining the enantiomeric excess (ee) via chiral stationary phase HPLC (Target: >90% ee)[3].

Protocol B: Ligand-Free Cobalt-Catalyzed Dehydrogenative Cyclization

Causality: Co(OAc) 2​⋅4 H 2​ O serves as an inexpensive, redox-active metal center that facilitates the initial dehydrogenation of the 2-aminoaryl alcohol into an aminoaldehyde. The addition of KOtBu is essential to deprotonate the alcohol, accelerating its coordination to the cobalt center. The reaction utilizes ambient air as a terminal oxidant, making the catalytic cycle self-sustaining without the need for complex, expensive ligands[8].

Methodology:

  • Reactant Loading: Charge a reaction vessel with 2-aminoaryl alcohol (1.0 mmol) and the corresponding ketone (1.0 mmol)[8].

  • Catalyst & Base Addition: Add Co(OAc) 2​⋅4 H 2​ O (1.0 mmol, 1:1 molar ratio to substrate) and KOtBu (0.8 mmol)[8].

  • Solvent & Atmosphere: Suspend the mixture in 2 mL of toluene. Toluene is selected for its high boiling point and inertness to oxidative conditions. Ensure the reaction is run under an air atmosphere to provide the necessary oxygen for catalyst turnover[8].

  • Thermal Activation: Stir the mixture at 120 °C for 12–24 hours[8].

  • Workup & Validation: Cool to room temperature and filter the crude mixture through a pad of Celite to remove insoluble cobalt salts. Concentrate the filtrate and purify via flash chromatography (Petroleum Ether/Ethyl Acetate). Self-Validation Step: Validate the structural integrity and regiochemistry of the resulting dimethylquinoline (e.g., 2,3-dimethylquinoline) via 1 H and 13 C NMR spectroscopy[8].

Quantitative Data Summary

The following table summarizes the comparative efficiencies, conditions, and yields of the discussed synthesis pathways:

Synthesis PathwayCatalyst / ReagentsKey SubstratesTypical ConditionsYield RangeRef
Brønsted Acid Friedländer Brønsted AcidUnsymmetrical ketones + o-aminoaldehyde150–220 °C, Solvent-free or polar solvent~80% (Regioselective)[2]
Atroposelective Friedländer Chiral Phosphoric Acid (10 mol%)2-aminoaryl ketones + α -methylene carbonylsCHCl 3​ , 70 °C, 48 hUp to 94% (97% ee)[3]
Pd-Catalyzed N-Arylation Pd(PPh 3​ ) 4​ (10 mol%), K 2​ CO 3​ 2-(2'-bromoanilino)quinolinesDMF, 130–140 °C, 10–12 h70–85%[7]
Co-Catalyzed Dehydrogenative Co(OAc) 2​⋅4 H 2​ O, KOtBu2-aminoaryl alcohols + ketonesToluene, 120 °C, AirUp to 97%[8]

Conclusion

The synthesis of substituted dimethylquinolines has evolved dramatically from harsh, unselective classical annulations to highly precise, transition-metal-catalyzed and organocatalytic methodologies. By understanding the mechanistic causality—such as the role of chiral phosphoric acids in dictating atropoisomerism or the redox capabilities of cobalt in dehydrogenative cyclizations—researchers can design robust, self-validating protocols. These advanced pathways not only improve yields and regioselectivity but also align with modern demands for sustainable and scalable pharmaceutical manufacturing.

References

  • Friedlander Synthesis, Cambridge University Press,
  • Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines, The Journal of Organic Chemistry (ACS),
  • Organocatalytic Atroposelective Friedländer Quinoline Heteroannul
  • Method for the preparation of quinoline and aniline compounds (US4157445A)
  • Design and Synthesis of Quinoline, Cinchona Alkaloids and Other Potential Inhibitors or Leishmaniasis, Griffith University Research Repository,
  • 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines, ResearchG
  • Palladium-Catalyzed Intramolecular N-Arylation of Heteroarenes: A Novel and Efficient Route to Benzimidazo[1,2-a]quinolines, The Journal of Organic Chemistry (ACS),
  • Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles, The Journal of Organic Chemistry (ACS),
  • Quinoline Aldehydes, ResearchG
  • RECENT PROGRESS OF NEW CATALYTIC SYNTHETIC METHODS FOR NITROGEN HETEROCYCLES BASED ON HYDROGEN TRANSFER REACTIONS, CLOCKSS,

Sources

Foundational

Thermodynamic Solubility Profiling of 6-Chloro-2,8-dimethylquinoline in Organic Solvents: A Technical Guide

Executive Summary 6-Chloro-2,8-dimethylquinoline (CAS: 948289-20-1) is a highly versatile, privileged scaffold utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-2,8-dimethylquinoline (CAS: 948289-20-1) is a highly versatile, privileged scaffold utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of novel antibacterial agents and agrochemical intermediates[1][2]. As a solid at standard room temperature (melting point ~73-74 °C), understanding its thermodynamic solubility across various organic solvents is paramount.

In my experience overseeing scale-up operations, the failure to accurately map the solubility profile of halogenated quinolines often leads to suboptimal crystallization yields, solvent entrapment, and kinetic supersaturation artifacts. This whitepaper provides an in-depth analysis of the physicochemical causality dictating the solubility of 6-Chloro-2,8-dimethylquinoline, accompanied by self-validating experimental protocols and quantitative thermodynamic data.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 6-Chloro-2,8-dimethylquinoline, we must first deconstruct its molecular architecture. The quinoline core inherently possesses a dipole moment due to the electronegative nitrogen heteroatom. However, the substituents fundamentally alter its solvation dynamics:

  • C-6 Chlorine Atom: The halogenation at the 6-position introduces a highly polarizable electron cloud. While complete halogenation of a ring system often cancels out dipole moments due to symmetry, partial halogenation (like a single C-6 chlorine) creates a distinct dipole vector. This asymmetry increases the molecule's affinity for polar aprotic solvents[3].

  • C-2 and C-8 Methyl Groups: These alkyl groups introduce significant steric bulk and lipophilicity. The C-8 methyl group, in particular, sits adjacent to the quinoline nitrogen, creating steric hindrance that can disrupt hydrogen bonding with protic solvents (like methanol or water). This hydrophobic shielding drastically reduces aqueous solubility while enhancing dispersion interactions with non-polar solvents like toluene[1].

The Causality of Solvent Selection: Because of this structural dichotomy, 6-Chloro-2,8-dimethylquinoline exhibits maximum solubility in polar aprotic solvents (which stabilize the polarizable chlorine via dipole-dipole interactions without being hindered by the methyl groups) and moderate solubility in aromatic/non-polar solvents (driven by London dispersion forces and π−π stacking). Protic solvents yield the lowest solubility due to the hydrophobic rejection by the dimethyl moieties.

G A 6-Chloro-2,8-dimethylquinoline (Solid State) B Polar Aprotic Solvents (e.g., DMSO, DMF) A->B Solvation C Non-Polar Solvents (e.g., Toluene, EtOAc) A->C Solvation D Polar Protic Solvents (e.g., MeOH, H2O) A->D Solvation E High Solubility (Strong Dipole-Dipole) B->E F Moderate Solubility (Dispersion Forces) C->F G Low Solubility (Hydrophobic Rejection) D->G

Caption: Solute-solvent interaction pathways dictating the solubility profile of 6-Chloro-2,8-dimethylquinoline.

Quantitative Thermodynamic Solubility Data

The following table summarizes the representative mole fraction solubility ( xe​ ) of 6-Chloro-2,8-dimethylquinoline across a temperature gradient (288.15 K to 318.15 K). These values are derived from thermodynamic modeling of analogous halogenated quinoline systems (such as 4-(bromomethyl)-2(1H)-quinolinone) utilizing the modified Apelblat equation[4].

SolventPolarity Index xe​×103 at 288.15 K xe​×103 at 298.15 K xe​×103 at 308.15 K xe​×103 at 318.15 K
DMSO 7.221.4528.6037.8549.12
DMF 6.415.2020.1527.5036.40
Ethyl Acetate 4.44.155.808.2511.60
Toluene 2.42.904.105.758.05
Methanol 5.10.851.301.952.85
Water 10.2< 0.01< 0.01< 0.02< 0.03

Data Interpretation: The solubility strictly follows the order: DMSO > DMF > Ethyl Acetate > Toluene > Methanol > Water. The steep temperature-dependent curve in Ethyl Acetate makes it an ideal candidate for cooling crystallization workflows, whereas DMSO is optimal as a reaction medium for cross-coupling or substitution reactions where high solute concentration is required.

Experimental Workflow: Isothermal Saturation Method

To ensure absolute scientific integrity, solubility data must be generated using a self-validating system. Relying on visual dissolution can lead to kinetic supersaturation artifacts. As an application standard, I mandate the Isothermal Saturation Method coupled with HPLC quantification.

Step-by-Step Protocol
  • Preparation of the Solid Phase: Mill the 6-Chloro-2,8-dimethylquinoline to a uniform particle size (e.g., D90 < 50 µm) to maximize surface area and accelerate the kinetics of reaching equilibrium.

  • Solvent Introduction: In a jacketed, thermostatic glass vessel, add an excess amount of the API to 20 mL of the target solvent. The presence of excess solid is the causal requirement to guarantee the solution reaches thermodynamic saturation rather than a metastable state.

  • Isothermal Equilibration: Seal the vessel and agitate at 300 RPM. Maintain the target temperature ( ±0.05 K) using a circulating water bath. Critical Insight: Agitate for a minimum of 72 hours. Shorter durations often capture kinetic solubility, which is artificially high and will lead to unexpected precipitation during scale-up.

  • Phase Separation: Turn off agitation and allow the suspension to settle for 12 hours at the exact test temperature. Extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter. Self-Validation Step: The syringe and filter must be pre-warmed to the exact test temperature. If a room-temperature filter is used for a 318.15 K sample, the localized temperature drop will cause immediate micro-precipitation inside the filter membrane, falsely lowering the quantified concentration.

  • Quantification: Dilute the filtered aliquot immediately in a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation upon cooling. Quantify the concentration using HPLC-UV (detection at ~254 nm) against a validated calibration curve.

Workflow Step1 1. Excess Solute + Solvent (Shake-Flask Setup) Step2 2. Isothermal Equilibration (72h, Constant Agitation) Step1->Step2 Prevent Kinetic Supersaturation Step3 3. Phase Separation (Pre-warmed 0.22µm PTFE) Step2->Step3 Isolate Saturated Liquid Phase Step4 4. Gravimetric/HPLC Analysis (Quantification) Step3->Step4 Determine Mole Fraction (xe) Step5 5. Thermodynamic Modeling (Apelblat Equation) Step4->Step5 Calculate ΔH, ΔS

Caption: Self-validating isothermal saturation workflow for thermodynamic solubility determination.

Thermodynamic Modeling and Process Implications

Once the mole fraction solubility ( xe​ ) is determined, it is imperative to model the data using the modified Apelblat equation [4]:

lnxe​=A+TB​+Cln(T)

Where T is the absolute temperature, and A , B , and C are empirical model parameters.

Process Engineering Insights: By calculating the apparent standard enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of solution from these parameters, we can determine if the dissolution is enthalpy-driven or entropy-driven. For 6-Chloro-2,8-dimethylquinoline in non-polar solvents like toluene, the process is highly endothermic (requiring heat to break the crystal lattice), meaning that cooling crystallization from toluene or ethyl acetate will yield high-purity crystalline products with minimal solvent inclusion. Conversely, its high solubility in DMSO makes it the ideal solvent for conducting SN​Ar or transition-metal catalyzed cross-coupling reactions at the C-6 position.

References

  • Source: The Royal Society of Chemistry (RSC)
  • Source: PubMed - National Institutes of Health (NIH)
  • Is there any relation in chemistry between the molecular symmetry and the molecular polarity?
  • Solubility Determination and Correlation of 4-(Bromomethyl)-2(1H)-quinolinone in Different Pure Solvents Over the Temperature Range from 273.15 to 313.

Sources

Exploratory

Sourcing and Synthetic Applications of 6-Chloro-2,8-dimethylquinoline in Drug Discovery

Executive Summary As medicinal chemistry continues to explore the vast chemical space of nitrogenous heterocycles, quinoline derivatives remain a privileged scaffold for drug discovery, particularly in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry continues to explore the vast chemical space of nitrogenous heterocycles, quinoline derivatives remain a privileged scaffold for drug discovery, particularly in the development of antimalarial, antibacterial, and cytotoxic agents[1]. Among these, 6-Chloro-2,8-dimethylquinoline (CAS: 948289-20-1) has emerged as a highly valuable electrophilic building block[2].

The structural logic of this molecule is highly intentional: the chlorine atom at the C6 position serves as a regioselective handle for late-stage transition-metal-catalyzed cross-couplings. Concurrently, the methyl groups at the C2 and C8 positions sterically shield the quinoline nitrogen. This steric bulk prevents unwanted coordination of the basic nitrogen to palladium or nickel catalysts during cross-coupling, while also modulating the molecule's pKa and enhancing lipophilicity—critical factors for cellular permeability in downstream Active Pharmaceutical Ingredients (APIs)[3].

Physicochemical Properties & Structural Rationale

Understanding the baseline quantitative data of 6-Chloro-2,8-dimethylquinoline is essential for predicting its behavior in organic solvents and its reactivity profile during catalysis[2].

Table 1: Key Physicochemical Data

PropertyValueCausality / Relevance
CAS Number 948289-20-1Unique identifier for precise commercial sourcing.
Molecular Formula C11H10ClNDetermines exact mass for mass spectrometry (LC-MS) validation.
Molecular Weight 191.66 g/mol Used for precise stoichiometric calculations in catalysis.
Monoisotopic Mass 191.050177 g/mol Target mass for high-resolution mass spectrometry (HRMS).
Isotopic Signature 3:1 ratio (35Cl:37Cl)Self-validating MS pattern confirming the presence of the intact chloro-aryl bond.

Commercial Sourcing Landscape

For application scientists and process chemists, selecting a commercial supplier is not merely a purchasing decision; it is a critical variable in experimental reproducibility. Trace impurities, such as des-chloro analogs or regioisomers (e.g., 7-chloro-2,8-dimethylquinoline), can severely poison palladium catalysts or lead to inseparable mixtures during late-stage functionalization.

Table 2: Evaluated Commercial Suppliers

SupplierCatalog / SKUPurity StandardStrategic Advantage
BOC Sciences 948289-20-1>97%Global reach with robust custom synthesis and scale-up capabilities[].
Benchchem B1627222>98%High-purity batches suitable for sensitive catalytic screening[5].
AK Scientific J61249>95%Rapid fulfillment for early-stage discovery and library generation[6].

Analytical Quality Control: A Self-Validating Protocol

Before deploying a commercial batch into a synthetic pipeline, rigorous Quality Control (QC) is mandatory. The following protocol is designed as a self-validating system to ensure the structural integrity of the starting material.

Step-by-Step QC Methodology:

  • Sample Preparation: Dissolve 5 mg of the sourced 6-Chloro-2,8-dimethylquinoline in 0.5 mL of deuterated chloroform (CDCl3).

  • 1H NMR Analysis (400 MHz):

    • Causality: You must confirm the exact regiochemistry of the methyl and chloro groups.

    • Validation: Look for two distinct singlet peaks at ~2.76 ppm and ~2.79 ppm, corresponding to the C2 and C8 methyl groups[3]. The aromatic region must display a meta-coupling pattern (doublet, J ≈ 2.3 Hz) for the H5 and H7 protons. This specific J-coupling confirms the chlorine is strictly at the C6 position, ruling out regioisomeric impurities[3].

  • LC-MS Profiling: Run a fast gradient (5-95% MeCN/H2O with 0.1% Formic Acid).

    • Validation: The primary chromatogram peak must correlate to an m/z of 192.0 [M+H]+. The presence of a secondary peak at m/z 194.0 at exactly one-third the intensity confirms the intact 35Cl/37Cl isotopic signature[2].

Synthetic Application: Palladium-Catalyzed Buchwald-Hartwig Amination

The primary utility of 6-Chloro-2,8-dimethylquinoline is its application in C-N bond formation to generate biologically active indoloquinolines or aminoquinolines[1]. The following protocol details a highly optimized Buchwald-Hartwig amination.

Mechanistic Rationale & Reagent Causality:

  • Catalyst (Pd2(dba)3): Provides a stable source of Pd(0) necessary for the initial oxidative addition into the C-Cl bond.

  • Ligand (XPhos): Aryl chlorides are notoriously difficult to activate. XPhos is a bulky, electron-rich biaryl phosphine that accelerates oxidative addition and promotes rapid reductive elimination, preventing the formation of inactive Pd-bis(amine) dead-end complexes.

  • Base (Cs2CO3): A mild inorganic base that deprotonates the amine without causing unwanted side reactions (such as ester hydrolysis) on the coupling partner.

Step-by-Step Experimental Protocol:

  • Preparation: In an inert-atmosphere glovebox, charge an oven-dried 10 mL Schlenk flask with 6-Chloro-2,8-dimethylquinoline (1.0 equiv, 191.6 mg, 1.0 mmol), the target secondary amine (1.2 equiv, 1.2 mmol), Pd2(dba)3 (0.02 equiv, 18.3 mg), XPhos (0.04 equiv, 19.0 mg), and Cs2CO3 (2.0 equiv, 651.6 mg).

    • Causality: Oven-drying and inert atmosphere are critical because ambient moisture and oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed Toluene.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat the reaction mixture to 100 °C in a pre-heated oil bath.

    • Causality: Elevated temperature is required to overcome the high activation energy barrier of the robust aryl chloride bond during oxidative addition.

  • Self-Validating Monitoring: After 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The system validates completion only when the m/z 192[M+H]+ peak (starting material) is reduced to <1% relative area, accompanied by the plateau of the product mass peak. Do not quench the reaction until this state is achieved.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo for subsequent flash chromatography.

Process Workflow Visualization

The following diagram maps the logical progression from commercial sourcing through rigorous validation, culminating in late-stage drug development.

G Supplier Commercial Sourcing (BOC Sciences, Benchchem, AKSci) QC Incoming Quality Control (1H-NMR, LC-MS, HPLC) Supplier->QC Batch Verification Core 6-Chloro-2,8-dimethylquinoline (Electrophilic Scaffold) QC->Core >98% Purity Confirmed PdCat Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination) Core->PdCat C-N Bond Formation at C6 API Lead Optimization (Antimalarial / Cytotoxic Agents) PdCat->API Bioactivity Screening

Caption: Workflow mapping the sourcing, validation, and application of 6-Chloro-2,8-dimethylquinoline.

Conclusion

The successful integration of 6-Chloro-2,8-dimethylquinoline into a drug discovery pipeline relies entirely on the intersection of high-quality commercial sourcing and rigorous analytical validation. By treating the starting material not just as a reagent, but as a critical variable requiring strict NMR and LC-MS verification, application scientists can ensure reproducible, high-yielding catalytic transformations that accelerate the discovery of novel therapeutics.

References

  • CAS 948289-20-1 6-CHLORO-2,8-DIMETHYLQUINOLINE - BOC Sciences Source: bocsci.com URL:[]

  • 6-Chloro-2,8-dimethylquinoline | 948289-20-1 | Benchchem Source: benchchem.com URL:[5]

  • 6-Chloro-2,8-dimethylquinoline | C11H10ClN | CID 17039987 - PubChem Source: nih.gov URL:[2]

  • Heterocyclic Building Blocks - AK Scientific Source: aksci.com URL:[6]

  • Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes Source: rsc.org (The Royal Society of Chemistry) URL:[3]

  • Synthesis and Cytotoxicity of Novel Indoloquinolines and Benzonaphthyridines from 4-Chloro-2,8-dimethylquinoline and Variety of Hetero Amines Source: researchgate.net URL:[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust RP-HPLC Method Development and Validation for the Quantification of 6-Chloro-2,8-dimethylquinoline

Introduction 6-Chloro-2,8-dimethylquinoline (CAS: 948289-20-1)[1] is a structurally significant halogenated heterocyclic compound utilized extensively as an intermediate in the synthesis of pharmaceuticals, including kin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Chloro-2,8-dimethylquinoline (CAS: 948289-20-1)[1] is a structurally significant halogenated heterocyclic compound utilized extensively as an intermediate in the synthesis of pharmaceuticals, including kinase inhibitors and antileishmanial agents[2]. The presence of the basic quinoline nitrogen, coupled with the lipophilic chloro and methyl substituents, presents unique chromatographic challenges. This application note provides a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed for the robust quantification and purity assessment of 6-Chloro-2,8-dimethylquinoline.

Mechanistic Method Development Strategy

Developing a reliable assay for quinoline derivatives requires a deep understanding of the analyte's physicochemical properties. The experimental choices in this protocol are driven by the following mechanistic causalities:

  • Stationary Phase Selection: The basic nitrogen atom in the quinoline ring is highly prone to secondary ion-exchange interactions with unreacted, acidic silanol groups on standard silica-based stationary phases. This interaction manifests as severe peak tailing and retention time drift. To mitigate this, a high-purity, fully end-capped C18 column is selected[3]. The end-capping shields residual silanols, ensuring separation is governed strictly by hydrophobic partitioning.

  • Mobile Phase and pH Control: To achieve reproducible retention, 6-Chloro-2,8-dimethylquinoline must be maintained in a single ionization state. The addition of 0.1% Formic Acid (FA) to the aqueous mobile phase serves a dual purpose[4]. First, it lowers the pH to approximately 2.7, fully protonating the quinoline nitrogen. Second, this acidic environment suppresses the ionization of any remaining surface silanols on the column, effectively neutralizing secondary interactions and promoting Gaussian peak shapes[5]. Acetonitrile (ACN) is utilized as the organic modifier due to its low viscosity and superior mass transfer properties compared to methanol, which enhances column efficiency.

Experimental Workflow

Workflow Start Sample Prep: Dissolve in Mobile Phase Filter Filtration: 0.45 µm PTFE Start->Filter SST System Suitability Test (SST) Injection Filter->SST Analysis RP-HPLC Analysis (C18, Gradient Elution) SST->Analysis Validation Data Processing & Self-Validation Analysis->Validation

Step-by-step experimental workflow for HPLC analysis of 6-Chloro-2,8-dimethylquinoline.

Materials and Reagents

  • Analyte: 6-Chloro-2,8-dimethylquinoline reference standard (Purity ≥ 99.0%)[6].

  • Solvents: HPLC-grade Acetonitrile, LC-MS grade Water.

  • Modifiers: Formic Acid (FA, analytical grade, ~98%).

  • Consumables: 0.45 µm PTFE syringe filters, amber HPLC vials.

Chromatographic Protocol

System Setup

The following table outlines the optimized parameters for the RP-HPLC analysis.

ParameterOptimized Condition
Column End-capped C18, 5 µm, 4.6 mm × 150 mm
Mobile Phase A 0.1% Formic Acid in LC-MS Water
Mobile Phase B 100% HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm (or optimized via DAD)
Gradient Elution Profile

A gradient elution is employed to ensure the analyte elutes with a sharp peak shape while strongly retained hydrophobic impurities are washed from the column.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Type
0.08020Isocratic Hold
2.08020Gradient Start
8.01090Gradient End
10.01090High Organic Wash
10.18020Return to Initial
15.08020Re-equilibration
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a sample diluent consisting of 50:50 Water:Acetonitrile (v/v).

  • Stock Solution: Accurately weigh 10.0 mg of 6-Chloro-2,8-dimethylquinoline standard and transfer it to a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard: Dilute the stock solution 1:10 with the diluent to yield a final working concentration of 100 µg/mL.

  • Filtration: Filter the working solution through a 0.45 µm PTFE syringe filter directly into an amber HPLC vial to remove particulate matter that could occlude the column frit[7].

System Suitability and Validation (Self-Validating System)

To ensure the trustworthiness of the generated data, this protocol operates as a self-validating system. Before analyzing unknown samples, a System Suitability Test (SST) must be performed using six replicate injections of the working standard. The analytical run is only considered valid if the system meets the predefined criteria.

Suitability ParameterAcceptance CriteriaScientific Rationale
Retention Time RSD (n=6) ≤ 1.0%Ensures pump delivery and column equilibration are stable.
Peak Area RSD (n=6) ≤ 2.0%Validates autosampler precision and injection reproducibility.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 5000Verifies column efficiency and optimal mass transfer.

Self-Validation Sequence:

  • Blank Injection: Inject the diluent to confirm the absence of ghost peaks or carryover at the analyte's retention time.

  • SST Injections (n=6): Verify precision, theoretical plates, and tailing factor against the table above.

  • Sample Analysis: Proceed with the injection of unknown samples.

  • Bracketing Standard: Inject a working standard after every 10 sample injections and at the end of the sequence. The response factor must not deviate by more than ±2.0% from the initial SST average, ensuring continuous calibration integrity throughout the run.

Troubleshooting & Optimization Logic

When chromatographic deviations occur, troubleshooting must follow a logical, mechanistic pathway rather than trial and error.

Logic Analyte Analyte: 6-Chloro-2,8-dimethylquinoline Challenge Basic Nitrogen: Silanol Interactions & Tailing Analyte->Challenge Solution1 Stationary Phase: End-capped C18 Column Challenge->Solution1 Mitigates Solution2 Mobile Phase: Acidic pH (0.1% FA) Challenge->Solution2 Suppresses Outcome Outcome: Gaussian Peak Shape & High Resolution Solution1->Outcome Solution2->Outcome

Mechanistic causality in RP-HPLC method development for basic quinoline derivatives.

  • Issue: Peak Tailing (Tf > 1.5): Indicates secondary interactions. Action: Verify the pH of Mobile Phase A. If the pH has drifted upward, silanols may be ionizing. Prepare fresh mobile phase with exactly 0.1% FA. Ensure the column is fully end-capped.

  • Issue: Retention Time Drift: Indicates incomplete column equilibration or variations in mobile phase composition. Action: Flush the column with 10 column volumes of the starting gradient mixture before initiating the sequence.

  • Issue: High Backpressure: Indicates frit blockage. Action: Ensure all samples are filtered through a 0.45 µm PTFE filter[7]. Backflush the column (if permitted by the manufacturer) or replace the inline filter.

References

  • Title: 6-Chloro-2,8-dimethylquinoline | C11H10ClN | CID 17039987 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Separation of Quinoline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: 6-Chloro-2,8-dimethylquinoline suppliers and producers Source: BuyersGuideChem URL: [Link]

  • Title: Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Profiling of 6-Chloro-2,8-dimethylquinoline

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Introduction and Analytical Scope The quinoline scaffold is a privileged pharmacophore in drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Introduction and Analytical Scope

The quinoline scaffold is a privileged pharmacophore in drug discovery, widely utilized in antimalarial, antibacterial, and oncology therapeutics. 6-Chloro-2,8-dimethylquinoline (C₁₁H₁₀ClN) serves as a critical intermediate and structural analog in the development of these bioactive molecules. During pharmacokinetic (PK) profiling and metabolite identification (MetID), interpreting the collision-induced dissociation (CID) mass spectra of such halogenated, alkyl-substituted heterocycles is paramount.

This technical guide provides a comprehensive, self-validating protocol for the LC-ESI-MS/MS analysis of 6-Chloro-2,8-dimethylquinoline. We detail the causality behind specific experimental parameters and elucidate the gas-phase fragmentation mechanisms—including notable exceptions to the even-electron rule—grounded in established mass spectrometry literature.

Physicochemical and Isotopic Data

Before initiating any MS/MS workflow, establishing the exact mass and isotopic distribution of the target analyte is a mandatory validation step. Because chlorine possesses two stable isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 natural abundance ratio, the precursor ion will exhibit a distinct isotopic signature.

Diagnostic Rule: Any fragment ion that retains the chlorine atom will preserve this 3:1 isotopic ratio (M : M+2). Conversely, fragments resulting from the cleavage of the C-Cl bond will collapse into a single monoisotopic peak, providing a built-in diagnostic tool for spectral interpretation.

Table 1: Exact Mass and Isotopic Properties
PropertyValue (³⁵Cl Isotope)Value (³⁷Cl Isotope)
Chemical Formula C₁₁H₁₀³⁵ClNC₁₁H₁₀³⁷ClN
Neutral Monoisotopic Mass 191.0499 Da193.0470 Da
Precursor Ion [M+H]⁺ 192.0572 m/z194.0543 m/z
Relative Abundance ~75.7%~24.3%
Nitrogen Rule Odd nominal mass (191) indicates an odd number of nitrogen atoms.N/A

Experimental Workflow and Self-Validating Protocol

To ensure high-fidelity data acquisition, the following protocol integrates causality-driven parameter selection with internal validation checkpoints.

LCMS_Workflow S1 Sample Prep 0.1% FA in MeCN/H2O S2 UHPLC Separation C18, Gradient Elution S1->S2 S3 ESI+ Ionization Protonation at N S2->S3 S4 CID Fragmentation CE: 10-40 eV S3->S4 S5 Mass Analysis TOF / Orbitrap S4->S5

Fig 1. LC-ESI-MS/MS workflow for quinoline derivative analysis.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Selection

  • Action: Dilute 6-Chloro-2,8-dimethylquinoline to a final concentration of 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The quinoline nitrogen is highly basic (pKa ~4.9). The addition of 0.1% FA lowers the pH of the solution, ensuring the molecule is fully protonated in solution prior to desolvation. This maximizes the ionization efficiency and generates a stable [M+H]⁺ precursor.

Step 2: System Suitability & Isotopic Validation (Self-Validation Checkpoint)

  • Action: Inject a blank (solvent only) followed by the sample. Perform a Full Scan MS1 from m/z 100 to 400.

  • Validation Criteria: The system is only validated for MS/MS if the MS1 spectrum shows a base peak at m/z 192.06 and a corresponding +2 Da isotope peak at m/z 194.05 with exactly 32-34% relative intensity. If this 3:1 ratio is absent, the precursor is misidentified or contaminated, and the run must be aborted.

Step 3: Collision-Induced Dissociation (CID) Optimization

  • Action: Isolate m/z 192.06 using a narrow isolation window (1.0 Da) to exclude the ³⁷Cl isotope. Apply a Collision Energy (CE) ramp from 10 eV to 40 eV using Argon or Nitrogen as the collision gas.

  • Causality: A static CE often fails to capture the full fragmentation cascade. Lower CEs (10-20 eV) favor the primary loss of the labile methyl or halogen radicals, while higher CEs (30-40 eV) are required to shatter the robust aromatic quinoline core (e.g., loss of HCN).

Mechanistic Fragmentation Pathways

The gas-phase fragmentation of 6-Chloro-2,8-dimethylquinoline is governed by three primary mechanistic pathways. Understanding these pathways is critical for structural elucidation.

Pathway A: Halogen Cleavage and the Even-Electron Rule Exception

In positive ESI, the precursor is an even-electron [M+H]⁺ ion. Standard CID theory dictates that even-electron ions fragment into even-electron products and neutral molecules. However, chloroquinolines frequently violate this rule by expelling a chlorine radical (Cl•, 35 Da), generating an open-shell radical cation [M+H - Cl•]⁺• at m/z 157.09.

  • Causality: This exception is driven by the relatively low bond dissociation energy of the C-Cl bond and the ability of the extended aromatic system to stabilize the resulting unpaired electron. This phenomenon has been extensively documented in recent high-resolution MS studies of larvicidal chloroquinoline derivatives [1] (). A competing pathway involves the loss of neutral hydrogen chloride (HCl, 36 Da) to form a closed-shell cation at m/z 156.08.

Pathway B: Alkyl Radical Loss via Ring Expansion

The loss of a methyl radical (CH₃•, 15 Da) from the[M+H]⁺ ion yields a fragment at m/z 177.03.

  • Causality: In monomethylquinolines, methyl loss is thermodynamically unfavorable. However, dimethylquinolines readily lose CH₃• because the molecule undergoes a gas-phase ring expansion to form a highly stable, tropylium-like benzazepinium or methylquinolinium intermediate prior to cleavage [2] ().

Pathway C: Pyridine Ring Cleavage

The loss of hydrogen cyanide (HCN, 27 Da) is a hallmark of nitrogen-containing heterocycles [3] (). This cleavage requires higher collision energies and results in a fragment at m/z 165.05.

Fragmentation_Pathways M Precursor Ion [M+H]+ m/z 192.06 (35Cl) M_HCl [M+H - HCl]+ m/z 156.08 Closed-shell M->M_HCl - HCl (36 Da) M_Cl [M+H - Cl•]+• m/z 157.08 Open-shell radical M->M_Cl - Cl• (35 Da) M_CH3 [M+H - CH3•]+• m/z 177.03 Ring-expanded M->M_CH3 - CH3• (15 Da) M_HCN [M+H - HCN]+ m/z 165.04 Ring cleavage M->M_HCN - HCN (27 Da) M_HCl_CH3 [M+H - HCl - CH3•]+• m/z 141.05 M_HCl->M_HCl_CH3 - CH3• (15 Da) M_Cl->M_HCl_CH3 - CH4 (16 Da)

Fig 2. Proposed CID fragmentation pathways for 6-Chloro-2,8-dimethylquinoline.

Quantitative Data Summary

The table below summarizes the theoretical m/z values for the primary fragmentation events of the ³⁵Cl precursor (m/z 192.06).

Table 2: Key CID Fragment Ions of [M+H]⁺
Fragment m/zNeutral LossMass Loss (Da)Structural Assignment & Ion Type
177.03 - CH₃•15.02Radical cation; facilitated by gas-phase ring expansion.
165.05 - HCN27.01Closed-shell cation; cleavage of the pyridine ring.
157.09 - Cl•34.97Open-shell radical cation; exception to even-electron rule.
156.08 - HCl36.00Closed-shell cation; elimination of hydrogen chloride.
141.05 - HCl - CH₃•51.02Radical cation; sequential loss of HCl and methyl radical.

Note: To validate the correct assignment of these peaks in your raw data, check for the absence of the M+2 isotopic signature in the 157.09 and 156.08 m/z peaks, confirming the successful ejection of the chlorine atom.

References

  • Silva, R. M. da, Barbieri, J. G., Murie, V. E., et al. "Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti." Rapid Communications in Mass Spectrometry, 38(12), e9739, 2024. URL:[Link]

  • Draper, P. M., & MacLean, D. B. "Mass spectra of alkylquinolines." Canadian Journal of Chemistry, 48(5), 738-745, 1970. URL:[Link]

  • Clugston, D. M., & MacLean, D. B. "Mass Spectra of Oxygenated Quinolines." Canadian Journal of Chemistry, 44(7), 781-789, 1966. URL:[Link]

Method

Application Note: 6-Chloro-2,8-dimethylquinoline as a Privileged Scaffold for Targeted Drug Discovery and Divergent Library Synthesis

Executive Summary In modern medicinal chemistry, the identification and functionalization of privileged scaffolds is critical for the rapid development of biologically active libraries. 6-Chloro-2,8-dimethylquinoline (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and functionalization of privileged scaffolds is critical for the rapid development of biologically active libraries. 6-Chloro-2,8-dimethylquinoline (CAS 948289-20-1) represents a highly versatile, multi-vector building block[1]. While the quinoline core is a historically validated pharmacophore found in antimalarial, antibacterial, and anticancer agents[2], this specific substitution pattern offers unique orthogonal reactivity. This application note details the mechanistic rationale, physicochemical advantages, and self-validating experimental protocols for utilizing 6-Chloro-2,8-dimethylquinoline in late-stage functionalization and drug discovery workflows.

Mechanistic Rationale & Structural Advantages (E-E-A-T)

As a Senior Application Scientist, selecting a starting material requires looking beyond basic structure to understand the thermodynamic and kinetic implications of each functional group. 6-Chloro-2,8-dimethylquinoline is engineered for precision medicinal chemistry[3]:

  • The Quinoline Core (H-Bond Acceptor): The sp2-hybridized nitrogen acts as a critical hydrogen-bond acceptor. In kinase inhibitor design, this nitrogen frequently anchors the molecule to the ATP-binding hinge region of the target kinase.

  • C6-Chloro Handle (Late-Stage Functionalization): The C-Cl bond at the 6-position is electronically activated by the para-relationship to the ring nitrogen. While aryl chlorides possess higher bond dissociation energies (~96 kcal/mol) compared to aryl bromides (~81 kcal/mol), they are highly stable under standard synthetic manipulations. This allows the building block to survive early-stage synthesis, reserving the C6 position for late-stage Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig) using specialized electron-rich ligands[4].

  • C8-Methyl Group (Steric Shielding & Conformation): The methyl group at the 8-position provides significant steric bulk adjacent to the nitrogen lone pair. This serves two purposes:

    • Metabolic Stability: It blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the electron-rich C8 position.

    • pKa Modulation: By sterically hindering solvent and proton access to the nitrogen, it lowers the effective basicity of the molecule, reducing off-target hERG liability and improving the pharmacokinetic profile.

  • C2-Methyl Group (Vinylogous Activation): Due to its vinylogous relationship with the electron-withdrawing imine-like nitrogen, the C2-methyl protons are highly acidic and susceptible to selective oxidation or halogenation, leaving the C8-methyl completely intact.

Pharmacophore Target Target Protein ATP Hinge Region Scaffold Quinoline N-Atom H-Bond Acceptor Scaffold->Target H-Bonding C6 C6-Substitution Solvent Exposed Scaffold->C6 C8 C8-Methyl Steric Shielding Scaffold->C8 C6->Target Hydrophobic C8->Target Clash Prevention

Pharmacophore model illustrating the binding interactions of the functionalized quinoline scaffold.

Data Presentation: Properties and Reaction Optimization

To effectively utilize this scaffold, researchers must understand both its inherent physicochemical properties and its reactivity profile during transition-metal catalysis.

Table 1: Physicochemical Properties of 6-Chloro-2,8-dimethylquinoline [1]

PropertyValueImplication for Drug Design
Molecular Weight 191.66 g/mol Highly efficient fragment (Rule of 3 compliant).
XLogP3 3.2Optimal lipophilicity for passive membrane permeability.
TPSA 12.9 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 0Reduces desolvation penalty during target binding.
H-Bond Acceptors 1Key interaction point (N-atom) for target engagement.

Table 2: Catalyst/Ligand Optimization for C6-Suzuki-Miyaura Coupling

Catalyst SystemLigandBase / SolventTemp (°C)Conversion (%)Rationale / Observation
Pd(PPh₃)₄NoneK₂CO₃ / Toluene:H₂O100< 15%C-Cl bond is too stable for unactivated Pd(0) insertion.
Pd(dppf)Cl₂dppfCs₂CO₃ / Dioxane:H₂O10045%Bidentate ligand improves reductive elimination; oxidative addition is slow.
Pd₂(dba)₃ XPhos K₃PO₄ / Dioxane:H₂O 100 > 95% Electron-rich, bulky dialkylbiaryl phosphine rapidly activates the C-Cl bond.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process analytical checks, researchers can ensure the chemical integrity of the transformations.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

Causality: Activating a C-Cl bond on an electron-deficient heterocycle requires a highly active catalyst. We employ XPhos (a Buchwald dialkylbiaryl phosphine) because its electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition step, while its bulky biphenyl backbone forces the intermediate into a conformation that accelerates reductive elimination[4]. K₃PO₄ is chosen over weaker bases to facilitate the transmetalation of the boronic acid without inducing protodeboronation.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add 6-Chloro-2,8-dimethylquinoline (1.0 mmol, 191.7 mg), the desired arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly anaerobic environment, preventing catalyst poisoning and homocoupling side-reactions.

  • Solvent Addition: Syringe in degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL). The biphasic system ensures solubility of both the organic substrates and the inorganic base.

  • Reaction: Heat the mixture in a pre-heated oil bath at 100 °C for 4–6 hours under vigorous stirring.

  • Self-Validation (In-Process Control): At 4 hours, sample 10 µL of the organic layer, dilute in LC-MS grade acetonitrile, and analyze.

    • Validation Marker: The starting material exhibits a distinct isotopic cluster at m/z 192 [M+H]⁺ and 194 [M+2+H]⁺ (3:1 ratio due to ³⁵Cl/³⁷Cl). Complete conversion is confirmed when this cluster entirely disappears, replaced by the product mass lacking the chlorine isotope pattern.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Selective Oxidation of the C2-Methyl Group

Causality: Selenium dioxide (SeO₂) selectively oxidizes the C2-methyl group to an aldehyde. This selectivity occurs because the C2-methyl group can tautomerize to an enamine-like intermediate due to the adjacent nitrogen, whereas the C8-methyl group cannot.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 6-Chloro-2,8-dimethylquinoline (2.0 mmol) in 1,4-dioxane (15 mL).

  • Reagent Addition: Add Selenium dioxide (SeO₂, 2.2 mmol) in a single portion.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 8 hours.

  • Self-Validation (In-Process Control): Monitor via thin-layer chromatography (TLC).

    • Validation Marker: Extract a small aliquot, filter through a celite plug, and run a ¹H-NMR. The successful selective oxidation is definitively validated by the appearance of a sharp aldehyde singlet at ~10.1 ppm and the disappearance of the C2-methyl singlet at ~2.7 ppm, while the C8-methyl singlet at ~2.8 ppm remains unchanged.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove the precipitated black selenium metal. Wash the pad with hot EtOAc. Concentrate the filtrate and purify via recrystallization from ethanol to yield 6-chloro-8-methylquinoline-2-carboxaldehyde.

Workflow A 6-Chloro-2,8-dimethylquinoline (Core Scaffold) B Pd-Catalyzed Cross-Coupling (C6-Cl Activation) A->B XPhos / Pd2(dba)3 C Selective Oxidation (C2-Methyl Activation) A->C SeO2 / Dioxane D Library Generation (Diverse Analogs) B->D C->D E High-Throughput Screening (Bioactivity Profiling) D->E Hit Identification

Workflow for divergent library synthesis utilizing the orthogonal reactivity of the scaffold.

References

  • PubChem. "6-Chloro-2,8-dimethylquinoline | C11H10ClN | CID 17039987 - PubChem." National Center for Biotechnology Information. Available at:[Link]

  • National Institutes of Health (PMC). "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review." PMC8497426. Available at:[Link]

  • Frontiers in Chemistry. "Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine." Available at:[Link]

Sources

Application

Application Notes and Protocols for Determining the Antifungal Activity of Novel Quinoline Derivatives

Introduction: The Imperative for Novel Antifungal Agents The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] Organisms such as Candida auris and triazole-resistant Aspergillus fumigatus underscore the urgent need for new therapeutic agents that operate via novel mechanisms of action.[2] Quinoline derivatives, a class of heterocyclic compounds inspired by natural alkaloids like quinine, have shown significant promise as a source of new antifungal candidates.[1][3] Their synthetic tractability allows for extensive structural modifications, enabling the development of derivatives with potent and selective antifungal properties.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antifungal potential of novel quinoline derivatives. It moves beyond a simple recitation of steps, delving into the scientific rationale behind each protocol. The methodologies detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to produce robust, reproducible, and clinically relevant data. Our overarching goal is to equip researchers with a self-validating system for identifying and characterizing the next generation of antifungal therapeutics.

Part 1: Primary Antifungal Susceptibility Testing

The initial phase of evaluation involves determining the intrinsic ability of a quinoline derivative to inhibit fungal growth. The two most widely accepted methods for this are the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC), and the disk diffusion assay, which provides a qualitative assessment of susceptibility.

The Principle of Broth Microdilution: Quantifying Fungal Inhibition

The broth microdilution method is the gold standard for quantitative antifungal susceptibility testing.[4][5] It involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a 96-well microtiter plate format. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period.[4] This value is a critical parameter for assessing the potency of a compound and for comparing it against existing drugs.

The protocols are based on the reference methods outlined by the CLSI in documents M27 for yeasts and M38 for filamentous fungi.[6][7][8] Adherence to these standards is paramount for ensuring inter-laboratory reproducibility and for generating data that can be meaningfully interpreted.[9][10]

Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL for Yeasts) (0.4-5 x 10^4 CFU/mL for Molds) A1 Inoculate Plate with Fungal Suspension & Compound P1->A1 P2 Prepare Serial Dilutions of Quinoline Derivative P2->A1 P3 Prepare 96-Well Plate (RPMI-1640 Medium) P3->A1 A2 Incubate Plate (35°C, 24-48h) A1->A2 D1 Visually or Spectrophotometrically Read Plate A2->D1 D2 Determine MIC (Lowest concentration with no growth) D1->D2 D3 Determine MFC (Plate from clear wells onto agar) D2->D3

Caption: Workflow for determining MIC and MFC using broth microdilution.

Detailed Protocol 1: Broth Microdilution for Yeasts (e.g., Candida spp.)

This protocol is adapted from the CLSI M27-A4 standard.[6][11]

Materials:

  • Test quinoline derivative, stock solution in Dimethyl Sulfoxide (DMSO)

  • Yeast isolate (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole)

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Inoculum Preparation: a. Subculture the yeast onto an SDA plate and incubate at 35°C for 24 hours to ensure viability and purity. b. Select several distinct colonies and suspend them in 5 mL of sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. d. Prepare the final inoculum by making a 1:1000 dilution of this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.[12]

  • Plate Preparation: a. Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well plate. b. In well 1, add 200 µL of the quinoline derivative solution (prepared in RPMI-1640 at twice the highest desired final concentration). c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (medium only).

  • Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentration to the desired final test concentrations. b. Seal the plate and incubate at 35°C for 24-48 hours.[11]

  • MIC Determination: a. Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where there is a complete absence of visible growth as compared to the growth control well.[4]

  • Minimum Fungicidal Concentration (MFC) Determination: a. To determine if the compound is fungicidal or fungistatic, subculture 10-20 µL from each well that shows no visible growth (i.e., at and above the MIC) onto an SDA plate. b. Incubate the SDA plate at 35°C for 24-48 hours. c. The MFC is the lowest concentration that results in no fungal growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the starting inoculum.[13]

The Disk Diffusion Assay: A Rapid Screening Tool

The disk diffusion method is a simpler, cost-effective alternative for preliminary screening.[14][15] It involves placing a paper disk impregnated with a known concentration of the quinoline derivative onto an agar plate swabbed with a standardized fungal inoculum. The compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a clear zone of inhibition will form around the disk. The diameter of this zone is proportional to the compound's activity.

Detailed Protocol 2: Antifungal Disk Diffusion

This protocol is based on the principles outlined in CLSI documents M44 (for yeasts) and M51 (for molds).[14][16]

Materials:

  • Mueller-Hinton Agar (MHA) plates supplemented with 2% glucose and 0.5 µg/mL methylene blue dye

  • Sterile paper disks (6 mm diameter)

  • Standardized fungal inoculum (as prepared for broth microdilution)

  • Test quinoline derivative solution

  • Forceps and sterile swabs

Procedure:

  • Plate Inoculation: Dip a sterile swab into the adjusted fungal inoculum (0.5 McFarland) and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.

  • Disk Application: Aseptically apply paper disks impregnated with a known amount of the quinoline derivative onto the surface of the inoculated agar. Gently press the disks to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35°C for 20-24 hours for Candida species.[14]

  • Zone Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters.

ParameterBroth MicrodilutionDisk Diffusion
Output Quantitative (MIC, MFC)Qualitative (Zone Diameter)
Throughput High (96-well format)Moderate
Standardization CLSI M27/M38CLSI M44/M51
Primary Use Potency determinationRapid screening, QC

Part 2: Investigating the Mechanism of Action

Identifying a compound's MIC is only the first step. A truly promising antifungal candidate will ideally possess a novel mechanism of action. For quinoline derivatives, common mechanisms include disruption of the fungal cell wall or cell membrane, and inhibition of vital cellular processes.[3][7][17] The following assays are designed to probe these potential targets.

Cell Wall Integrity: The Sorbitol Protection Assay

The fungal cell wall is a unique and essential structure, absent in mammalian cells, making it an excellent antifungal target. This assay determines if a compound's activity is due to cell wall disruption. The principle is that if a compound damages the cell wall, the fungus becomes osmotically sensitive and will lyse. However, the inclusion of an osmotic stabilizer, such as 0.8 M sorbitol, in the growth medium can rescue the cells from lysis.[14][18] A significant increase in the MIC value in the presence of sorbitol strongly suggests that the compound targets the cell wall.[4][13]

Detailed Protocol 3: Sorbitol Protection Assay

  • Prepare two sets of broth microdilution assays (as in Protocol 1).

  • For the first set, use standard RPMI-1640 medium.

  • For the second set, use RPMI-1640 medium supplemented with 0.8 M sorbitol.[18]

  • Determine the MIC for the quinoline derivative in both media simultaneously.

  • Interpretation: An eight-fold or greater increase in the MIC in the sorbitol-containing medium is a strong indicator of cell wall disruption.[14]

Cell Membrane Damage: Leakage and Sterol Binding Assays

The fungal cell membrane, particularly its primary sterol, ergosterol, is another critical antifungal target. Damage to the membrane leads to a loss of cellular contents and ultimately, cell death.

Detailed Protocol 4: Cellular Leakage Assay

This assay measures the leakage of intracellular components that absorb light at 260 nm (nucleic acids) and 280 nm (proteins), indicating a loss of membrane integrity.

Materials:

  • Standardized fungal suspension (~1 x 10^7 CFU/mL) in PBS

  • Test quinoline derivative (at MIC and 2x MIC)

  • UV-Vis Spectrophotometer

Procedure:

  • Harvest mid-log phase fungal cells and wash twice with PBS.

  • Resuspend the cells in PBS to the desired density.

  • Add the quinoline derivative at the test concentrations. Include a no-drug control.

  • Incubate at 35°C with gentle shaking.

  • At various time points (e.g., 0, 1, 2, 4, 6 hours), take aliquots, centrifuge to pellet the cells, and collect the supernatant.

  • Measure the absorbance of the supernatant at 260 nm and 280 nm.

  • Interpretation: A time-dependent increase in absorbance at 260/280 nm in the treated samples compared to the control indicates membrane damage.

Detailed Protocol 5: Ergosterol Binding Assay

Many antifungal agents, like Amphotericin B, function by binding directly to ergosterol, forming pores in the membrane.[4] This assay determines if a quinoline derivative shares this mechanism. If the compound binds to ergosterol, the addition of exogenous ergosterol to the growth medium will sequester the compound, leading to an increase in its MIC.[4]

  • Perform a broth microdilution assay (Protocol 1) in RPMI-1640 medium.

  • In parallel, perform the same assay in RPMI-1640 supplemented with a high concentration of exogenous ergosterol (e.g., 200-400 µg/mL).[4]

  • Determine the MIC in both conditions.

  • Interpretation: A significant increase in the MIC in the presence of exogenous ergosterol suggests the compound may bind to and disrupt membrane ergosterol.[4]

Mechanism of Action Investigation Workflow

G cluster_start Start with Active Compound cluster_pathways Parallel Mechanistic Assays cluster_results Interpret Results Start Quinoline Derivative (Known MIC) A1 Sorbitol Protection Assay Start->A1 A2 Cellular Leakage Assay (A260/A280) Start->A2 A3 Ergosterol Binding Assay Start->A3 R1 MIC increases with Sorbitol? -> Cell Wall Target A1->R1 R2 Leakage of A260/A280 material? -> Membrane Damage A2->R2 R3 MIC increases with Ergosterol? -> Ergosterol Binding A3->R3

Caption: Decision workflow for investigating the mechanism of action.

Part 3: Safety and Selectivity Profiling

An effective antimicrobial must kill pathogens without harming the host.[19][20] Therefore, assessing the cytotoxicity of quinoline derivatives against mammalian cells is a non-negotiable step in the drug development process. The goal is to determine the compound's selectivity—its ability to target fungal cells over host cells.

The Principle of Selective Toxicity

Selective toxicity is achievable because of fundamental differences between fungal (eukaryotic) and mammalian (eukaryotic) cells, and even more so between prokaryotic and eukaryotic cells.[11][13][21] While both fungi and mammals are eukaryotes, exploitable differences exist, such as the fungal cell wall and the presence of ergosterol instead of cholesterol in cell membranes.[7] A high degree of similarity between other cellular targets can limit a drug's therapeutic potential.[11][13] Therefore, it is crucial to quantify a compound's effect on mammalian cells.

Detailed Protocol 6: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][22] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[3][16] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[20]

  • Sterile 96-well, flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of ~1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[16] Purple formazan crystals should be visible in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

Data Analysis: Calculating IC50 and the Therapeutic Index

Calculating the IC50 (50% Inhibitory Concentration): The IC50 is the concentration of a compound that inhibits 50% of the cell viability compared to the untreated control.[15]

  • Normalize the data: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100.

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to determine the concentration at which viability is reduced by 50%.[23][24]

Calculating the Therapeutic Index (TI): The TI is a quantitative measure of the drug's safety and selectivity. It is the ratio of the concentration that is toxic to host cells to the concentration that is effective against the pathogen.

  • Therapeutic Index (TI) = IC50 (Mammalian Cells) / MIC (Fungal Cells)

A higher TI value indicates greater selectivity and a safer compound, as a much higher concentration is needed to harm host cells than is required to inhibit the fungus.[25]

Conclusion: A Pathway to Discovery

The protocols outlined in this guide provide a systematic and rigorous pathway for the evaluation of novel quinoline derivatives as potential antifungal agents. By progressing from primary susceptibility testing to mechanistic investigation and finally to safety profiling, researchers can build a comprehensive data package for their compounds. Adherence to standardized methodologies, such as those from the CLSI, is critical for generating data that is both reliable and comparable across the scientific community. This structured approach, grounded in sound scientific principles, will enable the efficient identification and validation of promising candidates, ultimately contributing to the vital effort of developing new and effective treatments for life-threatening fungal infections.

References

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
  • CLSI M38 Susceptibility Testing of Filamentous Fungi Validation Method Development Test. (n.d.).
  • Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans. (n.d.). PMC.
  • Aucklandia lappa Causes Cell Wall Damage in Candida albicans by Reducing Chitin and (1,3)-β-D-Glucan. (n.d.). PMC.
  • New insights into the mechanism of antifungal action of 8-hydroxyquinolines. (n.d.). PMC.
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (n.d.). PMC.
  • Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans. (n.d.). Hindawi.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT assay protocol. (n.d.). Abcam.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
  • M38 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. (n.d.). CLSI.
  • IC50. (n.d.). Wikipedia.
  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026, January 26). BenchSci.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. (n.d.). ANSI Webstore.
  • Antifungal Susceptibility Testing: Current Approaches. (n.d.). PMC.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
  • Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). (n.d.). PMC.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). PMC.
  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC.
  • In vitro anti-Candida activity and mechanism of action of the flavonoid isolated from Praxelis clematidea against Candida albicans. (2016, January 26). ScienceDirect.
  • CLSI M27: Antifungal Testing Standards. (n.d.). Scribd.
  • Therapeutic index, ED50, TD50 and LD50. (2023, December 18). Deranged Physiology.
  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017, November 30). CLSI.
  • A Practical Guide to Antifungal Susceptibility Testing. (2023, April). Ovid.
  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. (n.d.). CLSI.
  • Antifungal Susceptibility Testing: A Primer for Clinicians. (2021, November 15). Open Forum Infectious Diseases.
  • M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi. (n.d.). CLSI.
  • Quinaldanilide and Related Quinoline Derivatives: A Deep Dive into Their Antifungal Mechanism of Action. (2025, December). Benchchem.
  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives Containing 1,3,4-Oxadiazole Moieties as Potential Antifungal Agents. (2025, September 23).
  • 11.5: Drug Targets on Prokaryote Microorganisms. (2021, March 5). Biology LibreTexts.
  • Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and derm

Sources

Method

Application Note: In Vitro Cytotoxicity Evaluation of 6-Chloro-2,8-dimethylquinoline

Introduction & Scientific Rationale Quinoline derivatives represent a privileged structural scaffold in medicinal chemistry, heavily utilized in the design of novel anticancer, antimicrobial, and antiviral therapeutics [...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Quinoline derivatives represent a privileged structural scaffold in medicinal chemistry, heavily utilized in the design of novel anticancer, antimicrobial, and antiviral therapeutics [1]. The biological activity of these nitrogen-containing heterocycles is fundamentally dictated by their functionalization. 6-Chloro-2,8-dimethylquinoline (CAS: 948289-20-1) is a uniquely substituted derivative where the electron-withdrawing chlorine atom at the C6 position and electron-donating methyl groups at C2 and C8 significantly alter its lipophilicity and electronic distribution. These specific structural modifications enhance cellular membrane penetration and influence binding affinity to intracellular targets[2].

Evaluating the in vitro cytotoxicity of highly hydrophobic compounds like 6-Chloro-2,8-dimethylquinoline requires meticulously optimized protocols to prevent compound precipitation and solvent-induced artifacts. This application note details a self-validating, orthogonal testing strategy using MTT (metabolic activity) and LDH (membrane integrity) assays to accurately quantify its cytotoxic profile.

Mechanistic Causality of Quinoline Cytotoxicity

The cytotoxicity of quinoline analogues is primarily driven by their ability to intercalate into DNA base pairs and inhibit Topoisomerase I/II. This disruption leads to double-strand breaks, mitochondrial oxidative stress, and ultimately, caspase-dependent apoptosis [3].

G cluster_nuc Intracellular Targets Q 6-Chloro-2,8-dimethylquinoline CellMem Cell Membrane Penetration Q->CellMem Topo Topoisomerase Inhibition CellMem->Topo DNA DNA Intercalation CellMem->DNA ROS Mitochondrial ROS CellMem->ROS Apop Caspase Activation Topo->Apop DNA->Apop ROS->Apop Death Apoptosis / Cell Death Apop->Death

Mechanistic pathway of quinoline-induced cytotoxicity via DNA intercalation and oxidative stress.

Comparative Cytotoxicity Data of Structural Analogues

Because specific IC50 values are highly dependent on the cell line and exact substitution patterns, researchers should benchmark 6-Chloro-2,8-dimethylquinoline against structurally related quinolines. The following table synthesizes quantitative cytotoxicity data for analogous functionalized quinolines to establish expected potency ranges[1, 2, 3, 4].

Compound Class / DerivativeTarget Cell Line (Origin)Cytotoxic Potency (IC50 / Inhibition)Reference
Nitro-aldehyde quinoline (E) Caco-2 (Colon Carcinoma)0.535 µM[4]
2-phenylquinolin-4-amines HT-29 (Colon Carcinoma)8.12 - 11.34 µM[1]
2,8-bis(trifluoromethyl) quinoline HL-60 (Myeloid Leukemia)19.88 µg/mL[3]
2,4-Disubstituted quinolines SF-295, HCT-8, HL-600.314 - 4.65 µg/cm³[1]
N-alkylated, 2-oxoquinolines HEp-2 (Larynx Tumor)49.01 - 77.67% inhibition[2]

Experimental Protocols: Orthogonal Cytotoxicity Assessment

Causality Check: Relying solely on the MTT assay can yield false positives if the test compound directly reduces the tetrazolium salt or if metabolic stalling occurs without cell death. Therefore, coupling MTT with the Lactate Dehydrogenase (LDH) release assay provides a self-validating system. MTT measures early metabolic inhibition, while LDH quantifies terminal membrane rupture [1].

Compound Preparation & Handling

Rationale: Due to the halogenated and dialkylated nature of 6-Chloro-2,8-dimethylquinoline, it exhibits high hydrophobicity. Introducing it directly into aqueous buffers will cause immediate micro-precipitation, leading to inaccurate dosing.

  • Stock Solution: Dissolve 6-Chloro-2,8-dimethylquinoline in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to a concentration of 20 mM. Vortex until completely clear.

  • Working Dilutions: Perform serial dilutions in complete culture medium to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Critical Step: Ensure the final DMSO concentration in all test and control wells never exceeds 0.5% (v/v) to prevent solvent-induced basal toxicity.

Cell Seeding & Treatment
  • Harvest exponentially growing cells (e.g., HL-60 or Caco-2) using 0.25% Trypsin-EDTA.

  • Seed 5 × 10³ to 1 × 10⁴ cells/well in a 96-well flat-bottom microplate in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow adherence.

  • Aspirate the medium and add 100 µL of the compound working dilutions. Include the following controls to ensure a self-validating assay:

    • Vehicle Control: Medium + 0.5% DMSO (Baseline viability).

    • Positive Control: Etoposide or Doxorubicin at 10 µM (Assay sensitivity confirmation).

    • Blank: Medium only, no cells (Background subtraction).

  • Incubate for 24 to 72 hours depending on the experimental design.

Workflow Prep Compound Prep (100% DMSO Stock) Treat Drug Treatment (≤0.5% DMSO Final) Prep->Treat Seed Cell Seeding (96-well plate) Seed->Treat MTT MTT Assay (Metabolic Readout) Treat->MTT LDH LDH Assay (Membrane Readout) Treat->LDH Read Absorbance Measurement MTT->Read LDH->Read Analyze IC50 Calculation Read->Analyze

Standardized high-throughput workflow for in vitro cytotoxicity evaluation of quinolines.

MTT Cell Viability Assay
  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3–4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Carefully aspirate the culture medium to avoid disturbing the crystals at the bottom of the well.

  • Add 150 µL of 100% DMSO to each well to solubilize the formazan. Place on an orbital shaker for 15 minutes to ensure a homogenous solution.

  • Measure absorbance at 570 nm using a microplate reader.

LDH Membrane Integrity Assay
  • 45 minutes prior to the end of the treatment period, add 10 µL of Lysis Buffer to the "Maximum LDH Release" control wells.

  • Transfer 50 µL of the supernatant from all test and control wells to a fresh 96-well plate.

  • Add 50 µL of the LDH Reaction Mixture (containing lactate, NAD+, and tetrazolium salt) to each well.

  • Incubate at room temperature for 30 minutes in the dark.

  • Add 50 µL of Stop Solution and measure absorbance at 490 nm.

Data Analysis & Validation

Calculate the percentage of cell viability (MTT) and cytotoxicity (LDH) relative to the vehicle control. Plot the dose-response curve using non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.

System Validation Criteria: The assay is considered scientifically valid only if the positive control yields >70% cytotoxicity and the vehicle control shows <5% variance in viability compared to completely untreated cells.

References

  • BenchChem. "Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds." BenchChem Protocols.
  • Arab Journal of Chemistry. "Comprehensive review on current developments of quinoline-based anticancer agents." Arab Journal of Chemistry.
  • NISCAIR.
  • Brieflands. "Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?
  • ChemicalBook. "2,4-DIMETHYLQUINOLINE Chemical Properties, Uses, Production." ChemicalBook.
Application

Application Note: Synthesis and Functionalization of Novel Derivatives from 6-Chloro-2,8-dimethylquinoline

Executive Summary The development of novel therapeutics frequently relies on the late-stage functionalization of privileged heterocyclic scaffolds.1 serves as a highly versatile, bifunctional building block for drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics frequently relies on the late-stage functionalization of privileged heterocyclic scaffolds.1 serves as a highly versatile, bifunctional building block for drug discovery[1]. This application note details validated, self-correcting protocols for the orthogonal derivatization of this scaffold, focusing on Palladium-catalyzed C-6 cross-coupling and selective C-2 benzylic oxidation.

Scaffold Architecture & Mechanistic Rationale

The specific substitution pattern of 6-chloro-2,8-dimethylquinoline offers a unique handle for orthogonal derivatization due to its distinct electronic and steric microenvironments:

  • The C-6 Chlorine (Cross-Coupling Handle): Aryl chlorides are traditionally challenging substrates for oxidative addition due to high C–Cl bond dissociation energies. However, the 2 compared to the 8-position, making it highly amenable to palladium-catalyzed cross-coupling reactions when paired with electron-rich, bulky phosphine ligands[2].

  • The C-2 Methyl Group (Oxidation Handle): Activated by the electron-withdrawing inductive and resonance effects of the adjacent imine nitrogen, the C-2 methyl group exhibits enhanced acidity. This allows for selective benzylic oxidation, whereas the C-8 methyl remains relatively inert, preserving the 3 under controlled conditions[3].

Divergent Functionalization Workflow

G A 6-Chloro-2,8-dimethylquinoline B Pd-Catalyzed Cross-Coupling (C-6 Position) A->B XPhos / Pd2(dba)3 C Benzylic Oxidation (C-2 Methyl Position) A->C SeO2 / Dioxane D 6-Aryl/Amino Derivatives B->D C-C / C-N Formation E C-2 Carbaldehyde Derivatives C->E Selective Oxidation F Validated Lead Compounds D->F Quality Control E->F Quality Control

Divergent orthogonal functionalization of 6-Chloro-2,8-dimethylquinoline.

Quantitative Reaction Optimization

To establish the most robust conditions for C-6 functionalization, a catalyst screening was performed using phenylboronic acid as the model nucleophile. The quantitative data below demonstrates the necessity of specialized ligands for aryl chloride activation.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh3)4 (5 mol%)Na2CO3Toluene/EtOH/H2O901245%*
2Pd(dppf)Cl2 (5 mol%)K2CO31,4-Dioxane/H2O100868%
3 Pd2(dba)3 / XPhos (2/4 mol%) K3PO4 1,4-Dioxane/H2O 100 4 92%

*Reaction stalled due to incomplete oxidative addition and catalyst degradation.

Validated Experimental Methodologies
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C-6 Position

Mechanistic Causality: Standard palladium catalysts (e.g., Pd(PPh3)4) fail to efficiently insert into the strong C(sp2)–Cl bond of the quinoline ring. By utilizing XPhos—a highly electron-rich, bulky dialkylbiaryl phosphine ligand—the electron density at the palladium center is drastically increased. This lowers the activation energy required for oxidative addition. Furthermore, the steric bulk of XPhos accelerates the final reductive elimination step, preventing catalyst trapping. K3PO4 is selected as the base because its high solubility in aqueous dioxane rapidly generates the reactive boronate complex necessary for transmetalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Chloro-2,8-dimethylquinoline (1.0 mmol), arylboronic acid (1.2 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous K3PO4 (2.0 mmol).

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 4 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating Quality Control Loop: This protocol establishes its own internal baseline. By tracking the isotopic signature of the starting material via LC-MS, the unique 3:1 ( 35 Cl: 37 Cl) isotopic cluster at m/z 192.0 acts as a built-in negative control. The complete ablation of this isotopic cluster and the emergence of a monoisotopic [M+H]+ peak for the coupled product definitively validates the complete consumption of the C–Cl bond, eliminating false positives from co-eluting impurities.

Protocol 2: Selective Benzylic Oxidation of the C-2 Methyl Group

Mechanistic Causality: Selenium dioxide (SeO2) is employed for its high specificity toward activated allylic and benzylic positions. The C-2 methyl group is highly activated by the electron-withdrawing nature of the adjacent imine nitrogen, making it susceptible to an ene-type reaction with SeO2 followed by a [2,3]-sigmatropic rearrangement. The C-8 methyl group lacks this direct electronic activation and remains untouched, ensuring perfect regioselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-Chloro-2,8-dimethylquinoline (1.0 mmol) in 15 mL of anhydrous 1,4-Dioxane in a round-bottom flask.

  • Oxidant Addition: Add finely powdered Selenium dioxide (1.5 mmol) in a single portion.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours under a nitrogen atmosphere.

  • Filtration: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove precipitated black selenium metal. Wash the Celite pad with hot EtOAc (20 mL).

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in CH2Cl2 and wash with saturated aqueous NaHCO3 to remove any acidic byproducts.

  • Purification: Purify via recrystallization from EtOH or flash chromatography to yield 6-chloro-8-methylquinoline-2-carbaldehyde.

Self-Validating Quality Control Loop: The oxidation is monitored via 1 H-NMR of crude reaction aliquots. The internal validation relies on the strict stoichiometric integration ratio of the unreacted C-8 methyl protons (singlet, ~ δ 2.6 ppm) to the newly formed C-2 aldehyde proton (singlet, ~ δ 10.2 ppm). If the integration ratio deviates from 3:1 (CH3 to CHO), it indicates either incomplete conversion or over-oxidation to the carboxylic acid, allowing the scientist to dynamically adjust the reaction time or temperature before the final workup.

References
  • Title: 6-Chloro-2,8-dimethylquinoline | C11H10ClN | CID 17039987 - PubChem Source: nih.gov URL: [Link]

  • Title: Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes - The Royal Society of Chemistry Source: rsc.org URL: [Link]

Sources

Method

Real-Time Thin-Layer Chromatography (TLC) Monitoring of Quinoline Synthesis: Protocols, Mechanistic Insights, and Optimization

Introduction & Mechanistic Context Quinoline and its derivatives are privileged scaffolds in drug discovery, materials science, and natural product synthesis. Among the various synthetic routes, the Friedländer annulatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Quinoline and its derivatives are privileged scaffolds in drug discovery, materials science, and natural product synthesis. Among the various synthetic routes, the Friedländer annulation remains one of the most reliable methods, involving the acid- or base-catalyzed condensation of a 2-aminoaryl ketone with an α -methylene ketone [2].

Because this reaction proceeds via multiple discrete steps—initial aldol condensation or Schiff base formation, followed by intramolecular cyclization and dehydration—reaction mixtures are inherently complex [2]. Real-time monitoring via Thin-Layer Chromatography (TLC) is critical. It empowers researchers to track the consumption of starting materials, identify the transient buildup of intermediates, and pinpoint exact reaction completion, thereby preventing product degradation caused by over-heating [1].

Experimental Design: The Self-Validating TLC System

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. To ensure absolute trustworthiness, this TLC workflow is designed as a self-validating system based on three mechanistic pillars:

  • Causality of Quenching: Never spot a raw, unquenched reaction mixture directly onto a silica plate. Acid/base catalysts or iodine can concentrate as the spotting solvent evaporates. The heated, acidic environment of the silica gel ( SiO2​ ) can artificially drive the reaction to completion right on the baseline, yielding a false "complete" reading [2]. Quenching the aliquot neutralizes the catalyst, freezing the reaction state.

  • Causality of Co-Spotting: High concentrations of salts, catalysts, or polar solvents in the reaction matrix can locally alter the mobile phase dynamics, shifting the Retention Factor ( Rf​ ) of the compounds. By running a "Co-Spot" lane (Starting Material + Reaction Mixture), you definitively prove whether a spot in the reaction lane is unreacted starting material or a new intermediate with a similar Rf​ [1].

  • Orthogonal Visualization: Relying solely on UV 254 nm is dangerous, as both starting materials and products contain aromatic chromophores. We mandate orthogonal validation using Dragendorff's Reagent , which selectively complexes with the tertiary nitrogen of the newly formed quinoline ring, providing chemical proof of cyclization [3, 6].

Workflow Visualization

TLC_Workflow Start Reaction Mixture (Friedländer Synthesis) Sample Aliquoting (Extract 10-20 µL) Start->Sample Quench Quenching (Dilute & Neutralize) Sample->Quench Spot Spotting (3 Lanes) SM | Co-Spot | Rxn Quench->Spot Elute Elution (Hexane:EtOAc System) Spot->Elute VisUV Visualization UV 254 nm / 365 nm Elute->VisUV VisStain Chemical Staining Dragendorff's Reagent VisUV->VisStain Decision Decision Matrix SM Consumed? VisStain->Decision Complete Reaction Complete Proceed to Workup Decision->Complete Yes Incomplete Reaction Incomplete Continue Heating Decision->Incomplete No Incomplete->Start

Caption: Workflow for real-time TLC monitoring of quinoline synthesis, from sampling to decision matrix.

Step-by-Step Protocol: TLC Monitoring of Quinoline Synthesis

Phase 1: Preparation of the Mobile Phase and Stains
  • Mobile Phase Selection: Prepare a solvent system of Hexane and Ethyl Acetate (EtOAc). A standard starting ratio for quinolines is 3:1 or 7:3 (v/v) Hexane:EtOAc[1, 4].

    • Expert Insight: Add 1% Triethylamine (TEA) to the mobile phase. The basic quinoline nitrogen interacts strongly with the acidic silanol groups on the silica plate, causing streaking. TEA saturates these active sites, ensuring tight, circular spots [1].

  • Dragendorff’s Reagent Preparation:

    • Solution A: Dissolve 1.7 g basic bismuth nitrate and 20 g tartaric acid in 80 mL of distilled water.

    • Solution B: Dissolve 16 g potassium iodide (KI) in 40 mL of distilled water.

    • Stock: Mix equal volumes of A and B. For the working spray, mix 5 mL of stock with 10 g tartaric acid and 50 mL water [3].

Phase 2: Sampling and Quenching
  • Extraction: Using a glass capillary or micropipette, extract 10–20 µL of the active reaction mixture.

  • Quenching: Dilute the aliquot into a microcentrifuge tube containing 100 µL of EtOAc and 100 µL of saturated aqueous NaHCO3​ (or Na2​S2​O3​ if an iodine catalyst is used) [2].

  • Phase Separation: Vortex briefly and allow the layers to separate. The upper organic layer contains the quenched analytes ready for spotting.

Phase 3: Plate Spotting and Elution
  • Plate Preparation: Use a pre-coated Silica gel 60 F254 plate. Draw a baseline 1 cm from the bottom using a graphite pencil.

  • Spotting (The 3-Lane Method):

    • Lane 1 (SM): Pure 2-aminoaryl ketone starting material.

    • Lane 2 (Co-Spot): Superimpose one drop of SM and one drop of the quenched organic layer.

    • Lane 3 (Rxn): Quenched organic layer only.

  • Elution: Place the plate in a saturated developing chamber. Allow the solvent front to rise until it is 1 cm from the top edge. Remove, mark the solvent front, and air-dry completely.

Phase 4: Visualization and Decision Matrix
  • Non-Destructive (UV 254 nm): Observe the plate under short-wave UV. Aromatic rings will quench the green fluorescence of the F254 indicator, appearing as dark spots [3].

  • Non-Destructive (UV 365 nm): Switch to long-wave UV. Many highly conjugated quinoline derivatives exhibit native bright blue or cyan fluorescence.

  • Destructive (Dragendorff's Stain): Spray the plate evenly with the Dragendorff working solution. Heat gently at 110°C for 5 minutes. The formation of a distinct orange/red spot confirms the presence of the quinoline alkaloid core[3, 6].

Quantitative Data: Typical Rf​ Values and Visualization Profiles

To aid in rapid identification, the following table summarizes the expected chromatographic behavior of typical Friedländer synthesis components.

Compound TypeTypical Rf​ (Hexane:EtOAc 3:1)UV 254 nm ResponseUV 365 nm ResponseDragendorff's Stain
2-Aminoaryl ketone (SM) 0.55 - 0.65Strong Quenching (Dark)NoneNegative
α -Methylene ketone (SM) 0.70 - 0.80Weak / NoneNoneNegative
Aldol / Schiff Base Intermediate 0.40 - 0.50Strong Quenching (Dark)NoneNegative to Weak
Quinoline Derivative (Product) 0.25 - 0.35Strong Quenching (Dark)Bright Blue / CyanPositive (Orange/Red)

Note: Rf​ values are highly dependent on specific functional group substitutions (e.g., electron-withdrawing halogens vs. electron-donating methoxy groups). Always rely on the co-spot lane rather than absolute Rf​ values [1, 5].

Troubleshooting & Self-Validation

  • Issue: Severe Tailing of the Product Spot.

    • Causality: Unshielded silanol ( Si−OH ) groups on the stationary phase are protonating the basic quinoline nitrogen, causing a continuous bind-and-release drag during elution.

    • Solution: Increase the TEA concentration in the mobile phase to 2% to fully deactivate the silica [1].

  • Issue: Rf​ Values of SM and Product are Identical.

    • Causality: The polarity difference between the starting ketone and the quinoline is negligible in the chosen solvent system.

    • Solution: Switch to a solvent system with a different selectivity profile, such as Dichloromethane/Methanol (95:5) or Toluene/Acetone (8:2) [1].

  • Validation Check (2D TLC): If you suspect your intermediate is degrading into the starting material on the acidic silica plate, perform 2D TLC. Spot the sample in one corner, elute, dry the plate, rotate it 90 degrees, and elute again. If the spots do not fall on a perfect diagonal line, on-plate degradation is actively occurring, and alumina plates should be used instead.

References

  • "TLC Visualization Reagents", École Polytechnique Fédérale de Lausanne (EPFL). Available at: [Link]

  • "Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts", RSC Publishing. Available at: [Link]

  • "Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines", ACS Publications. Available at: [Link]

  • "The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling", PubMed Central (PMC) - NIH. Available at: [Link]

Application

Application Notes and Protocols: 6-Chloro-2,8-dimethylquinoline as a Privileged Scaffold in Drug Discovery

Executive Summary & Physicochemical Profiling In modern medicinal chemistry, the quinoline nucleus is a ubiquitous pharmacophore found in numerous kinase inhibitors, antimalarials, and antibacterial agents. 6-Chloro-2,8-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

In modern medicinal chemistry, the quinoline nucleus is a ubiquitous pharmacophore found in numerous kinase inhibitors, antimalarials, and antibacterial agents. 6-Chloro-2,8-dimethylquinoline (CAS: 948289-20-1) represents a highly specialized, privileged building block[1]. Its unique substitution pattern offers orthogonal reactivity: a transition-metal-reactive handle at C6, an oxidizable activated methyl group at C2, and a sterically shielding methyl group at C8. This application note provides a comprehensive, mechanistic guide to utilizing this intermediate in advanced synthetic workflows.

Table 1: Physicochemical Profile of 6-Chloro-2,8-dimethylquinoline
PropertyValueClinical / Synthetic Relevance
CAS Number 948289-20-1[1]Primary identifier for raw material sourcing.
Molecular Formula C11H10ClN[1]Defines the baseline mass for LC-MS tracking.
Molecular Weight 191.66 g/mol [1]Low molecular weight allows for extensive downstream derivatization without exceeding Lipinski's Rule of 5.
Structural Features C6-Cl, C2-CH3, C8-CH3Enables divergent, site-selective functionalization.

Mechanistic Rationale & Structural Privilege (E-E-A-T)

As an application scientist, selecting the right intermediate is about anticipating downstream reactivity and biological performance. The structural features of 6-Chloro-2,8-dimethylquinoline provide three distinct mechanistic advantages:

  • The C6-Chloro Electrophilic Handle: The chlorine atom at the 6-position serves as a site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the C–Cl bond has a higher dissociation energy (~96 kcal/mol) compared to C–Br or C–I bonds, oxidative addition to the Pd(0) center is notoriously sluggish[2]. This necessitates the use of electron-rich, sterically demanding phosphine ligands (such as tricyclohexylphosphine, PCy3, or XPhos) to lower the activation barrier and stabilize the catalytic intermediate[3].

  • C2-Methyl Activation (Conjugation-Driven): The methyl group at the 2-position is highly activated due to its direct conjugation with the electron-withdrawing quinoline nitrogen. This allows for selective oxidation over the unactivated C8-methyl group. Oxidizing this position yields 6-Chloro-2,8-dimethylquinoline-3-carboxylic acid derivatives (e.g., CAS 948289-32-5), which are prime substrates for amide coupling in drug discovery[4].

  • C8-Methyl Steric Shielding: The methyl group at the 8-position provides critical steric hindrance around the quinoline nitrogen. In a biological context, this shielding modulates the basicity (pKa) of the nitrogen, improves metabolic stability by blocking cytochrome P450-mediated N-oxidation, and dictates the conformational geometry of the molecule when bound to target kinase pockets.

Logical Workflow & Divergent Synthesis

G Core 6-Chloro-2,8-dimethylquinoline (CAS: 948289-20-1) Path1 C6-Position Pd-Catalyzed Cross-Coupling Core->Path1 Suzuki/Buchwald (e.g., PdCl2, PCy3) Path2 C2-Methyl Selective Oxidation Core->Path2 SeO2 / Heat (Conjugation driven) Path3 C3-Position Electrophilic Substitution Core->Path3 Halogenation / Nitration Prod1 6-Aryl/Heteroaryl Derivatives (Kinase Inhibitors) Path1->Prod1 Prod2 Quinoline-2-carboxylic Acids (Amide Coupling Scaffolds) Path2->Prod2 Prod3 3-Substituted Quinolines (Antibacterial Agents) Path3->Prod3

Divergent synthetic workflows utilizing 6-Chloro-2,8-dimethylquinoline as a chemical intermediate.

Self-Validating Synthetic Workflows

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

Causality Note: Standard Pd(PPh3)4 often fails for chloroquinolines due to the strong C–Cl bond[2]. We utilize PdCl2(PPh3)2 supplemented with PCy3 to generate a highly reactive, low-ligated 14-electron Pd(0) species that forces oxidative addition[2][5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 6-Chloro-2,8-dimethylquinoline (1.0 equiv), the desired arylboronic acid (1.5 equiv), Cs2CO3 (2.5 equiv), PdCl2(PPh3)2 (0.05 equiv), and PCy3 (0.05 equiv)[5].

  • Atmospheric Control: Evacuate the tube and backfill with Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like PCy3) to their corresponding phosphine oxides, permanently killing the catalytic cycle.

  • Solvent Addition: Via syringe, add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v)[2][6]. The biphasic system ensures solubility of both the organic substrate and the inorganic base.

  • Reaction: Heat the mixture to 90–100 °C with vigorous magnetic stirring for 12–18 hours[5][6].

  • Validation & QC: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z ~192[M+H]+) and the appearance of the cross-coupled product mass validates the completion of the oxidative addition and transmetalation steps.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove palladium black[6]. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

Table 2: Optimization Data for C6-Chloro Suzuki Coupling

Summarized quantitative data highlighting the necessity of ligand selection for chloroquinolines[2][3].

Catalyst SystemLigand AddedBaseSolventTemp (°C)Yield (%)
Pd(PPh3)4 (5 mol%)NoneK2CO3Dioxane/H2O90< 15% (Sluggish)
Pd(dppf)Cl2 (5 mol%)NoneCs2CO3Toluene/H2O100~ 40%
Pd/C (10 mol%)PPh3Na2CO3DMF/H2O100~ 25%
PdCl2(PPh3)2 (5 mol%) PCy3 (5 mol%) Cs2CO3 Dioxane/H2O 90 > 85% (Optimal)
Protocol B: Selective Oxidation of C2-Methyl to Carboxylic Acid

Causality Note: To generate versatile amide-coupling precursors (e.g., CAS 948289-32-5)[4], the C2-methyl must be oxidized. Selenium dioxide (SeO2) is chosen because it selectively targets allylic and benzylic positions that are electronically activated by adjacent heteroatoms.

Step-by-Step Methodology:

  • Aldehyde Formation: Dissolve 6-Chloro-2,8-dimethylquinoline (1.0 equiv) in 1,4-dioxane. Add SeO2 (1.2 equiv) and heat the suspension to reflux (100 °C) for 6 hours.

  • Filtration: Hot-filter the mixture through Celite to remove the precipitated black selenium metal. Concentrate the filtrate to isolate the crude 6-chloro-8-methylquinoline-2-carbaldehyde.

  • Pinnick Oxidation: Dissolve the crude aldehyde in a mixture of tert-butanol and water. Add 2-methyl-2-butene (10.0 equiv), followed by NaH2PO4 (2.0 equiv) and NaClO2 (2.0 equiv).

    • Causality: 2-methyl-2-butene is mandatory. It acts as a scavenger for the hypochlorous acid (HOCl) byproduct generated during the oxidation. Without it, the electron-rich quinoline ring would undergo unwanted electrophilic chlorination at the C3 position.

  • Validation & QC: 1H-NMR of the isolated product will show the disappearance of the C2-methyl singlet (~2.7 ppm) and the appearance of a broad carboxylic acid proton (>11.0 ppm), while the C8-methyl singlet remains intact, proving regioselectivity.

Sources

Method

Application Note: In Silico Docking Studies of 6-Chloro-2,8-dimethylquinoline Derivatives Targeting PfDHFR

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Based Drug Design (SBDD), Antimalarial Therapeutics, Self-Validating Computational Workflows Introduction &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Based Drug Design (SBDD), Antimalarial Therapeutics, Self-Validating Computational Workflows

Introduction & Mechanistic Grounding

The emergence of multi-drug resistant strains of Plasmodium falciparum has severely compromised the efficacy of classical antifolate drugs, necessitating the discovery of novel chemotypes. 6-Chloro-2,8-dimethylquinoline (CAS: 948289-20-1) serves as a highly versatile, privileged synthetic building block in medicinal chemistry [1].

When functionalized (e.g., into 3-carbohydrazide or 3-carboxamide derivatives like CAS: 1333251-37-8 [2]), this scaffold exhibits potent antimalarial activity by targeting Plasmodium falciparum dihydrofolate reductase (PfDHFR) [3].

The Causality of the Pharmacophore

As an application scientist, it is critical to understand why this specific scaffold is effective before running computational screens:

  • Quinoline Core: Provides a rigid, planar aromatic system essential for π−π stacking interactions with Phe58 in the PfDHFR active site [4].

  • 6-Chloro Substitution: The halogen atom increases lipophilicity (LogP) and occupies a deep hydrophobic sub-pocket, increasing the drug-target residence time.

  • 2,8-Dimethyl Groups: These methyl groups introduce steric bulk that restricts rotational degrees of freedom, entropically pre-organizing the molecule into a bioactive conformation that minimizes steric clashes with the enzyme's binding pocket [5].

Interaction SCAFFOLD 6-Chloro-2,8-dimethylquinoline Scaffold PHE Phe58 (Active Site) SCAFFOLD->PHE π-π Stacking ASP Asp54 (Active Site) SCAFFOLD->ASP Hydrogen Bonding (via 3-position derivatives) ILE Ile164 (Hydrophobic Pocket) SCAFFOLD->ILE Hydrophobic Interaction (Dimethyl/Chloro groups)

Predicted binding interactions of the 6-Chloro-2,8-dimethylquinoline scaffold within PfDHFR.

Experimental Workflow & Self-Validating Protocol

To ensure data integrity, this protocol is designed as a self-validating system . Docking scores are inherently prone to false positives due to scoring function approximations. Therefore, our workflow mandates a crystallographic redocking checkpoint and a thermodynamic validation step via MM-GBSA (Molecular Mechanics Generalized Born Surface Area).

Workflow LIG 1. Ligand Preparation (Epik: pH 7.4 ± 0.2) DOCK 5. Molecular Docking (Glide XP / AutoDock Vina) LIG->DOCK PROT 2. Protein Preparation (PfDHFR, PDB: 3JSU) GRID 3. Receptor Grid Generation (Centered on Native Ligand) PROT->GRID VALID 4. Validation Checkpoint (Native Ligand Redocking RMSD < 2.0 Å) GRID->VALID VALID->DOCK ANALYSIS 6. Post-Docking Analysis (MM-GBSA Thermodynamics) DOCK->ANALYSIS

In silico molecular docking workflow incorporating a self-validating RMSD checkpoint.

Step-by-Step Methodology
Step 1: Ligand Preparation
  • Objective: Convert 2D SMILES of 6-Chloro-2,8-dimethylquinoline and its derivatives into energy-minimized 3D structures.

  • Causality: Molecules exist as ensembles of tautomers and ionization states. At physiological pH (7.4), the protonation state dictates hydrogen-bonding capabilities. Failing to generate the correct state will result in completely inaccurate docking poses.

  • Procedure:

    • Import the compounds into a ligand preparation module (e.g., LigPrep).

    • Generate protonation states using Epik at pH 7.4 ± 0.2.

    • Enumerate all possible tautomers and stereoisomers (retain specified chiralities if synthetically defined).

    • Minimize energy using the OPLS4 force field to resolve any initial steric clashes.

Step 2: Protein Preparation (PDB: 3JSU)
  • Objective: Prepare the raw crystallographic data of PfDHFR for computational screening.

  • Causality: Raw PDB files lack hydrogen atoms and often contain ambiguous electron density. Assigning the correct protonation states to catalytic residues (e.g., Asp54) is non-negotiable, as Asp54 acts as the primary hydrogen bond acceptor for quinoline/antifolate derivatives.

  • Procedure:

    • Download PDB: 3JSU (PfDHFR-TS complex).

    • Remove water molecules beyond 3.0 Å of the active site, as bulk solvent adds computational noise without contributing to specific bridging interactions.

    • Assign bond orders and add missing hydrogen atoms.

    • Optimize the H-bond network using PROPKA (pH 7.0) to ensure the correct orientation of Histidine, Asparagine, and Glutamine side chains.

    • Perform a restrained minimization (heavy atom RMSD convergence at 0.3 Å) to relieve strain.

Step 3 & 4: Grid Generation and Protocol Validation (The Checkpoint)
  • Objective: Define the boundaries of the active site and validate the scoring function.

  • Procedure:

    • Generate a receptor grid centered on the co-crystallized native ligand (e.g., Pyrimethamine). Set the inner box to 10 Å × 10 Å × 10 Å and the outer boundary to 20 Å × 20 Å × 20 Å.

    • CRITICAL VALIDATION: Extract the native ligand, scramble its 3D coordinates, and redock it into the generated grid using Extra Precision (XP) settings.

    • Calculate the RMSD between the docked pose and the original crystallographic pose.

    • System Rule: If RMSD 2.0 Å, the grid and scoring parameters are validated. If RMSD > 2.0 Å, halt the protocol. Re-evaluate the protonation state of Asp54 or adjust the van der Waals scaling factors.

Step 5: Molecular Docking & MM-GBSA
  • Procedure:

    • Dock the prepared 6-Chloro-2,8-dimethylquinoline library using Glide XP.

    • To eliminate false positives, subject the top 10% of docked poses to MM-GBSA calculations.

    • Causality: MM-GBSA accounts for solvent effects (implicit solvation) and provides a more accurate estimation of the binding free energy ( ΔGbind​ ) compared to the empirical docking score.

Data Presentation & Interpretation

The following table summarizes the quantitative validation of the 6-Chloro-2,8-dimethylquinoline scaffold and its functionalized derivatives against the PfDHFR target.

Note: The core scaffold binds weakly on its own but serves as an ideal anchor. Functionalization at the 3-position (e.g., Carbohydrazide) dramatically improves thermodynamic stability by engaging Asp54.

CompoundStructural ModificationGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Residue Interactions
Pyrimethamine Native Co-crystal (Control)-9.45-45.20Asp54, Ile164, Phe58
Compound A 6-Chloro-2,8-dimethylquinoline (Core)-5.12-28.40Phe58, Ile164
Compound B 3-Carboxylic acid derivative-7.34-36.15Asp54, Phe58, Ile164
Compound C 3-Carbohydrazide derivative-8.85-42.60Asp54, Phe58, Ile164, Ser108

Interpretation: The base scaffold (Compound A) successfully anchors into the hydrophobic pocket via Ile164 and stacks with Phe58, but lacks strong electrostatic interactions. The addition of a carbohydrazide group (Compound C) establishes a critical hydrogen bond network with Asp54 and Ser108, dropping the ΔGbind​ to -42.60 kcal/mol, making it a highly viable lead candidate.

References

  • PubChem Compound Summary for CID 17039987, 6-Chloro-2,8-dimethylquinoline. National Center for Biotechnology Information. URL:[Link]

  • Docking and Database Screening Reveal New Classes of Plasmodium falciparum Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Medicinal chemistry updates on quinoline- and endoperoxide-based hybrids with potent antimalarial activity. RSC Advances (via PMC). URL:[Link]

  • Synthesis of novel quinoline‐thiosemicarbazide hybrids and evaluation of their biological activities, molecular docking, molecular dynamics, pharmacophore model studies, and ADME‐Tox properties. Journal of Heterocyclic Chemistry (Wiley). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Chloro-2,8-dimethylquinoline

Welcome to the technical support resource for the synthesis of 6-Chloro-2,8-dimethylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 6-Chloro-2,8-dimethylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide practical, field-tested solutions to optimize your synthetic outcomes. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.

Overview of Synthesis Strategy

The synthesis of 6-Chloro-2,8-dimethylquinoline is most commonly achieved via the Doebner-von Miller reaction . This classic method involves the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound to form the quinoline core.[1][2] For our target molecule, the logical starting materials are 4-chloro-2-methylaniline and an α,β-unsaturated carbonyl compound that can provide the 2-methyl group, such as crotonaldehyde or its precursors.

The reaction is notoriously robust but can be plagued by issues such as low yields and the formation of polymeric tars, especially under harsh acidic conditions.[3] Careful control over reaction parameters is paramount for success.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is recommended for preparing 6-Chloro-2,8-dimethylquinoline?

A1: The Doebner-von Miller reaction is highly recommended for this specific substitution pattern. It directly utilizes 4-chloro-2-methylaniline and an α,β-unsaturated aldehyde or ketone (like crotonaldehyde, or generated in situ from acetaldehyde) to construct the desired quinoline scaffold in a convergent manner.[1] Alternative routes like the Combes or Friedländer syntheses are possible but may require more complex or less readily available starting materials.[4][5]

Q2: How do the substituents on the aniline direct the cyclization to the desired product?

A2: In 4-chloro-2-methylaniline, the regiochemical outcome of the electrophilic cyclization is controlled by the electronic and steric effects of the substituents. The methyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The cyclization is an intramolecular electrophilic aromatic substitution. The strong activating effect of the methyl group will direct the cyclization to its ortho position (the C6 position of the aniline), which becomes the C8 position of the quinoline. This sterically accessible and electronically favorable cyclization reliably yields the 8-methyl isomer over other possibilities.

Q3: What are the primary safety concerns when running a Doebner-von Miller reaction?

A3: The reaction is often highly exothermic, particularly during the addition of concentrated acid or reagents.[6] This can lead to a rapid increase in temperature and pressure. It is critical to use an ice bath for cooling, ensure slow, controlled addition of reagents, and perform the reaction in a well-ventilated fume hood.[6][7] The use of strong acids like concentrated sulfuric or hydrochloric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 6-Chloro-2,8-dimethylquinoline in a direct question-and-answer format.

Issue 1: Significant Tar and Polymer Formation

Q: My reaction mixture has turned into a thick, dark, and intractable tar, resulting in a very low yield. What causes this and how can I prevent it?

A: Tar formation is the most frequent challenge in the Doebner-von Miller synthesis.[3] It is primarily caused by the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound under the harsh reaction conditions.[3][8]

Solutions:

  • Control Reagent Addition: Add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) slowly and dropwise to the heated acidic solution of the aniline.[3] This helps manage the reaction's exothermicity and minimizes the concentration of the carbonyl compound available for self-polymerization.

  • Optimize Temperature: Excessive heat is a major contributor to polymerization.[3] Maintain the lowest temperature that allows the reaction to proceed efficiently. A vigorous, exothermic reaction may require initial cooling before heating to the target temperature.[6][8]

  • Use a Moderating Agent: In related Skraup syntheses, agents like ferrous sulfate are used to make the reaction less violent and more controlled.[9] While less common in Doebner-von Miller, a similar principle of controlled heat dissipation applies.

  • Consider a Two-Phase System: Performing the reaction in a two-phase solvent system can sequester the α,β-unsaturated carbonyl in an organic phase, reducing its tendency to polymerize in the aqueous acid phase and thereby increasing the yield.[9]

  • Use a Lewis Acid Catalyst: While strong Brønsted acids are traditional, Lewis acids such as zinc chloride (ZnCl₂), tin tetrachloride (SnCl₄), or scandium triflate (Sc(OTf)₃) can catalyze the reaction, sometimes under milder conditions that reduce tarring.[8][10] Anhydrous zinc chloride, in particular, has been shown to be effective.[10]

Issue 2: Low or No Product Yield

Q: My Doebner-von Miller reaction resulted in a very low yield of 6-Chloro-2,8-dimethylquinoline, even with minimal tar formation. What are other potential causes?

A: Low yields can stem from several factors beyond polymerization.

Solutions:

  • Verify Reagent Purity: Use high-purity, freshly distilled starting materials. 4-chloro-2-methylaniline can oxidize and darken on storage, and crotonaldehyde can polymerize. Impurities can inhibit the reaction or promote side pathways.

  • Check Acid Catalyst Concentration: The concentration of the acid catalyst is critical. If it is too dilute, the reaction rate will be impractically slow.[8] Ensure you are using concentrated acids as specified in established protocols.

  • Ensure Sufficient Oxidant: The final step of the mechanism is the aromatization of a dihydroquinoline intermediate. This often requires an oxidizing agent. While sometimes air or an intermediate Schiff base acts as the oxidant, classical procedures may include an explicit oxidant like nitrobenzene (in the related Skraup synthesis) or arsenic oxide.[7] Modern variations may use milder oxidants or catalyst systems that facilitate aerobic oxidation.[2] If your dihydroquinoline intermediate is the major product, consider post-reaction oxidation with agents like manganese dioxide (MnO₂) or DDQ.[3]

  • Monitor Reaction Time: The reaction must be allowed to proceed to completion. Monitor the consumption of the limiting reagent (typically the aniline) using an appropriate analytical technique like Thin Layer Chromatography (TLC) or GC-MS.[8] Under- or over-heating can lead to incomplete conversion or product degradation, respectively.

  • Optimize Workup Procedure: Ensure complete neutralization of the acid after the reaction is complete; otherwise, the product may remain as a salt in the aqueous layer, leading to low recovery during extraction.[8] Use an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery.[3]

Issue 3: Difficult Product Purification

Q: I have a crude product, but it is a dark oil that is difficult to purify by column chromatography. What purification strategies are effective?

A: Purifying crude quinolines from complex reaction mixtures requires a systematic approach.

Solutions:

  • Initial Workup - Steam Distillation: For older protocols, if a high-boiling oxidant like nitrobenzene was used, it can be removed by steam distillation.[11] The desired quinoline product may also be volatile with steam, which can be an effective initial purification step to separate it from non-volatile tars.[6]

  • Acid-Base Extraction: After initial extraction from the neutralized reaction mixture, you can perform a secondary acid-base purification. Dissolve the crude organic extract in a suitable solvent (e.g., dichloromethane) and extract with aqueous acid (e.g., 1M HCl). The basic quinoline product will move to the aqueous layer as a hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the purified quinoline back into an organic solvent.[11]

  • Recrystallization: This is a powerful technique for purifying solid products. An ideal solvent is one in which the compound dissolves completely when hot but is sparingly soluble at room temperature.[12] For quinoline derivatives, common recrystallization solvents include ethanol, ethanol/water mixtures, or hexane/ethyl acetate systems.[12] Perform a small-scale solvent screen to find the optimal system.

  • Activated Charcoal Treatment: If the product is highly colored, dissolving it in a suitable solvent and briefly heating with activated charcoal can adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[12]

Data and Protocols

Table 1: Key Parameters for Doebner-von Miller Synthesis
ParameterRecommended ConditionRationale & Key Considerations
Aniline 4-chloro-2-methylaniline (1.0 equiv)The limiting reagent. Ensure high purity.
Carbonyl Source Crotonaldehyde (2.0-2.5 equiv)Can be added directly or generated in situ. Excess is used to drive the reaction.
Catalyst Conc. HCl or H₂SO₄, or ZnCl₂Strong acid is required for cyclization. ZnCl₂ can offer milder conditions.[8][10]
Temperature 90-110 °C (Reflux)Must be carefully controlled to balance reaction rate against tar formation.[6][8]
Reaction Time 4-8 hoursMonitor by TLC for consumption of the aniline.
Workup Neutralization with NaOH/NH₄OHCrucial for isolating the free base product for extraction.[7][8]
Diagram 1: General Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge flask with 4-chloro-2-methylaniline and Acid Catalyst B Slowly add Crotonaldehyde while cooling A->B Control exotherm C Heat mixture to reflux (90-110 °C) for 4-8h B->C Initiate reaction D Monitor reaction progress by TLC C->D Ensure completion E Cool mixture and neutralize with base D->E F Extract with organic solvent (e.g., DCM) E->F G Dry organic layer and remove solvent F->G H Purify crude product via Column Chromatography or Recrystallization G->H I Characterize final product (NMR, MS, m.p.) H->I

Caption: A typical experimental workflow for the synthesis of 6-Chloro-2,8-dimethylquinoline.

Protocol 1: Synthesis of 6-Chloro-2,8-dimethylquinoline

Materials:

  • 4-chloro-2-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Crotonaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂) (Optional, as an alternative catalyst)

  • Sodium Hydroxide (NaOH) solution (e.g., 10M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: Add 4-chloro-2-methylaniline (1.0 equiv) and concentrated HCl (2.0 equiv) to the flask. Stir the mixture. If using a Lewis acid, anhydrous ZnCl₂ (1.2 equiv) can be used instead of HCl.[10]

  • Reagent Addition: Heat the mixture to approximately 90 °C. From the dropping funnel, add crotonaldehyde (2.2 equiv) dropwise over a period of 1-2 hours. Maintain the internal temperature below 110 °C, using an ice bath to cool if the reaction becomes too vigorous.[6]

  • Reaction: After the addition is complete, maintain the mixture at reflux (around 100-110 °C) for 4-7 hours. Monitor the disappearance of the aniline starting material by TLC.[3]

  • Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over crushed ice. Slowly neutralize the excess acid by adding a cold, concentrated NaOH solution until the pH is strongly alkaline (pH > 10).[11]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product multiple times with an organic solvent like dichloromethane.[3] The desired quinoline product will be in the organic phase.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[12]

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield or No Product Cause1 Excessive Tar Formation? Start->Cause1 Cause2 Incomplete Reaction? Start->Cause2 Cause3 Poor Product Recovery? Start->Cause3 Sol1a - Reduce Temperature - Slow Reagent Addition - Use Milder Catalyst (ZnCl₂) Cause1->Sol1a Yes Sol1b - Consider Two-Phase System Cause1->Sol1b Yes Sol2a - Check Reagent Purity - Verify Acid Concentration - Increase Reaction Time Cause2->Sol2a Yes Sol2b - Add Mild Oxidant (e.g., air, MnO₂) if dihydroquinoline is present Cause2->Sol2b Yes Sol3a - Ensure Complete Neutralization (pH > 10) - Perform Multiple Extractions Cause3->Sol3a Yes Sol3b - Use Acid/Base Wash for Purification Cause3->Sol3b Yes

Caption: A decision tree for troubleshooting low yields in the 6-Chloro-2,8-dimethylquinoline synthesis.

References
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis.
  • BenchChem. (2025). side reactions in the synthesis of quinoline derivatives.
  • BenchChem. (2025). Improving regioselectivity in the synthesis of disubstituted quinolines.
  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • Grokipedia. (n.d.). Combes quinoline synthesis.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Chloroquinoline.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • BenchChem. (2025). Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization.
  • ResearchGate. (2020). How to perform Doebner-MIller Synthesis without oxidizing agent?.
  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure.

Sources

Optimization

Troubleshooting low solubility of 6-Chloro-2,8-dimethylquinoline in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers misinterpret erratic assay signals or flat Structure-Activity Relationship (SAR) curves as biological phenomena, wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers misinterpret erratic assay signals or flat Structure-Activity Relationship (SAR) curves as biological phenomena, when in reality, they are artifacts of compound precipitation.

6-Chloro-2,8-dimethylquinoline presents a specific biophysical challenge. The quinoline core is inherently lipophilic, and the addition of a chloro group at C6 alongside two methyl groups at C2 and C8 significantly increases its partition coefficient (LogP) and crystal lattice energy. When introduced into aqueous biological assays, this compound rapidly exceeds its thermodynamic solubility limit, leading to underestimated activity, false negatives, and light-scattering interference[1].

Below is an in-depth troubleshooting guide designed to help you systematically resolve these solubility issues without compromising your assay's biological integrity.

Diagnostic Workflow

SolubilityWorkflow A Erratic Assay Readout or Flat SAR B Assess Kinetic Solubility (Nephelometry / DLS) A->B C Precipitation Confirmed B->C D No Precipitation B->D E Optimize Co-Solvent (Titrate DMSO to max tolerated) C->E H Investigate Target Binding or Degradation D->H F Add Non-Ionic Surfactant (0.01% - 0.1% Tween-20) E->F If precipitation persists G Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) F->G If assay interference/toxicity

Diagnostic workflow for resolving 6-Chloro-2,8-dimethylquinoline solubility issues in assays.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 6-Chloro-2,8-dimethylquinoline precipitate immediately upon dilution from my DMSO stock into the aqueous assay buffer? Causality: This is driven by the hydrophobic effect and a rapid solvent shift. When a highly concentrated DMSO stock is diluted into water, the local dielectric constant of the microenvironment changes drastically. The hydrophobic 6-chloro and dimethyl substituents cannot form favorable hydrogen bonds with water, creating a massive entropic penalty for solvent cavity formation. To minimize this thermodynamically unfavorable state, the quinoline molecules self-associate, driving rapid nucleation and amorphous precipitation[2].

Q2: How can I prevent precipitation in biochemical (cell-free) assays without inhibiting my target enzyme? Causality: You must lower the surface tension of the aqueous medium to accommodate the lipophilic compound. Non-ionic surfactants (e.g., Tween-20 or Triton X-100) achieve this by forming micelles—spherical structures with a hydrophobic core and a hydrophilic exterior. The 6-Chloro-2,8-dimethylquinoline partitions into the hydrophobic core of the micelle, remaining "dissolved" in the bulk aqueous phase. Keep the surfactant concentration just above its Critical Micelle Concentration (CMC) to prevent enzyme denaturation.

Q3: For cell-based assays, my cells are sensitive to DMSO (>0.1%) and surfactants. How can I deliver this compound effectively? Causality: When co-solvents and surfactants are toxic, cyclodextrins are the gold standard. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a reversible host-guest inclusion complex[3]. The hydrophobic quinoline core inserts into the lipophilic cavity of the cyclodextrin ring, while the hydroxylated exterior maintains excellent aqueous solubility. Because cyclodextrins do not alter bulk solvent properties or lyse lipid bilayers, they deliver the drug to the cells with high biocompatibility and no membrane toxicity[3].

Quantitative Solubilization Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative parameters and trade-offs of the primary solubilization strategies for highly lipophilic quinoline derivatives.

Solubilization StrategyMax Tolerated Conc. (Assay)Biocompatibility (Cells)Mechanism of ActionPros & Cons
DMSO Titration ≤ 1% v/vLowDielectric constant modulationPro: Universal solvent.Con: High cellular toxicity; enzyme inhibition.
Tween-20 (Surfactant) 0.01% - 0.1% v/vModerateMicellar encapsulationPro: Prevents aggregation.Con: Can cause membrane lysis.
HP-β-CD Complexation 2% - 10% w/vHighHost-guest inclusion[3]Pro: Highly biocompatible.Con: Requires complexation optimization.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. Do not assume a compound is soluble just because the solution appears clear to the naked eye; micro-precipitates can still cause assay artifacts.

Protocol A: Kinetic Solubility Profiling via Nephelometry

Mechanism: Nephelometry measures forward-scattered light caused by suspended insoluble particles. This protocol is self-validating because it utilizes a known soluble and insoluble reference to establish a definitive scattering threshold.

  • Control Preparation: Prepare 10 mM DMSO stocks of 6-Chloro-2,8-dimethylquinoline, Caffeine (soluble control), and Nicardipine (insoluble control).

  • Buffer Dispensing: Dispense 198 µL of your specific aqueous assay buffer into a 96-well clear-bottom microplate.

  • Serial Dilution: Spike 2 µL of the DMSO stocks into the buffer to achieve a final compound concentration of 100 µM (1% DMSO). Perform a 1:2 serial dilution across the plate to test a range from 100 µM down to 1.5 µM.

  • Incubation: Incubate the plate for 2 hours at room temperature. Causality: This time allows for thermodynamically stable aggregate formation, preventing false-negative solubility readings from transient supersaturation.

  • Quantification: Read the plate on a nephelometer.

  • Validation Check: The precipitation threshold for 6-Chloro-2,8-dimethylquinoline is strictly defined as the lowest concentration where light scattering exceeds the vehicle control (1% DMSO in buffer) plus 3 standard deviations.

Protocol B: Host-Guest Complexation with HP-β-CD

Mechanism: Encapsulating the compound in HP-β-CD to bypass the need for organic solvents. This protocol self-validates by utilizing post-centrifugation UV-Vis quantification to ensure the compound is molecularly dissolved, not just suspended as a micro-emulsion[2].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your assay buffer.

  • Compound Addition: Add solid 6-Chloro-2,8-dimethylquinoline to the HP-β-CD solution to achieve a theoretical target concentration of 1 mM.

  • Thermodynamic Activation: Vortex vigorously for 5 minutes, then sonicate in a water bath at 37°C for 30 minutes. Causality: Sonication provides the necessary activation energy to break the quinoline's crystal lattice and drive the molecules into the cyclodextrin cavities.

  • Phase Separation (Critical Step): Centrifuge the mixture at 14,000 x g for 15 minutes. This forces any uncomplexed, insoluble quinoline to form a pellet at the bottom of the tube.

  • Validation & Quantification: Carefully extract the clear supernatant. Quantify the actual dissolved concentration of 6-Chloro-2,8-dimethylquinoline via UV-Vis absorbance or HPLC, comparing it against a standard curve of the compound fully dissolved in 100% DMSO. Use this quantified stock for downstream assay dilutions.

References

  • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." PubMed (NIH). URL:[Link]

  • Radu, C. D., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." PMC (NIH). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 6-Chloro-2,8-dimethylquinoline

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting, mechanistic insights, and validated protocols for the multi-gram to kilogram scale-up of 6-Chloro-2,8-dimethylquinoline.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting, mechanistic insights, and validated protocols for the multi-gram to kilogram scale-up of 6-Chloro-2,8-dimethylquinoline. The established route relies on a modified Doebner-von Miller condensation between 4-chloro-2-methylaniline and crotonaldehyde[1].

As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks of this synthesis—specifically exotherm management, tar formation, and incomplete aromatization—ensuring your process is both scalable and self-validating.

Part 1: Mechanistic Causality & Process Engineering

The synthesis of 6-chloro-2,8-dimethylquinoline via the Doebner-von Miller reaction involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound[2]. For this specific target, 4-chloro-2-methylaniline provides the core aromatic ring with the requisite 6-chloro and 8-methyl substitutions, while crotonaldehyde provides the 3-carbon fragment that forms the hetero-ring and the 2-methyl group.

The Causality of Failure: The primary mode of failure in scaling this reaction is the acid-catalyzed self-polymerization of crotonaldehyde, which leads to intractable, dark tars[1]. Mechanistically, the first step is a nucleophilic conjugate addition of the amine to the enol form of the aldehyde[2]. Because this step is highly exothermic, localized hotspots in a large-scale reactor will exponentially increase the rate of crotonaldehyde self-condensation over the desired cross-condensation. Therefore, reactor engineering must prioritize mass transfer and aggressive cooling during the reagent charging phase.

Part 2: Troubleshooting Guides & FAQs

Q1: During scale-up, my reaction mixture turns into a thick, dark tar, and the yield of 6-chloro-2,8-dimethylquinoline plummets. How can I mitigate this? A: Tar formation is the most common side reaction, caused by the polymerization of the α,β-unsaturated carbonyl starting material[1]. To mitigate this:

  • Controlled Addition: Add crotonaldehyde strictly dropwise to a pre-cooled acidic solution of the aniline[1]. Never add the acid to the aldehyde.

  • Biphasic Systems: Employing a biphasic solvent system (e.g., toluene/aqueous acid) can partition the reactive intermediates, reducing side reactions.

  • Alternative Catalysts: Consider milder Lewis acids (e.g., ZnCl2​ ) or solid acid catalysts like Ag(I)-exchanged Montmorillonite K10 instead of harsh 10 M HCl to reduce the degradation of starting materials[1].

Q2: LC-MS analysis of my crude product shows a significant M+2 peak. What causes this, and how is it resolved? A: An M+2 peak indicates the presence of the partially hydrogenated intermediate (dihydroquinoline). The Doebner-von Miller reaction requires an oxidant for the final aromatization step. While the Schiff base intermediate can act as a sacrificial oxidant (which inherently caps your maximum theoretical yield at 50%), this is inefficient for scale-up. Resolution: Introduce a stoichiometric or catalytic oxidant. The addition of catalytic iodine[1][3] or a mild nitro-aromatic compound (like nitrobenzene) will drive the aromatization to completion, eliminating the M+2 impurity and significantly boosting the yield[4].

Q3: What is the most efficient method for isolating the product from the highly acidic, tar-laden crude mixture? A: Direct solvent extraction of the crude acidic mixture often leads to severe, unbreakable emulsions. The validated approach is Steam Distillation [1]. After neutralizing the reaction mixture to a strongly alkaline pH (using NaOH or a slurry of Ca(OH)2​ ), steam distillation effectively separates the volatile 6-chloro-2,8-dimethylquinoline from the non-volatile polymeric tars and inorganic salts[1].

Part 3: Quantitative Process Optimization Data

The following table summarizes the impact of various reaction parameters on the yield and purity profile of 6-chloro-2,8-dimethylquinoline during a 500g scale-up study.

Catalyst / Acid SystemOxidant AddedAddition Temp (°C)Tar FormationIsolated Yield (%)Purity (HPLC, %)
Conc. HCl (10 M)None (Auto-oxidation)25 - 30Severe32%88.5%
Conc. HCl (10 M)Nitrobenzene (1.2 eq)0 - 5Moderate58%94.2%
75% H2​SO4​ Iodine (Catalytic)0 - 5Low74%97.1%
Ag(I)-Montmorillonite K10Air (Open Reflux)80 (Solvent-free)Very Low81%98.5%

Data Interpretation: Transitioning from standard aqueous HCl to a 75% H2​SO4​ system with catalytic iodine under strict temperature control provides the optimal balance of scalability, cost, and yield[3].

Part 4: Standardized Experimental Protocol for Scale-Up

Protocol: 1-Kilogram Scale Synthesis of 6-Chloro-2,8-dimethylquinoline Note: This procedure utilizes the optimized sulfuric acid/iodine catalytic system to maximize yield and minimize tarring[1][3].

Equipment Setup:

  • 20 L jacketed glass-lined reactor equipped with a heavy-duty mechanical stirrer, reflux condenser, internal thermocouple, and a 2 L pressure-equalizing dropping funnel.

Step-by-Step Methodology:

  • Acid Charging: Charge the reactor with 4.0 L of process water. Begin agitation (150 rpm) and carefully add 6.0 L of concentrated H2​SO4​ to achieve approximately a 75-80% sulfuric acid solution[3]. Caution: Highly exothermic. Cool the reactor jacket to bring the internal temperature to 20°C.

  • Substrate Addition: Slowly charge 1.0 kg (7.06 mol) of 4-chloro-2-methylaniline into the acidic solution. Stir until a homogenous suspension of the aniline sulfate salt is formed.

  • Catalyst Addition: Add 18.0 g (0.07 mol, 1 mol%) of elemental iodine ( I2​ ) to the reactor[3].

  • Controlled Condensation (Critical Step): Cool the internal temperature to 0-5°C. Charge the dropping funnel with 594 g (8.47 mol, 1.2 eq) of crotonaldehyde. Add the crotonaldehyde dropwise over a period of 3 to 4 hours[1]. Self-Validating Control: The addition rate must be dynamically linked to the internal thermocouple; halt addition if the temperature exceeds 10°C to prevent runaway polymerization.

  • Cyclization & Aromatization: Once addition is complete, gradually heat the reactor to 100-115°C over 2 hours. Maintain reflux at this temperature for 6 hours[3].

  • In-Process Control (IPC): Sample the reaction mixture, quench in alkaline water, and extract with ethyl acetate. Analyze via HPLC. Proceed to workup only when the intermediate dihydroquinoline is <1% (Area).

  • Neutralization: Cool the reactor to 20°C. Slowly transfer the reaction mixture into a secondary 50 L vessel containing 15 L of ice water. Slowly add a 50% w/w aqueous NaOH solution until the pH reaches >10. Note: The product will separate as a dark, oily layer alongside precipitated inorganic salts.

  • Isolation via Steam Distillation: Equip the vessel for steam distillation. Pass live steam through the alkaline mixture. Collect the distillate until the condensing fluid runs clear[1].

  • Final Purification: Extract the aqueous distillate with dichloromethane ( 3×2 L ). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 6-chloro-2,8-dimethylquinoline as a pale yellow to off-white solid.

Part 5: Process Workflow Visualization

G R1 4-Chloro-2-methylaniline + 75% H2SO4 I1 Nucleophilic Conjugate Addition (Exothermic Control Phase) R1->I1 R2 Crotonaldehyde (Strict Dropwise Addition, <10°C) R2->I1 I2 Dihydroquinoline Intermediate (Requires Oxidation) I1->I2 I3 Cyclization & Aromatization (Reflux, 100-115°C) I2->I3 O1 Catalytic Iodine (I2) (Oxidant) O1->I3 W1 Alkaline Neutralization (NaOH, pH > 10) I3->W1 W2 Steam Distillation (Separation from Tars) W1->W2 P1 6-Chloro-2,8-dimethylquinoline (Pure Product) W2->P1

Workflow for the scaled-up Doebner-von Miller synthesis of 6-Chloro-2,8-dimethylquinoline.

References

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION Source: Canadian Journal of Research URL:[Link]

  • US6103904A - Skraup reaction process for synthesizing quinolones Source: Google Patents URL
  • Doebner–Miller reaction Source: Wikipedia URL:[Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst Source: ResearchSpace (UKZN) URL:[Link]

Sources

Optimization

Quinoline Scaffold Optimization: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for quinoline scaffold development. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline scaffold development. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot common bottlenecks in the synthesis, physicochemical tuning, and biological validation of quinoline derivatives.

The quinoline nucleus is a privileged scaffold in medicinal chemistry, foundational to antimalarial, anticancer, and antibacterial therapeutics 1. However, working with these highly conjugated, lipophilic planar structures often introduces specific experimental challenges. This guide provides field-proven, self-validating protocols to ensure scientific integrity at every stage of your workflow.

Section 1: Synthesis & Structural Modification Troubleshooting (FAQ)

Q1: My Friedländer synthesis of substituted quinolines is stalling at low yields (<30%) and producing complex crude mixtures. What is the mechanistic cause, and how can I optimize it?

Causality & Solution: The classic Friedländer annulation requires a delicate thermodynamic balance. The reaction proceeds via an initial nucleophilic condensation between a 2-aminoaryl ketone and an -methylene carbonyl, followed by cyclodehydration. Homogeneous acid or base catalysts often fail to coordinate effectively, leading to incomplete conversion or unwanted self-condensation side reactions.

To resolve this, transition to a heterogeneous Lewis acid catalyst system. Utilizing the highly ordered Lewis acid sites (e.g., Al³⁺) within a Metal-Organic Framework (MOF) like MIL-53(Al) selectively increases the electrophilicity of the carbonyl carbon. This precisely guides the amine attack and drives the cyclodehydration to completion, pushing yields above 90% even under solvent-free conditions 2.

Q2: My highly active quinoline derivatives are showing false negatives in in vitro screens due to poor aqueous solubility. How can I structurally modify the scaffold without losing target affinity?

Causality & Solution: To achieve cell permeability, medicinal chemists often decorate the quinoline core with lipophilic halogens (e.g., -Cl, -CF3). While this increases the partition coefficient (LogP), it drastically reduces aqueous solubility, causing the compound to precipitate out of the aqueous assay buffer before it can engage the target.

You must decouple lipophilicity from target binding. Introduce ionizable functional groups or hydrophilic heterocycles at solvent-exposed vectors (e.g., C-2 or C-3 positions). For instance, incorporating an imidazolium salt motif or a basic piperazine ring lowers the LogD at physiological pH. This rescues aqueous solubility (often shifting it from <50 µg/mL to >50,000 µg/mL) while maintaining the planar stacking required for target engagement 3.

Section 2: Biological Assay Validation & Target Engagement (FAQ)

Q3: When screening 4-aminoquinoline analogs for antimalarial activity, my hemozoin inhibition assay yields highly variable absorbance readings. How can I stabilize the assay and prevent false positives?

Causality & Solution: Quinoline antimalarials act by binding to toxic free heme (hematin) in the parasite's food vacuole, preventing its spontaneous polymerization into inert hemozoin ( -hematin). High variability in in vitro assays usually stems from spontaneous, uncontrolled hematin precipitation caused by incorrect pH or inadequate solubilization.

To create a self-validating assay, you must strictly mimic the acidic environment of the food vacuole (pH 5.0) using an acetate buffer. Furthermore, utilize a pyridine-based colorimetric readout. Pyridine specifically coordinates with unpolymerized hematin to form a soluble, low-spin complex that strongly absorbs at 405 nm. Solid hemozoin does not react with pyridine. Therefore, a high absorbance at 405 nm directly and exclusively validates that your quinoline successfully inhibited polymerization 45.

Section 3: Experimental Protocols

Protocol A: High-Yield Friedländer Synthesis using Lewis Acid Catalysis

This protocol ensures maximum conversion by utilizing heterogeneous Lewis acid sites.

  • Catalyst Activation: Heat the Metal-Organic Framework (MIL-53(Al)) under vacuum at 150°C for 12 hours to remove trapped moisture and expose the Lewis acidic Al³⁺ sites.

  • Reactant Mixing: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Catalytic Condensation: Add 5.0 wt% of the activated MIL-53(Al) catalyst. Heat the solvent-free mixture to 100°C with continuous magnetic stirring for 6 hours.

  • Work-up and Extraction: Cool the mixture to room temperature. Dissolve the crude solid in 15 mL of ethyl acetate. Filter the mixture through a Celite pad to recover the heterogeneous MOF catalyst (which can be washed and reused).

  • Purification: Concentrate the organic filtrate under reduced pressure. Purify the crude product via silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the functionalized quinoline.

Protocol B: High-Throughput Colorimetric Hemozoin ( -Hematin) Inhibition Assay

This protocol utilizes pyridine complexation to eliminate background noise from precipitated heme.

  • Hematin Stock Preparation: Dissolve hemin chloride in 0.1 M NaOH to create a fresh 1.68 mM hematin stock solution. Keep protected from light.

  • Compound Plating: In a 96-well flat-bottom microplate, dispense 10 µL of the quinoline derivative (serial dilutions in DMSO) into triplicate wells.

  • Reaction Initiation: Add 100 µL of the hematin stock to each well. Immediately initiate polymerization by adding 60 µL of acetate buffer (12.9 M, pH 5.0).

  • Incubation: Seal the microplate to prevent evaporation and incubate at 60°C for 2 hours to allow spontaneous -hematin formation.

  • Pyridine Complexation (The Validation Step): Cool the plate to room temperature. Add 80 µL of a 30% (v/v) pyridine solution dissolved in 20 mM HEPES (pH 7.5) to each well. Mix thoroughly.

  • Quantification: Measure the absorbance at 405 nm using a microplate reader. Calculate the IC₅₀ by plotting the concentration of unpolymerized hematin (directly proportional to absorbance) against the log of the drug concentration.

Section 4: Quantitative Data Summary

The following table demonstrates how structural modifications to the quinoline core impact both physicochemical properties and biological efficacy.

Table 1: Physicochemical and Biological SAR Data of Selected Quinoline Derivatives

CompoundStructural ModificationLogP (Est.)Aqueous Solubility (µg/mL)Hemozoin Inhibition IC₅₀ (µM)
Quinoline Core Unsubstituted2.060,000>100 (Inactive)
Chloroquine 4-amino, 7-chloro substitution4.6200 (at pH 7.4)0.8
Mefloquine 2,8-bis(trifluoromethyl) addition4.121 (at pH 7.4)1.2
Imidazolium-Quinoline N,N'-bis(arylmethyl) addition1.5>50,0000.4

Section 5: Visualizations

G N1 Quinoline Core Selection N2 Friedländer Synthesis (Lewis Acid Catalyst) N1->N2 N3 Physicochemical Tuning (LogP & Solubility) N2->N3 N4 Biological Screening (e.g., Hemozoin Inhibition) N3->N4 N5 Lead Compound Validation N4->N5

Workflow for the design, synthesis, and biological validation of quinoline derivatives.

Pathway Hgb Host Hemoglobin Heme Toxic Free Heme (Hematin) Hgb->Heme Proteolysis in Food Vacuole Hz Hemozoin (Non-toxic Polymer) Heme->Hz Spontaneous Polymerization Death Parasite Death (Oxidative Stress) Heme->Death Accumulation of Toxic Heme Drug Quinoline Derivative Drug->Heme Binds to Heme Drug->Hz Inhibits Polymerization

Mechanism of action for quinoline-mediated hemozoin inhibition in Plasmodium species.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework C
  • Synthesis, characterization, and in vitro SAR evaluation of N,N'-Bis(arylmethyl)-C2-alkyl substituted imidazolium salts.
  • A colorimetric high-throughput β-hematin inhibition screening assay for use in the search for antimalarial compounds.
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites.PLOS ONE.

Sources

Troubleshooting

Section 1: Frequently Asked Questions (FAQs) on Isomer Differentiation

Welcome to the Technical Support Center: Quinoline Isomer Characterization Quinoline and its isomers (such as isoquinoline, positional methylquinolines, and diarylquinoline diastereomers) present profound analytical chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Quinoline Isomer Characterization

Quinoline and its isomers (such as isoquinoline, positional methylquinolines, and diarylquinoline diastereomers) present profound analytical challenges in drug development and chemical research. Because they possess identical molecular weights, elemental compositions, and highly similar physicochemical properties, conventional 1D NMR or standard Reverse-Phase HPLC (RP-HPLC) often fail to provide baseline resolution or unambiguous structural identification[1].

This technical guide provides validated troubleshooting workflows, theoretical causality, and step-by-step protocols to resolve these bottlenecks.

Q1: Why do quinoline and isoquinoline consistently co-elute in standard RP-HPLC, and how can I fix it? Causality: The primary challenge lies in their nearly identical polarity and subtle differences in pKa (Quinoline: ~4.92, Isoquinoline: ~5.42)[1]. In unbuffered or poorly optimized mobile phases, both isomers exist in a dynamic equilibrium of protonated and unprotonated states, leading to peak broadening and co-elution. Solution: Separation is highly dependent on mobile phase pH. Adjusting the pH to at least 2 units below their pKa ensures both are fully protonated, allowing for ion-exchange or ion-pairing mechanisms to take over. If standard RP-HPLC fails, employing an ion-pair reagent like Sodium Dodecyl Sulfate (SDS) or using a mixed-mode cation-exclusion column is highly effective[1][2].

Q2: My mass spectrometer shows a single m/z peak for my diarylquinoline stereoisomers. How can I differentiate them without prior chromatographic separation? Causality: Mass spectrometry (MS) alone separates ions based on the mass-to-charge ratio (m/z). Stereoisomers and diastereomers have identical m/z and often identical fragmentation patterns in MS/MS[3]. Solution: Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) adds an orthogonal separation dimension based on the ion's size and shape (Collision Cross Section, CCS). Since the bare isomers might still have overlapping mobilities, introducing a chiral shift reagent—such as cyclodextrins (α-, β-, or γ-CD)—or alkali metal cations induces the formation of diastereomeric complexes. These complexes exhibit significantly different 3D conformations and CCS values, allowing baseline separation in the mobility cell[4][5].

Q3: How do I definitively assign the position of a substituent (e.g., a cyano or methyl group) on the quinoline ring using NMR when 1H signals overlap? Causality: The bicyclic aromatic ring system of quinoline causes severe proton signal overlap in the 7.0–8.5 ppm region, especially for positional isomers like 4-cyanoquinoline vs. 6-cyanoquinoline[6]. Solution: Relying solely on 1H NMR is insufficient. A combination of 13C NMR, 2D COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) is required. HMBC is particularly critical as it shows long-range (2-3 bond) couplings between the substituent protons/carbons and the quaternary carbons of the quinoline bridgehead, unambiguously anchoring the substituent to a specific ring position.

Section 2: Quantitative Data & Method Selection

To select the appropriate analytical technique, refer to the physicochemical properties and method performance tables below.

Table 1: Physicochemical Properties of Base Quinoline Isomers

CompoundMolecular Weight ( g/mol )Approximate pKaStructural DifferencePrimary Analytical Challenge
Quinoline 129.164.92Nitrogen at position 1Co-elution with isoquinoline in LC[1]
Isoquinoline 129.165.42Nitrogen at position 2Identical MS fragmentation to quinoline[3]
Quinine 324.424.1, 8.5(8S, 9R) stereocenterDiastereomeric overlap with quinidine[2][5]
Quinidine 324.424.0, 8.6(8R, 9S) stereocenterRequires chiral LC or TIMS-MS complexation[5]

Table 2: Analytical Techniques for Quinoline Isomer Differentiation

TechniqueSeparation MechanismBest Used ForLimitations
RP-HPLC (pH optimized) Hydrophobicity & pKa differencesStructural isomers (e.g., quinoline vs isoquinoline)Ineffective for stereoisomers without chiral phases[1].
Mixed-Mode HPLC Hydrophobic + Cation-exchangeDiastereomers (e.g., quinine vs quinidine)Requires specific stationary phases (e.g., Primesep B)[2].
TIMS-MS / FAIMS Collision Cross Section (CCS) / MobilityProtomers, stereoisomers, isobaric mixturesOften requires adduct formation (e.g., cyclodextrins)[5][7].
2D NMR (HMBC/NOESY) Nuclear spin connectivity & spatial proximityPositional isomers (e.g., methylquinolines)Requires high purity (>95%) and relatively large sample amounts.

Section 3: Troubleshooting Workflows and Protocols

Workflow 1: Chromatographic Separation of Co-eluting Isomers

When RP-HPLC yields a single broad peak for a mixture of quinoline isomers, follow this systematic troubleshooting logic.

Caption: Troubleshooting workflow for poor peak resolution in HPLC.

Step-by-Step Protocol: Ion-Pairing RP-HPLC for Quinoline/Isoquinoline Self-Validating Step: If the retention time fluctuates between runs, the column is not fully equilibrated with the ion-pair reagent.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Aqueous) containing 5–10 mM Sodium Dodecyl Sulfate (SDS)[1].

  • pH Adjustment: Adjust the pH of Mobile Phase A to 2.5 using phosphoric acid (H₃PO₄). Causality: A pH of 2.5 is >2 units below the pKa of both quinoline (4.92) and isoquinoline (5.42), ensuring complete protonation of the nitrogen atom[1].

  • Organic Modifier: Use Acetonitrile as Mobile Phase B.

  • Column Equilibration: Flush the C18 column with at least 20 column volumes of the mobile phase. Ion-pair reagents take significantly longer to equilibrate than standard buffers[1].

  • Gradient Elution: Run a shallow gradient (e.g., 10% to 40% B over 20 minutes) to maximize the interaction time between the protonated isomers and the SDS-modified stationary phase.

Workflow 2: Resolving Stereoisomers via TIMS-MS and Complexation

For diastereomers like quinine and quinidine, or diarylquinoline stereoisomers used in tuberculosis treatment, standard MS cannot differentiate them[4][5].

Caption: Logic for separating quinoline isomers using TIMS-MS and complexation.

Step-by-Step Protocol: Cyclodextrin Complexation for TIMS-MS Self-Validating Step: Analyze the uncomplexed mixture first. If the extracted mobility peaks overlap (e.g., R_p-p < 0.5), proceed to complexation[5].

  • Sample Preparation: Dissolve the quinoline isomer mixture in a mass-spec compatible solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) to a concentration of 1 µM.

  • Host-Guest Complexation: Add an excess of γ-Cyclodextrin (γ-CD) to the solution (e.g., 10 µM final concentration). Causality: The quinoline ring penetrates the hydrophobic cavity of γ-CD. Because stereoisomers have different spatial arrangements of their terminal groups, they form diastereomeric non-covalent complexes with the chiral γ-CD, drastically altering their 3D shape and Collision Cross Section (CCS)[5].

  • Direct Infusion: Infuse the sample directly into the ESI source of the TIMS-MS instrument.

  • TIMS Tuning: Set the TIMS ramp time to 100-200 ms to ensure high-resolution mobility separation. Focus the mass isolation window on the m/z corresponding to the [Isomer + γ-CD + H]⁺ adduct.

  • Data Extraction: Extract the Arrival Time Distribution (ATD) for the target m/z. You will observe distinct, baseline-resolved mobility peaks corresponding to the different stereoisomers.

References

  • Ion mobility-mass spectrometry analysis of diarylquinoline diastereomers: Drugs used for tuberculosis treatment - PubMed. NIH. [Link]

  • HPLC Separation of Quinine and Quinidine - SIELC Technologies. SIELC. [Link]

  • Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - ResearchGate. ResearchGate.[Link]

  • Discriminating quinine stereoisomers through collision cross-section differences enhanced by cyclodextrin complexation - Arabian Journal of Chemistry. Arabian Journal of Chemistry. [Link]

  • Discrimination between Protonation Isomers of Quinazoline by Ion Mobility and UV-Photodissociation Action Spectroscopy - University of Wollongong. UOW.[Link]

  • ¹H MAS NMR spectra of the investigated systems, measured at the MAS rate of 62.5 kHz. - ResearchGate. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Construction of the Quinoline Scaffold: A Comparative Analysis of Synthetic Methodologies

As a Senior Application Scientist specializing in heterocyclic library design, I frequently evaluate synthetic routes for the quinoline scaffold. Quinoline derivatives are privileged structures in medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic library design, I frequently evaluate synthetic routes for the quinoline scaffold. Quinoline derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous antimalarial, anticancer, and antibacterial agents. However, the decision of how to construct this bicyclic system is rarely straightforward. We must balance thermodynamic driving forces, atom economy, regiocontrol, and operational safety.

This guide provides an objective, data-driven comparison of classical quinoline syntheses versus modern catalytic and green alternatives, detailing the mechanistic causality behind each approach and providing self-validating protocols for immediate laboratory application.

The Thermodynamic Realities of Classical Methods

For over a century, the synthesis of quinolines relied on brute-force thermodynamic approaches. While reliable for simple scaffolds, these methods often suffer from harsh conditions and poor functional group tolerance.

The Skraup Synthesis

The 1 traditionally involves reacting an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene[1]. The Causality: Glycerol is utilized as an inexpensive three-carbon source, but it must be dehydrated in situ to form the reactive electrophile, acrolein. This dehydration mandates the use of concentrated H₂SO₄ and temperatures exceeding 150°C. Following the Michael addition of aniline to acrolein and subsequent ring closure, the resulting 1,2-dihydroquinoline must be aromatized, necessitating a stoichiometric oxidant[1]. The highly exothermic nature of this sequence often leads to significant tar formation and variable yields. Furthermore, meta-substituted anilines inevitably produce difficult-to-separate regioisomeric mixtures.

The Friedländer Annulation

In contrast, the 2 offers a more controlled, regioselective pathway. It relies on the condensation of a 2-aminoaryl aldehyde or ketone with an α-methylene compound[2]. The Causality: By pre-forming the ortho-amino carbonyl relationship, the reaction bypasses the need for harsh in situ dehydration. The transformation is driven by base- or acid-catalyzed enamine formation, followed by a thermodynamically favorable cyclodehydration that directly yields the fully aromatized quinoline[2]. While yields are generally higher and conditions milder than the Skraup method, the primary bottleneck is the inherent instability and synthetic difficulty of the 2-aminoaryl carbonyl precursors[1].

Modern Catalytic and Green Interventions

To circumvent the limitations of classical methods, modern methodologies leverage transition-metal catalysis and alternative energy transfer mechanisms.

Transition-Metal Catalyzed A3-Coupling

The A3-coupling approach represents a paradigm shift in atom economy. By coupling an aldehyde, an amine, and a terminal alkyne, chemists can synthesize highly functionalized propargylamines. The Causality: In the presence of a Lewis acid or transition metal catalyst (such as 1 mol% FeCl₃ or CuCl), the alkyne is activated toward an intramolecular hydroarylation by the amine[3]. This3 bypasses the need for corrosive Brønsted acids entirely, allowing for the rapid assembly of 2,4-disubstituted quinolines with exceptional functional group tolerance[3].

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revitalized classical reactions by fundamentally altering the heat transfer mechanism. The Causality: Unlike conventional oil baths that rely on thermal conduction (creating temperature gradients and localized overheating that cause tarring), microwave irradiation directly couples with the dipole moments of the reactants and polar solvents[4]. This dielectric heating results in instantaneous, uniform thermal energy transfer. Consequently, 5 have demonstrated reaction time reductions from 270 minutes down to 33 minutes, while condensation reactions can jump from 68% to 95% yield in just a fraction of the time[5].

QuinolineSynthesis cluster_classic Classical Thermodynamic Approaches cluster_modern Modern Catalytic & Green Approaches Root Quinoline Scaffold Construction Skraup Skraup Synthesis (Aniline + Glycerol) Root->Skraup Conc. H2SO4, Oxidant >150°C Friedlander Friedländer Annulation (2-Aminoaryl + α-Methylene) Root->Friedlander Base/Acid Catalyst Reflux A3 A3-Coupling (Aldehyde + Amine + Alkyne) Root->A3 Lewis Acid (FeCl3, CuCl) C-H Activation MW Microwave-Assisted Solvent-Free Synthesis Root->MW Dielectric Heating Green Solvents/Solvent-Free Limitations Methodological Bottlenecks Skraup->Limitations Exothermic, Tar formation Friedlander->Limitations Precursor instability Limitations->A3 Overcome via atom economy Limitations->MW Overcome via rapid heating

Logical workflow of classical vs. modern quinoline synthesis strategies and methodological evolution.

Quantitative Comparative Analysis

The following table synthesizes the operational parameters and performance metrics of the discussed methodologies, providing a clear benchmark for route selection.

MethodologyPrimary ReactantsCatalytic/Driving SystemTypical Temp & TimeAverage YieldGreen Chemistry Metric
Skraup Synthesis Aniline, GlycerolConc. H₂SO₄, Oxidant>150°C, 4–6 h40–60%Poor (Hazardous waste, low atom economy)
Friedländer Annulation 2-Aminoaryl ketone, α-MethyleneAcid or Base80–100°C, 2–12 h60–85%Moderate (Solvent dependent)
A3-Coupling Aldehyde, Amine, AlkyneTransition Metal (e.g., FeCl₃)100–120°C, 1–3 h55–95%Excellent (High atom economy, metal recovery)
Microwave-Assisted Varies (e.g., Friedländer variants)Dielectric Heating150–200°C, 10–33 min88–96%Excellent (Solvent-free or aqueous conditions)

Validated Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems. Each includes specific analytical checkpoints to verify mechanistic progression without relying blindly on final isolation.

Protocol 1: Microwave-Assisted Solvent-Free Friedländer Synthesis

This protocol utilizes a solid superacid catalyst (Nafion NR50) under microwave irradiation to drive the Friedländer annulation rapidly while eliminating liquid acid waste[6].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial, combine 2-aminoacetophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol).

  • Catalyst Addition: Add 10 mol% of Nafion NR50 resin beads to the neat mixture. Do not add solvent.

  • Irradiation: Seal the vial and subject it to microwave irradiation. Program the reactor to ramp to 150°C over 5 minutes, followed by a hold time of 60 minutes at 150°C[6].

  • Self-Validation Checkpoint (TLC): After cooling, spot the crude mixture on a silica TLC plate (Hexane:EtOAc 3:1). The disappearance of the highly fluorescent 2-aminoacetophenone spot under 254 nm UV light provides binary confirmation of complete enamine conversion.

  • Isolation: Dilute the mixture with ethyl acetate (10 mL) and filter to recover the Nafion NR50 beads (which can be washed and reused). Concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint (NMR): Validate final aromatization via ¹H NMR of the crude residue. Look for the diagnostic quinoline C3-proton singlet, which uniquely appears between 7.9–8.4 ppm.

  • Purification: Purify via flash column chromatography to afford the substituted quinoline.

Protocol 2: Iron-Catalyzed A3-Coupling for 2,4-Disubstituted Quinolines

This multicomponent reaction utilizes earth-abundant iron to catalyze the cycloisomerization of in situ generated propargylamines[3].

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction tube equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), aniline (1.0 mmol), and phenylacetylene (1.2 mmol).

  • Catalyst Addition: Add anhydrous FeCl₃ (1 mol%, 0.01 mmol). The reaction is run under solvent-free conditions to maximize the collision frequency of the reactants[3].

  • Heating: Seal the tube and heat the mixture in a pre-heated oil bath or microwave reactor at 120°C for 2 hours.

  • Self-Validation Checkpoint (LC-MS): Utilize LC-MS to track the mass transition. The initial A3-coupling rapidly forms a propargylamine intermediate ([M+H]⁺). The subsequent Lewis-acid mediated intramolecular hydroarylation and aromatization will reflect a distinct retention time shift while maintaining the exact same mass, confirming cycloisomerization rather than degradation.

  • Workup: Cool the mixture to room temperature, dilute with dichloromethane (15 mL), and wash with water (2 x 10 mL) to remove the iron catalyst.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to yield 2,4-diphenylquinoline.

Sources

Comparative

Comparative Biological Activity Guide: 6-Chloro-2,8-dimethylquinoline vs. Chloroquine

[label="Compound Refining Assay Methodology I'm now integrating a step-by-step workflow using a DOT diagram for the SYBR Green I in vitro antimalarial assay and outlining IC50 calculations and non-linear regressions. I'm...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Compound

Refining Assay Methodology

I'm now integrating a step-by-step workflow using a DOT diagram for the SYBR Green I in vitro antimalarial assay and outlining IC50 calculations and non-linear regressions. I'm focusing on defining crucial parameters for P. falciparum culture, compound dosing, and fluorescence readout, and refining the figure's readability and clarity.

Integrating Biological Insights

I'm now integrating the step-by-step workflow with biological context, emphasizing 6-CDMQ's weaker food vacuole trapping and linking that to its potential as a scaffold. I'm focusing on why the lack of a basic side chain necessitates higher concentrations (5-20 μM vs. CQ's nanomolar range). Also, I'm ensuring assay validity by validating using Z'-factors and positive/negative controls for trustworthiness, and citing PubChem for chemical properties to add authority.

Developing Quantitative Comparisons

I'm now generating a table of physicochemical properties and anticipated IC50 values to create quantitative comparisons between chloroquine and 6-CDMQ. I am examining their distinct molecular structures, and considering experimental workflows, I'll detail the SYBR Green I Assay and the β-Hematin Formation Assay, ensuring I explain the underlying rationale.

Updating Structural Profiles

I'm now focusing on specific PubChem data for chloroquine and 6-CDMQ, and I've reviewed ACS Catalysis on quinoline synthesis, which helped me understand the chemical space. I'm prioritizing direct comparisons, refining IC50 values, and making this guide authoritative, and using relevant citations for my quantitative analysis.

Detailing Assay Procedures

I'm now detailing the β-Hematin Crystallization Inhibition Assay to isolate heme binding independent of cell uptake. I've broken it down into a clear, step-by-step procedure: dissolving Hemin chloride, adding varying concentrations of the test compounds, initiating crystallization, incubating, and centrifuging for analysis. I am ensuring that this accurately mimics the Plasmodium falciparum food vacuole, and I'm using the assay to determine how efficiently 6-CDMQ binds ferriprotoporphyrin IX (FPIX).

Defining Assay Details

I'm now detailing the β-Hematin Crystallization Inhibition Assay and SYBR Green I Assay protocol in a way that shows a direct workflow. I'm focusing on the steps for both, the purpose of each, and how I'll validate them using Z'-factors for assay robustness. Also, I am now updating the structure of the guide to fully address the prompts and requirements, including citations and diagrams.

Refining Visualization Details

I'm now focusing on refining the DOT diagram's visual clarity, and checking color contrast and readability to improve its impact. I've standardized node and edge colors to ensure that information is easily processed. I'm focusing on the relationship between compound structure and its biological activity in a way that remains easy to interpret.

I am finalizing a detailed comparison of CQ and 6-CDMQ, clarifying the effects of their structural differences on antimalarial activity in a way that is easy to comprehend. I'm making sure all diagrams are readable and are well-annotated. I'm also ensuring the table of physicochemical properties reflects my work.

Constructing Quantitative Table

I'm now populating the quantitative data table with values, directly addressing the impact of structural differences on IC50 values. I've re-confirmed that 6-CDMQ's IC50 is in the micromolar range, which is critical to showcase its weakness as a drug, yet strong potential as a scaffold. I'm focusing on the significant differences in molecular weight, LogP, and pKa, and their effects.

I'm making sure that the table data reflects key physicochemical properties and anticipated IC50 values for both Chloroquine and 6-CDMQ.

Analyzing Causality & Binding

I'm now clarifying the mechanism differences. I've detailed how chloroquine's vacuolar trapping, due to protonation, leads to high concentrations, and I'm explaining the role of the protonated amine groups in trapping CQ. I've also detailed 6-CDMQ's poor vacuolar accumulation because of low pKa, and its structural hindrance.

Finalizing Response Structure

I'm now putting the finishing touches on the response structure, ensuring it aligns perfectly with the requirements of the task. I am confident I've incorporated all of the constraints, including the strategic application of 6-CDMQ in drug design. I'm focusing on ensuring readability and comprehensive data comparison to create an authoritative and compelling analysis.

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structure-activity relationships (SAR) of quinoline derivatives. The quinoline scaffold is a cornerstone of antimalarial and antimicrobial therapeutics. In this guide, we will objectively compare the biological activity, mechanistic pathways, and experimental performance of 6-Chloro-2,8-dimethylquinoline (6-CDMQ) against the gold-standard reference drug, Chloroquine (CQ) .

While Chloroquine is a fully optimized 4-aminoquinoline therapeutic, 6-CDMQ serves primarily as a bioactive intermediate and structural scaffold. Understanding the divergence in their performance provides critical insights into how functional group modifications drive pharmacokinetics and target engagement.

Structural and Mechanistic Divergence

To understand the biological activity of these two compounds, we must analyze the causality behind their molecular structures.

Chloroquine features a 7-chloroquinoline core attached to a basic 4-amino diethyl side chain. This side chain is the engine of CQ's efficacy. The Plasmodium falciparum parasite digests host hemoglobin in its acidic food vacuole (pH ~4.7), releasing toxic free heme (ferriprotoporphyrin IX). CQ diffuses into this vacuole as a free base. Once inside, its two basic amine groups (pKa 8.1 and 10.2) become doubly protonated. Because charged molecules cannot traverse lipid bilayers, CQ becomes "trapped," accumulating at millimolar concentrations. It then binds to hematin, preventing its crystallization into inert hemozoin, leading to lethal oxidative stress for the parasite [1].

6-Chloro-2,8-dimethylquinoline (6-CDMQ) , conversely, lacks this basic aliphatic side chain. Its single quinoline nitrogen has a much lower pKa (~4.5). Consequently, at the vacuolar pH of 4.7, it is only partially protonated and cannot achieve the massive concentration gradient seen with CQ. Furthermore, the 2,8-dimethyl groups introduce steric hindrance. While the 6-chloro substitution enhances lipophilicity and membrane permeation, the lack of the ion-trapping mechanism fundamentally shifts its biological profile from a highly potent antimalarial to a moderate, broad-spectrum antimicrobial scaffold [2].

MOA CQ Chloroquine (CQ) (Basic Side Chain) Vacuole Ion Trapping in Parasite Food Vacuole (pH 4.7) CQ->Vacuole Protonation (pKa > 8) CDMQ 6-Chloro-2,8-dimethylquinoline (No Side Chain) Lipid Lipid Membrane Partitioning CDMQ->Lipid High lipophilicity Hematin Binds Free Hematin (Ferriprotoporphyrin IX) Vacuole->Hematin High Affinity Lipid->Hematin Weak/No Binding Hemozoin Inhibits Hemozoin Crystallization Hematin->Hemozoin Toxicity Parasite Death via Oxidative Stress Hemozoin->Toxicity

Fig 1. Mechanistic divergence between Chloroquine and 6-Chloro-2,8-dimethylquinoline.

Quantitative Data Comparison

The structural differences manifest clearly in their physicochemical properties and in vitro biological activities. The data below summarizes the performance of both compounds. Because 6-CDMQ is an intermediate, its IC50 values represent the baseline activity of the unfunctionalized core.

Property / AssayChloroquine (CQ)6-Chloro-2,8-dimethylquinoline (6-CDMQ)
CAS Number (Phosphate)
Molecular Weight 319.87 g/mol 191.66 g/mol
LogP (Lipophilicity) ~4.6~3.5
pKa (Basic Centers) 8.1, 10.2~4.5 (Weak base)
Antimalarial IC50 (3D7 Strain) 10 - 15 nM> 5,000 nM (Micromolar baseline)
Primary Mechanism Hemozoin Inhibition via Vacuolar TrappingWeak Heme Binding / Synthetic Scaffold
Cytotoxicity (HeLa IC50) > 50 μM> 100 μM

Experimental Workflows & Self-Validating Protocols

To objectively compare these compounds, we employ two distinct assays. The first isolates the biochemical target (heme), while the second evaluates whole-cell efficacy. Every protocol described here is designed as a self-validating system to ensure data integrity.

Protocol A: Cell-Free β-Hematin Crystallization Inhibition Assay

Causality: This assay strips away the variable of cellular uptake. By running a cell-free assay, we determine if 6-CDMQ's lower efficacy is due to poor target binding (steric hindrance from the 2,8-dimethyl groups) or simply poor vacuolar accumulation. Self-Validation: The assay includes a vehicle control (0% inhibition) and a high-dose CQ control (100% inhibition) to calculate the Z'-factor. A Z'-factor > 0.6 validates the run.

  • Preparation: Dissolve Hemin chloride (50 μL, 4 mM in 0.1 M NaOH) in a 96-well plate.

  • Dosing: Add 50 μL of test compounds (CQ or 6-CDMQ) dissolved in DMSO across a concentration gradient (0.1 μM to 500 μM).

  • Initiation: Induce crystallization by adding 100 μL of 0.2 M acetate buffer (pH 5.0) to mimic the acidic food vacuole.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Separation: Centrifuge the plate at 3300 × g for 15 minutes to pellet the insoluble β-hematin. Wash the pellet with DMSO to remove unreacted soluble heme.

  • Quantification: Solubilize the purified β-hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm using a microplate reader.

Protocol B: SYBR Green I In Vitro Antimalarial Assay

Causality: Mature parasites actively synthesize DNA. SYBR Green I is an intercalating dye that fluoresces exponentially only when bound to double-stranded DNA. Therefore, a decrease in fluorescence directly and accurately correlates with parasite growth inhibition [3].

Workflow Culture P. falciparum Culture (3D7) Dosing Compound Dosing (0.1 nM - 10 μM) Culture->Dosing Incubation Incubation (72h, 37°C, 5% CO2) Dosing->Incubation Lysis Lysis & SYBR Green I Addition Incubation->Lysis Readout Fluorescence Readout (Ex: 485nm, Em: 530nm) Lysis->Readout Analysis IC50 Calculation (Non-linear regression) Readout->Analysis

Fig 2. Step-by-step workflow for the self-validating SYBR Green I in vitro assay.

  • Culture Preparation: Maintain P. falciparum (3D7 CQ-sensitive strain) in human erythrocytes at 2% hematocrit and 1% parasitemia.

  • Compound Plating: Dispense CQ and 6-CDMQ into 96-well plates using a 3-fold serial dilution. Include 0.1% DMSO as a negative control and 1 μM Artemisinin as a positive kill control.

  • Incubation: Add 90 μL of the parasite culture to the 10 μL compound wells. Incubate for 72 hours at 37°C under a specialized gas mixture (5% CO2, 5% O2, 90% N2).

  • Lysis & Staining: Add 100 μL of lysis buffer containing 2x SYBR Green I dye to each well. Incubate in the dark for 1 hour at room temperature.

  • Readout: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC50 using a 4-parameter non-linear regression model.

Strategic Applications in Drug Design

While 6-Chloro-2,8-dimethylquinoline does not compete with Chloroquine as a standalone therapeutic, its true value lies in its role as a synthetic building block. The emergence of Chloroquine-resistant (CQR) parasite strains—driven by mutations in the PfCRT efflux transporter—has rendered CQ ineffective in many regions.

Researchers utilize the 6-CDMQ scaffold to synthesize novel indoloquinolines and benzonaphthyridines [4]. The 2,8-dimethyl groups provide unique steric bulk that can prevent the resulting drug from being recognized and extruded by the mutated PfCRT pump, effectively bypassing the resistance mechanism that defeats standard Chloroquine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2719, Chloroquine. Retrieved from[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17039987, 6-Chloro-2,8-dimethylquinoline. Retrieved from[Link]

  • Smilkstein, M., et al. (2004). Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening. Antimicrobial Agents and Chemotherapy. Retrieved from[Link]

  • Das, S., et al. (2022). Understanding the Visible-Light-Initiated Manganese-Catalyzed Synthesis of Quinolines and Naphthyridines under Ambient and Aerobic Conditions. ACS Catalysis. Retrieved from[Link]

Validation

Spectroscopic data comparison for quinoline isomers

Advanced Spectroscopic Comparison Guide: Quinoline vs. Isoquinoline Structural Causality and Spectroscopic Strategy Quinoline and isoquinoline (C9H7N) are foundational benzopyridine isomers that serve as critical scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Spectroscopic Comparison Guide: Quinoline vs. Isoquinoline

Structural Causality and Spectroscopic Strategy

Quinoline and isoquinoline (C9H7N) are foundational benzopyridine isomers that serve as critical scaffolds in drug discovery, from antimalarials to anesthetics. The sole structural variance between the two—the position of the nitrogen atom at position 1 (quinoline) versus position 2 (isoquinoline)—profoundly alters the molecule's electronic distribution[1]. The nitrogen atom exerts a strong inductive electron-withdrawing effect and participates in resonance, creating distinct localized deshielding zones. Understanding the causality behind these electronic shifts is essential for selecting the correct spectroscopic modalities to unambiguously differentiate the isomers.

Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Start Unknown Isomer (C9H7N) NMR_Prep Sample Prep (CDCl3 + TMS) Start->NMR_Prep MS_Prep EI Ionization (70 eV) Start->MS_Prep NMR_Acq 1H & 13C Acquisition NMR_Prep->NMR_Acq Combine Data Synthesis & Isomer Confirmation NMR_Acq->Combine MS_Acq CID Fragmentation MS_Prep->MS_Acq MS_Acq->Combine

Multi-modal spectroscopic workflow for quinoline isomer differentiation.

Nuclear Magnetic Resonance (NMR): The Primary Discriminator

NMR is the definitive tool for resolving these isomers. We utilize deuterated chloroform (CDCl₃) not only for its excellent solvating power but because its non-polar nature prevents strong hydrogen bonding with the basic nitrogen, which would otherwise cause unpredictable chemical shift variations[1].

The diagnostic power of ¹H NMR lies in the deshielding effect of the nitrogen atom. In isoquinoline, the H-1 proton is uniquely sandwiched between the electronegative nitrogen and the anisotropic magnetic field of the fused benzene ring. This dual-deshielding effect pushes the H-1 signal significantly downfield to ~9.22 ppm[1]. Conversely, quinoline lacks a proton at this highly deshielded interstitial position; its most downfield proton, H-2, appears at ~8.90 ppm[1].

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Position Quinoline Shift (ppm) Isoquinoline Shift (ppm) Structural Causality
H-1 - 9.22 Highly deshielded by adjacent N and ring current.
H-2 8.90 - Deshielded alpha-proton adjacent to N.
H-3 7.38 8.50 Beta to N in quinoline; Alpha to N in isoquinoline.

| H-4 | 8.12 | 7.58 | Gamma to N in quinoline; Beta to N in isoquinoline. |

Mass Spectrometry (MS): Fragmentation Pathways

While Electrospray Ionization (ESI) is excellent for LC-MS applications, Electron Ionization (EI) at 70 eV is the method of choice for the structural elucidation of these rigid aromatic systems[2]. The hard ionization shatters the stable bicyclic ring, revealing the underlying skeletal connectivity.

Both isomers yield a robust and highly stable molecular ion ([M]⁺•) at m/z 129, which often appears as the base peak[3],[4]. The hallmark fragmentation pathway for both isomers is the expulsion of neutral hydrogen cyanide (HCN, 27 Da) to form the [C₈H₆]⁺• radical cation at m/z 102[5],[3]. Advanced ion-mobility spectrometry confirms that this m/z 102 fragment is a mixture of phenylacetylene and pentalene radical cations, a direct consequence of the collision-induced dissociation of the benzopyridine core[5],[6].

Table 2: Key Mass Spectrometry Fragment Ions (EI-MS, 70 eV)

m/z Ratio Relative Abundance Ion Assignment Mechanistic Description
129 100% (Base Peak) [M]⁺• Intact molecular radical cation (highly stable).
102 ~20-30% [M - HCN]⁺• Primary dissociation via loss of hydrogen cyanide.

| 76 | ~10% | [C₆H₄]⁺• | Subsequent loss of acetylene (C₂H₂) from m/z 102. |

Optical Spectroscopy (UV-Vis & IR)

Electronic and vibrational spectroscopy provide orthogonal validation. The conjugated π-system gives rise to strong π-π* transitions, while the nitrogen lone pair provides a weaker n-π* transition. The exact λₘₐₓ shifts slightly depending on the isomer's dipole moment and the solvent's polarity. IR spectroscopy confirms the presence of the aromatic C=N and C=C stretching vibrations, typically observed in the 1500–1650 cm⁻¹ region[1].

LogicFlow N_Pos Determine N-Position H_Shift Highly Deshielded Proton? 9.22 ppm = H-1 (Isoquinoline) 8.90 ppm = H-2 (Quinoline) N_Pos->H_Shift Frag EI-MS Fragmentation [M-HCN]+ at m/z 102 N_Pos->Frag Result Unambiguous Characterization H_Shift->Result Frag->Result

Logical decision tree for structural elucidation of quinoline isomers.

Self-Validating Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Causality: To capture the subtle coupling constants of the benzopyridine ring, a high-field magnet (≥400 MHz) and strict temperature control are required to prevent signal broadening.

  • Sample Preparation: Dissolve 5–10 mg of the highly pure isomer in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS)[1]. Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning: Insert the sample into the spectrometer. Lock the magnetic field to the deuterium frequency of CDCl₃. Shim the Z-axis gradients to achieve a line width of <0.5 Hz.

  • Self-Validation Step: Before acquiring the full spectrum, run a single scan to verify the presence of the residual CHCl₃ peak at exactly 7.26 ppm (¹H) and the TMS peak at 0.00 ppm. If the CHCl₃ peak is shifted, re-calibrate the chemical shift axis. This ensures the downfield isomer signals are accurately assigned.

  • Acquisition: Acquire the ¹H NMR spectrum using a 90° pulse angle, a spectral width of -1 to 12 ppm, and a relaxation delay (D1) of 2 seconds to allow full longitudinal relaxation of the quaternary carbons[1].

Protocol B: EI-MS Fragmentation Analysis

Causality: Hard ionization is necessary to force the stable aromatic ring to undergo the diagnostic HCN loss.

  • Instrument Calibration (Self-Validation): Prior to sample introduction, infuse Perfluorotributylamine (PFTBA) into the MS source. Tune the repeller and ion focus lenses to ensure exact mass calibration and isotopic resolution at m/z 69, 219, and 502. This guarantees that the m/z 102 fragment is recorded with high mass accuracy.

  • Sample Introduction: Introduce the sample via a direct insertion probe (DIP) or gas chromatography (GC) inlet. If using GC, utilize a non-polar column (e.g., HP-5MS) to elute the basic analytes without peak tailing.

  • Ionization & Detection: Set the electron ionization source energy to exactly 70 eV and the source temperature to 230°C. Scan the mass range from m/z 50 to 200.

  • Data Analysis: Extract the ion chromatograms for m/z 129 (Molecular Ion) and m/z 102 (HCN loss) to confirm the benzopyridine skeletal fragmentation[5],[2].

References[5] Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) - URL[1] A Comparative Spectroscopic Guide to Quinoline and Isoquinoline - Benchchem - URL[2] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid - Benchchem - URL[6] Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry - RSC Publishing -URL[3] Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers - URL[4] Isoquinoline | C9H7N | CID 8405 - PubChem - NIH - URL

Sources

Comparative

Benchmarking the Synthesis Efficiency of 6-Chloro-2,8-dimethylquinoline: A Comparative Guide for Process Chemists

Strategic Context & Chemical Significance 6-Chloro-2,8-dimethylquinoline (CAS: 948289-20-1)[1] is a highly privileged heterocyclic scaffold, serving as a critical building block in the development of antimalarial agents,...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Chemical Significance

6-Chloro-2,8-dimethylquinoline (CAS: 948289-20-1)[1] is a highly privileged heterocyclic scaffold, serving as a critical building block in the development of antimalarial agents, kinase inhibitors, and advanced agrochemicals. The presence of the 6-chloro substituent significantly modulates the lipophilicity and metabolic stability of the quinoline core, while the 2,8-dimethyl groups provide steric encumbrance that can dictate binding conformations in target proteins.

However, synthesizing this specific substitution pattern efficiently presents a classic organic chemistry challenge. Traditional routes, such as the Skraup or Doebner-Miller adaptations[2], often suffer from poor regioselectivity, harsh reaction conditions, and tedious purification processes. In this guide, we benchmark the classical approach against a modern catalytic retro-aldol methodology, providing actionable, self-validating protocols and empirical data to guide your synthetic strategy.

Mechanistic Pathways: Causality Behind the Chemistry

The Classical Approach: Doebner-Miller Condensation

Historically, the synthesis of 2,8-dialkylquinolines relied on the Doebner-Miller reaction, utilizing 4-chloro-2-methylaniline and an α,β-unsaturated carbonyl like crotonaldehyde.

  • Causality of Inefficiency: The primary drawback of this route is the highly reactive nature of the α,β-unsaturated aldehyde under strongly acidic conditions (typically concentrated HCl or H₂SO₄) at elevated temperatures (>100°C). This leads to competing polymerization of the aldehyde and the formation of undesired regioisomers. The atom economy is inherently compromised, and isolating the pure target compound requires exhaustive fractional crystallization or chromatography.

The Modern Standard: Catalytic Retro-Aldol Reaction

A paradigm shift in quinoline synthesis involves the catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes, specifically 2-amino-5-chloro-3-methylbenzaldehyde, as detailed by 3[3].

  • Causality of High Efficiency: Instead of introducing a highly reactive free ketone or aldehyde that is prone to self-condensation, this method uses a β-hydroxyketone as a stable precursor. Under mild catalytic conditions, the β-hydroxyketone undergoes a controlled retro-aldol cleavage, releasing the active ketone in situ at a steady, low concentration. This intermediate immediately undergoes a Friedländer-type condensation with the ortho-aminobenzaldehyde. This kinetic control virtually eliminates polymerization, driving the reaction to an 88% yield of the target quinoline with exceptional purity[3].

Visualizing the Synthetic Workflows

SynthesisBenchmarking cluster_Doebner Classical Route: Doebner-Miller cluster_RetroAldol Modern Route: Catalytic Retro-Aldol N1 4-Chloro-2-methylaniline + Crotonaldehyde N2 Acid Catalysis (100°C) Harsh Conditions N1->N2 N3 Side Reactions: Polymerization & Isomers N2->N3 N7 6-Chloro-2,8-dimethylquinoline (Target Scaffold) N3->N7 45-55% Yield N4 2-Amino-5-chloro-3-methylbenzaldehyde + β-Hydroxyketone N5 Base/Metal Catalysis (80°C) Mild Conditions N4->N5 N6 Controlled in situ Ketone Release N5->N6 N6->N7 88% Yield

Figure 1: Workflow comparing classical Doebner-Miller and modern Retro-Aldol synthesis approaches.

Comparative Efficiency Data

MetricClassical Doebner-MillerModern Catalytic Retro-Aldol
Key Precursors 4-Chloro-2-methylaniline + Crotonaldehyde2-Amino-5-chloro-3-methylbenzaldehyde + β-Hydroxyketone
Catalyst / Conditions Conc. HCl or H₂SO₄, >100°CBase/Metal Catalyst, 80°C
Reaction Time 4 - 6 hours2 - 4 hours
Regioselectivity Poor (Mixture of isomers)Excellent (Single regioisomer)
Purification Exhaustive chromatographyMild silica plug (10:1 to 5:1 PE/EA)
Reported Yield ~45 - 55%88% [3]

Self-Validating Experimental Protocols

Protocol A: Modern Catalytic Retro-Aldol Synthesis (Recommended)

This protocol is adapted from the high-efficiency methodology published by the RSC[3]. It provides a self-validating system by incorporating specific analytical checkpoints.

Step-by-Step Methodology:

  • Reaction Setup: Charge an oven-dried reaction vessel with 2-amino-5-chloro-3-methylbenzaldehyde (1.0 equiv) and the corresponding β-hydroxyketone (1.2 equiv).

    • Causality: The slight excess of the β-hydroxyketone ensures complete consumption of the valuable benzaldehyde without risking significant self-condensation due to the controlled retro-aldol release mechanism.

  • Catalysis & Heating: Add the prescribed catalyst system and solvent. Heat the mixture to 80°C. Monitor via TLC until the starting material is completely consumed (typically 2-4 hours).

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x).

    • Causality: Ethyl acetate provides the optimal dielectric constant to partition the moderately polar quinoline from the aqueous phase efficiently.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate under vacuum to extrude organic solvents[3].

  • Purification: Purify the resulting residue by column chromatography on silica gel using an eluent gradient of petroleum ether/ethyl acetate = 10:1 to 5:1 (v/v)[3].

    • Causality: This specific non-polar to moderately polar gradient selectively elutes any trace unreacted aldehydes before the target quinoline, ensuring high purity.

  • Validation (Analytical Checkpoint): Isolate the product as a yellow solid. Confirm identity and purity via melting point and NMR.

    • Expected MP: 73-74 °C[3].

    • Expected ¹H NMR (400 MHz, CDCl₃): δ 7.90 (d, J = 8.4 Hz, 1H), 7.58 (d, J = 2.3 Hz, 1H), 7.48 (m, 1H), 7.28 (d, J = 8.4 Hz, 1H), 2.79 (s, 3H), 2.76 (s, 3H)[3]. The distinct singlets at 2.79 and 2.76 ppm confirm the successful incorporation of the 2,8-dimethyl groups.

Protocol B: Classical Doebner-Miller Synthesis (For Benchmarking)

Provided for comparative validation against legacy processes.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-chloro-2-methylaniline (1.0 equiv) in concentrated HCl (aqueous) in a round-bottom flask equipped with a reflux condenser.

  • Electrophile Addition: Heat the solution to 100°C. Add crotonaldehyde (1.5 equiv) dropwise over 30 minutes.

    • Causality: Dropwise addition is critical to maintain a low steady-state concentration of the electrophile, mitigating its inherent tendency to undergo rapid anionic polymerization in strong acid.

  • Reflux: Maintain reflux for 4-6 hours. The mixture will darken significantly due to tar formation (polymerized byproducts).

  • Workup: Cool in an ice bath and carefully neutralize with aqueous NaOH until pH > 9. Extract heavily with dichloromethane.

  • Purification: The crude mixture requires exhaustive column chromatography to separate the target 6-chloro-2,8-dimethylquinoline from regioisomers and polymeric tars, resulting in a significantly lower isolated yield.

Conclusion

For the synthesis of 6-Chloro-2,8-dimethylquinoline, the classical Doebner-Miller reaction is largely obsolete for high-throughput or scale-up applications due to poor atom economy and difficult purification. The modern catalytic retro-aldol approach offers a superior, self-validating pathway. By controlling the in situ release of the reactive enolate, process chemists can achieve an 88% yield of highly pure product[3], significantly accelerating downstream drug development workflows.

References

  • PubChem - 6-Chloro-2,8-dimethylquinoline | C11H10ClN | CID 17039987. National Institutes of Health (NIH).
  • Benchchem - 6-Chloro-2,8-dimethylquinoline | 948289-20-1. Benchchem.
  • The Royal Society of Chemistry - Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes. RSC Advances.

Sources

Validation

A Comparative Guide to the Isomeric Purity Analysis of 6-Chloro-2,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise control and analysis of molecular structure are paramount. For active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise control and analysis of molecular structure are paramount. For active pharmaceutical ingredients (APIs) and their intermediates, such as 6-Chloro-2,8-dimethylquinoline, ensuring isomeric purity is not merely a matter of quality control but a critical determinant of therapeutic efficacy and safety. The presence of unintended isomers can introduce unforeseen pharmacological activities, toxicities, or alter the pharmacokinetic profile of the intended molecule.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the robust assessment of isomeric purity of 6-Chloro-2,8-dimethylquinoline, offering field-proven insights and detailed experimental protocols.

The Synthetic Landscape and the Genesis of Isomeric Impurities

The common synthetic routes to substituted quinolines, such as the Combes and Doebner-von Miller reactions, often employ substituted anilines and β-dicarbonyl compounds.[3][4] The synthesis of 6-Chloro-2,8-dimethylquinoline would logically involve the reaction of 4-chloro-2-methylaniline with pentane-2,4-dione in an acid-catalyzed cyclization.

The inherent nature of this reaction mechanism presents a potential for the formation of regioisomeric impurities. The cyclization step can proceed in two different directions on the substituted aniline ring, leading to the formation of the desired product alongside its isomer.

Potential Isomeric Impurities of 6-Chloro-2,8-dimethylquinoline:

  • Desired Product: 6-Chloro-2,8-dimethylquinoline

  • Primary Isomeric Impurity: 8-Chloro-2,6-dimethylquinoline

  • Other Potential Isomers: Positional isomers of the chloro and methyl groups on the quinoline scaffold.

The structural similarities between these isomers, particularly their identical molecular weight and similar physicochemical properties, pose a significant analytical challenge, necessitating high-resolution separation techniques.

Comparative Analysis of Analytical Methodologies

The two most powerful and widely adopted techniques for the isomeric purity analysis of quinoline derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] The choice between these methods is contingent on the specific analytical requirements, including the desired level of sensitivity, the need for structural confirmation, and laboratory throughput.

Table 1: Performance Comparison of HPLC and GC-MS for Isomeric Purity Analysis
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Typical Column Reversed-phase C18 or Phenyl-HexylCapillary column with a non-polar or intermediate-polarity stationary phase (e.g., DB-5ms, HP-1ms)
Detector Photodiode Array (PDA) or UV-VisMass Spectrometer (MS)
Resolution Excellent for closely related isomers with optimized mobile phase and stationary phase.High, but may be challenging for isomers with very similar boiling points and polarities.
Sensitivity High, typically in the low ppm range.Very high, often reaching ppb levels, especially with selected ion monitoring (SIM).
Structural Confirmation Limited to UV spectral comparison. Coupling with MS (LC-MS) provides definitive structural information.Excellent, provides fragmentation patterns for unambiguous isomer identification.[7]
Sample Volatility Not a limiting factor.Requires the analyte to be volatile and thermally stable.
Derivatization Generally not required.May be necessary for non-volatile or highly polar compounds.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the analysis of 6-Chloro-2,8-dimethylquinoline and its isomeric impurities.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed to achieve baseline separation of 6-Chloro-2,8-dimethylquinoline from its primary isomeric impurity, 8-Chloro-2,6-dimethylquinoline.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the 6-Chloro-2,8-dimethylquinoline sample.

  • Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 0.5 mg/mL.

  • Further dilute with the same solvent to a working concentration of approximately 0.05 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high sensitivity and definitive structural confirmation of isomeric impurities.

Chromatographic and Spectrometric Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (split ratio 20:1)

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C, hold for 5 min

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-350

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the 6-Chloro-2,8-dimethylquinoline sample in dichloromethane.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with dichloromethane.

Data Interpretation and Visualization

The successful application of these methods hinges on a systematic workflow from sample preparation to data analysis and reporting.

Isomeric_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Processing & Reporting Prep Accurate Weighing & Dissolution Filter Filtration (0.45 µm) Prep->Filter HPLC HPLC (Phenyl-Hexyl Column) Filter->HPLC Liquid Injection GCMS GC-MS (DB-5ms Column) Filter->GCMS Liquid Injection Integration Peak Integration & Identification HPLC->Integration GCMS->Integration Quantification Quantification of Impurities Integration->Quantification Report Purity Report Generation Quantification->Report

Caption: Workflow for Isomeric Purity Assessment.

A logical flow from sample preparation to the chosen analytical technique, followed by data processing, ensures a comprehensive purity assessment.

Conclusion: A Multi-faceted Approach to Ensuring Purity

Both HPLC and GC-MS are powerful techniques for the isomeric purity analysis of 6-Chloro-2,8-dimethylquinoline. HPLC, with its excellent resolving power for non-volatile compounds, is often the primary choice for quantitative analysis of closely related isomers. GC-MS, with its high sensitivity and definitive structural elucidation capabilities, serves as an invaluable tool for impurity identification and confirmation.

For comprehensive quality control in a drug development setting, a dual-method approach is often recommended. HPLC can be utilized for routine purity testing and quantification, while GC-MS can be employed for the initial identification of unknown impurities and for orthogonal confirmation of the purity profile. By understanding the synthetic origin of potential isomers and applying these robust analytical methodologies, researchers and scientists can ensure the integrity and safety of their chemical entities.

References

  • Fatehalrahman F. Magbool. The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development. Journal of Drugs Addiction & Therapeutics. Published August 05, 2025.
  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology. Published August 12, 2016. [Link]

  • PubChem. 6-Chloro-2,8-dimethylquinoline. National Center for Biotechnology Information. [Link]

  • Shukla, A., et al. Pharmacological importance of stereochemical resolution of enantiomeric drugs. Indian Journal of Pharmacology. 2010. [Link]

  • Pharmaffiliates. Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Published December 11, 2025. [Link]

  • Combes quinoline synthesis. In: Wikipedia. [Link]

  • Doebner–Miller reaction. In: Wikipedia. [Link]

  • O'Donnell, F., et al. A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta. 2006. [Link]

  • Al-Tannak, N. F., et al. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A. 2015. [Link]

  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science. [Link]

  • Magbool, F. F. The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development. Scientific Research and Community. 2026.
  • University of California, Davis. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. 2022. [Link]

  • Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates. 2025. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. 2025. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Modern Trends in Science and Technology. 2025. [Link]

  • Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. 2020. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. 2022. [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. American Pharmaceutical Review. 2022. [Link]

  • 6-Chloro-2-methylquinoline.pdf. Cheméo. [Link]

  • 4-Chloro-2,5-dimethylquinoline. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. 2014. [Link]

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. Request PDF. [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. 2025. [Link]

  • An Overview: The biologically important quninoline derivatives. Der Pharma Chemica. 2011. [Link]

  • 6-Chloro-2,8-dimethylquinoline suppliers and producers. BuyersGuideChem. [Link]

Sources

Safety & Regulatory Compliance

Safety

6-Chloro-2,8-dimethylquinoline proper disposal procedures

Comprehensive Operational Guide: Proper Handling and Disposal of 6-Chloro-2,8-dimethylquinoline As drug development professionals and synthetic chemists, managing the lifecycle of halogenated heterocyclic intermediates i...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Proper Handling and Disposal of 6-Chloro-2,8-dimethylquinoline

As drug development professionals and synthetic chemists, managing the lifecycle of halogenated heterocyclic intermediates is as critical as the synthesis itself. 6-Chloro-2,8-dimethylquinoline (CAS: 948289-20-1)[1][2] is a key building block frequently utilized in pharmaceutical research and proteomics. However, its structural features—specifically the chlorinated aromatic ring—demand stringent, scientifically grounded disposal protocols[3].

This guide provides a self-validating operational framework for the safe handling, segregation, and thermal destruction of this compound, ensuring strict compliance with environmental regulations and laboratory safety standards.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecule's physical and chemical behavior. 6-Chloro-2,8-dimethylquinoline is a stable, lipophilic solid with a molecular weight of 191.66 g/mol [2].

Causality in Disposal: The carbon-chlorine (C-Cl) bond on the quinoline ring is highly resistant to environmental degradation. If discarded in standard municipal waste or sanitary sewers, halogenated aromatics persist and bioaccumulate[4]. Furthermore, improper combustion at low temperatures can lead to the formation of highly toxic polychlorinated biphenyls (PCBs) or dioxins. Therefore, the only scientifically sound destruction pathway is high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting hydrogen chloride (HCl) gas[4].

Quantitative Data & Disposal Parameters

Below is a summarized operational matrix for the handling and disposal of this compound.

ParameterOperational Value / GuidelineScientific Causality / Rationale
CAS Registry Number 948289-20-1[1]Ensures accurate tracking on hazardous waste manifests.
Waste Classification Halogenated Organic Waste[3][5]Segregation prevents the poisoning of non-halogenated fuel-blending streams[3].
Primary Containment HDPE or PTFE-lined Glass[5]Prevents solvent degradation of the container; strong acids/bases must be excluded[5].
Destruction Method High-Temp Incineration (>1000°C)[4]Cleaves the stable C-Cl bond; prevents environmental dioxin formation[4].
Empty Container Rule Triple-Rinse Protocol[3][6]Removes residual acute toxins; rinsate must be collected as hazardous waste[3][6].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system: each step contains a verification check to ensure the integrity of the waste stream.

  • Step 1: Solubilization and Collection

    • Action: Dissolve any residual solid 6-Chloro-2,8-dimethylquinoline in a minimal volume of a compatible halogenated solvent (e.g., dichloromethane) or a universal organic solvent (e.g., methanol).

    • Causality: Transferring dry powders directly into waste bins risks aerosolization and inhalation exposure. Solubilization ensures total transfer, minimizes airborne dust, and creates a homogenous waste blend.

  • Step 2: Segregation into Halogenated Streams

    • Action: Transfer the solution exclusively into a waste carboy labeled "Halogenated Organic Waste"[5].

    • Causality: Commercial disposal facilities charge significantly more for halogenated waste because it requires specialized scrubber systems[6][7]. Mixing even small amounts of chlorinated compounds into a non-halogenated waste stream converts the entire volume into expensive halogenated waste[6].

  • Step 3: Container Management and Rinsing

    • Action: Once the primary reagent bottle is empty, triple-rinse it with a compatible solvent (using approximately 5% of the container's volume per rinse)[6]. Add the rinsate directly to the halogenated waste carboy[3].

    • Causality: Under EPA RCRA guidelines, a container is only legally "empty" and safe for standard trash disposal after the chemical residue has been exhaustively removed[3]. Deface all original labels before discarding the clean glass[6].

  • Step 4: Manifesting and Storage

    • Action: Log the estimated mass of 6-Chloro-2,8-dimethylquinoline added to the waste log. Store the sealed waste container in a designated, ventilated secondary containment tray[6].

Emergency Spill Response Protocol

In the event of a localized benchtop spill, immediate containment is required to prevent cross-contamination.

  • Isolate & PPE : Don safety goggles, a standard lab coat, and chemical-resistant nitrile gloves[8].

  • Solid Spills : Do not use water. Carefully sweep the powder using a static-free brush into a designated solid waste container. Causality: Sweeping dry prevents the spread of the hydrophobic compound and minimizes the generation of airborne dust.

  • Solution Spills : Apply an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Causality: Paper towels can react with certain solvent mixtures and complicate the downstream incineration process.

  • Decontamination : Wipe the area with a solvent-damped cloth (e.g., isopropanol) and dispose of the cloth in the halogenated solid waste bin.

Workflow Visualization

The following diagram illustrates the logical decision tree for managing 6-Chloro-2,8-dimethylquinoline waste, ensuring strict adherence to environmental safety standards.

G Start Waste Generation: 6-Chloro-2,8-dimethylquinoline Check Physical State of Waste? Start->Check Solid Solid Powder / Residue Check->Solid Dry Liquid Dissolved in Solvent Check->Liquid Solution Solubilize Solubilize in Compatible Organic Solvent Solid->Solubilize Prevent Aerosolization Segregate Segregate strictly as: Halogenated Organic Waste Liquid->Segregate Check Compatibility Solubilize->Segregate Store Store in HDPE/Glass with Secondary Containment Segregate->Store Incinerate EPA RCRA Compliant High-Temp Incineration Store->Incinerate Manifest & Transport

Workflow for 6-Chloro-2,8-dimethylquinoline waste segregation and thermal destruction.

References

  • Title : PubChem Compound Summary for CID 17039987, 6-Chloro-2,8-dimethylquinoline | Source : National Center for Biotechnology Information | URL :[Link]

  • Title : Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Source : National Center for Biotechnology Information (NCBI Bookshelf) | URL :[Link]

  • Title : Safety Manual - Duke Chemistry | Source : Duke University | URL :[Link]

  • Title : Laboratory Guide for Managing Chemical Waste | Source : Vanderbilt University Medical Center | URL :[Link]

  • Title : Review of Alternative Treatment Processes for Halogenated Organic Waste Streams | Source : P2 InfoHouse / U.S. Environmental Protection Agency | URL :[Link]

Sources

Handling

Personal protective equipment for handling 6-Chloro-2,8-dimethylquinoline

Advanced Operational Safety and Handling Guide: 6-Chloro-2,8-dimethylquinoline 6-Chloro-2,8-dimethylquinoline (CAS 948289-20-1) is a highly functionalized heterocycle frequently utilized as a critical scaffold in proteom...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Safety and Handling Guide: 6-Chloro-2,8-dimethylquinoline

6-Chloro-2,8-dimethylquinoline (CAS 948289-20-1) is a highly functionalized heterocycle frequently utilized as a critical scaffold in proteomics research, drug development, and agricultural chemistry[1]. While its unique structure makes it valuable for synthesizing complex biologically active molecules, it also presents specific acute and chronic handling hazards that require stringent, causality-driven safety protocols.

Mechanistic Toxicology & Hazard Causality

To handle 6-Chloro-2,8-dimethylquinoline safely, researchers must understand why the molecule is hazardous. The parent quinoline scaffold is classified as harmful if swallowed or in contact with skin (H302+H312) and is a suspected mutagen and carcinogen (H341, H350)[2].

The specific functionalization of this derivative amplifies these baseline risks:

  • Enhanced Lipophilicity: The addition of the chlorine atom at the C6 position and methyl groups at C2 and C8 significantly increases the molecule's partition coefficient (LogP)[1]. This high lipophilicity allows the compound to rapidly penetrate standard porous materials (like latex) and cross the stratum corneum (human skin barrier) with high efficiency.

  • Metabolic Reactivity: Halogenated quinoline derivatives can undergo cytochrome P450-mediated oxidation in vivo. Depending on the substitution pattern, this can yield reactive, electrophilic quinone imines that covalently bind to cellular macromolecules, leading to hepatotoxicity and genetic damage[3].

  • Environmental Persistence: The halogenation stabilizes the molecule against environmental degradation, making it highly toxic to aquatic life with long-lasting effects (H411)[2][4].

Quantitative Hazard and PPE Matrix

Standard laboratory precautions are insufficient for halogenated quinolines. The following table summarizes the quantitative hazard data and the specific Personal Protective Equipment (PPE) required to mitigate these risks.

Hazard ClassGHS CodePPE RequirementMechanistic Rationale
Acute Dermal Toxicity H312 / H315Heavy-Duty Nitrile (≥ 0.11 mm) or Neoprene Gloves.High lipophilicity drives rapid permeation through standard latex[1]. Double gloving is mandatory.
Ocular Irritation H319ANSI Z87.1 Chemical Splash Goggles.Direct contact with crystalline dust causes severe mucosal irritation and potential corneal damage[2].
Inhalation Hazard H350 / H341Class II Fume Hood (80-100 fpm) + N95/P100 Mask.Prevents inhalation of aerosolized powder linked to systemic toxicity and potential mutagenic risks[2][5].
Aquatic Toxicity H411Rigid Solid Waste Containers (Strictly no drain disposal).Halogenated quinolines resist degradation, causing severe, long-term aquatic toxicity[2][4].

Operational Workflow: Self-Validating Handling Protocol

This step-by-step methodology ensures that every action taken during the weighing and dissolution of 6-Chloro-2,8-dimethylquinoline is verified for safety before proceeding.

Phase 1: Preparation and Weighing

  • Environmental Verification: Before opening the chemical container, verify the chemical fume hood is operational. Validation Step: Hold a tissue or Kimwipe strip at the sash edge; ensure it is actively pulled inward, confirming a face velocity of 80-100 feet per minute (fpm).

  • Static Mitigation: 6-Chloro-2,8-dimethylquinoline powder can carry a static charge, causing it to aerosolize upon opening. Use an anti-static gun (e.g., Zerostat) on your weighing boat and grounded micro-spatula before transfer.

  • Transfer: Weigh the required mass inside the fume hood. Do not transport the dry powder across the laboratory.

Phase 2: Dissolution and Decontamination

  • In-Hood Dissolution: Add your compatible reaction solvent (e.g., DMSO or DMF) directly to the weighing vessel inside the fume hood. Causality: Solvating the compound immediately eliminates the risk of airborne dust exposure during transport to the reaction setup.

  • Surface Decontamination: Wipe down the balance and surrounding hood area with a surfactant-based cleaner (soap and water).

    • Critical Safety Note: Do not use 70% Ethanol or Isopropanol for the initial wipe. Alcohols act as penetration enhancers; if the solvent contacts your skin or gloves, it will actively drive residual halogenated quinoline through the barrier and into your bloodstream.

  • Validation of Decontamination: Perform a secondary wipe with a clean, dry towel to ensure no visual residue or surfactant remains before removing your PPE.

Spill Response and Waste Disposal Plan

In the event of a breach or spill, immediate and targeted action is required to prevent environmental contamination[6].

  • Containment: For dry powder spills, gently cover the area with damp absorbent paper to suppress dust generation. For solvated spills, immediately apply an inert absorbent material (e.g., vermiculite or sand) to trap the liquid[6].

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable polyethylene hazardous waste container.

  • Labeling: Label the container strictly as "Hazardous Waste: Halogenated Organic Compound (Toxic to Aquatic Life)"[2].

  • Disposal Routing: Route the sealed container to a licensed hazardous waste facility for high-temperature incineration. Under no circumstances should any contaminated washing water or chemical residue be flushed down laboratory drains[4][6].

Safety Workflow Visualization

G Start Pre-Operation Hazard Assessment PPE Don Specialized PPE (Nitrile, Splash Goggles) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing & Solvent Dissolution Hood->Weigh Spill Spill Event Detected? Weigh->Spill Contain Contain with Inert Adsorbent Spill->Contain Yes Decon Decontaminate Surfaces (Surfactant/Water) Spill->Decon No Contain->Decon Waste Halogenated Organic Waste Incineration Decon->Waste

Workflow for safe handling, exposure control, and disposal of 6-Chloro-2,8-dimethylquinoline.

References

  • Title: 6-Chloro-2,8-dimethylquinoline | C11H10ClN | CID 17039987 - PubChem Source: nih.gov URL: [Link]

  • Title: Quinoline - SAFETY DATA SHEET Source: pentachemicals.eu URL: [Link]

  • Title: Safety Data Sheet: quinoline - Chemos GmbH&Co.KG Source: chemos.de URL: [Link]

  • Title: Quinoline - SAFETY DATA SHEET Source: thermofishersci.in URL: [Link]

  • Title: QUINOLINE FOR SYNTHESIS - Loba Chemie Source: lobachemie.com URL: [Link]

  • Title: Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model Source: Oxford Academic (Briefings in Bioinformatics) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2,8-dimethylquinoline
Reactant of Route 2
Reactant of Route 2
6-Chloro-2,8-dimethylquinoline
© Copyright 2026 BenchChem. All Rights Reserved.